molecular formula C11H15ClN2O2 B1435987 3-(Piperazin-1-yl)benzoic acid hydrochloride CAS No. 1998216-00-4

3-(Piperazin-1-yl)benzoic acid hydrochloride

Número de catálogo: B1435987
Número CAS: 1998216-00-4
Peso molecular: 242.7 g/mol
Clave InChI: WUIPIWUUGYGNDI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Piperazin-1-yl)benzoic acid hydrochloride is a valuable chemical intermediate in medicinal chemistry and drug discovery. The piperazine ring is a privileged scaffold in pharmacology, known to improve solubility and bioavailability, and is frequently incorporated into molecules designed to interact with biological targets . This benzoic acid derivative serves as a key building block for the synthesis of more complex molecules, particularly in the development of novel anti-infective agents. Recent research highlights the significant potential of closely related 4'-(piperazin-1-yl)benzanilides, which demonstrate potent broad-spectrum activity against both the malaria parasite Plasmodium falciparum and a range of Gram-positive and Gram-negative bacteria, including critical priority ESKAPE pathogens . The structure of this compound allows for further functionalization, enabling researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity . As a reagent, its primary application is in the design and synthesis of compounds for biological testing against infectious diseases . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Propiedades

IUPAC Name

3-piperazin-1-ylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-11(15)9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIPIWUUGYGNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-15-2
Record name Benzoic acid, 3-(1-piperazinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

The Piperazine Core: A Technical Guide to Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery and synthesis of piperazine-containing compounds. It is structured to provide a logical progression from pharmacophore rationale to advanced synthetic methodologies.

Executive Summary

The piperazine scaffold (1,4-diazacyclohexane) represents a "privileged structure" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antidepressants (e.g., Vortioxetine) to tyrosine kinase inhibitors (e.g., Imatinib). Its ubiquity is not accidental but stems from its unique physicochemical profile: it serves as a rigid conformational spacer, a modulator of lipophilicity (LogP), and a tunable basic center (pKa modulation).

This guide synthesizes the critical workflows for incorporating this moiety into drug candidates, moving from rational design principles to robust, self-validating synthetic protocols.

Part 1: The Pharmacophore Advantage

The decision to incorporate a piperazine ring is often driven by three specific medicinal chemistry requirements. Understanding these causal factors is essential for rational drug design.

Physicochemical Modulation
  • Acid-Base Profile: Piperazine is a dibasic heterocycle. The pKa of the first nitrogen is approximately 9.8 , while the second is 5.6 . At physiological pH (7.4), the molecule exists primarily as a mono-cation. This ionization state improves aqueous solubility without sacrificing membrane permeability, a critical balance for oral bioavailability.

  • Conformational Rigidity: Unlike open-chain ethylenediamine linkers, piperazine adopts a stable chair conformation . This rigidity reduces the entropic penalty upon binding to a protein target, often resulting in higher affinity interactions compared to flexible analogs.

The "Linker" Effect

Piperazine acts as a defined spacer, separating two pharmacophoric elements by approximately 5.5 Å (distance between N1 and N4). This geometry is ideal for spanning binding pockets, such as connecting the ATP-binding site to the solvent-exposed region in kinase inhibitors.

Part 2: Synthetic Strategies – A Decision Matrix

The synthesis of piperazine derivatives requires a strategic choice between N-functionalization of an existing core and De Novo Cyclization to build the ring.

Strategic Decision Tree

The following logic flow illustrates the selection process for the optimal synthetic route based on the target substitution pattern.

PiperazineStrategy Start Target Piperazine Structure CheckSub Is the Carbon Backbone Substituted? Start->CheckSub NoSub No (N-Substituted Only) CheckSub->NoSub N-Functionalization YesSub Yes (Chiral/C-Substituted) CheckSub->YesSub Ring Construction Aryl Aryl/Heteroaryl Group? NoSub->Aryl Buchwald Buchwald-Hartwig Amination (Pd-Catalysis) Aryl->Buchwald Electron-Rich/Neutral SNAr SNAr (Electron-Deficient Electrophiles) Aryl->SNAr Electron-Poor ChiralPool Chiral Pool Synthesis (From Amino Acids) YesSub->ChiralPool High Enantiopurity Needed SnAP SnAP Reagents (Radical Cyclization) YesSub->SnAP Complex Substitution Photo Photoredox C-H Activation (Late-Stage Functionalization) YesSub->Photo Direct C-H Func.

Figure 1: Synthetic decision matrix for piperazine construction. Blue nodes indicate N-functionalization pathways; Red nodes indicate C-functionalization/Ring formation.

Part 3: N-Functionalization (The Workhorse Protocols)

For 80% of medicinal chemistry applications, the goal is to attach a piperazine moiety to an aryl or heteroaryl core. The Buchwald-Hartwig Amination is the gold standard for this transformation, offering superior scope compared to nucleophilic aromatic substitution (SNAr).

Protocol 1: Buchwald-Hartwig Amination of N-Boc-Piperazine

Objective: Coupling of N-Boc-piperazine with an aryl bromide/chloride.[1] Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[2]

Reagents & Rationale
ComponentChoiceRationale
Catalyst Pd(OAc)₂ or Pd₂dba₃Stable Pd source; generates active Pd(0) species in situ.
Ligand XPhos or RuPhos Bulky, electron-rich biaryl phosphines facilitate oxidative addition (especially for chlorides) and prevent catalyst deactivation.
Base Cs₂CO₃ or NaOtBuNaOtBu is stronger (faster reaction) but Cs₂CO₃ is milder for sensitive substrates.
Solvent Toluene or 1,4-DioxaneNon-polar, high-boiling solvents promote catalyst stability at elevated temperatures (80-100°C).
Step-by-Step Methodology
  • Preparation: In a glovebox or under argon flow, charge a reaction vial with:

    • Aryl halide (1.0 equiv)

    • N-Boc-piperazine (1.2 equiv)

    • Pd(OAc)₂ (2-5 mol%)

    • XPhos (4-10 mol%, 2:1 Ligand:Pd ratio)

    • Cs₂CO₃ (2.0 equiv)

  • Solvation: Add anhydrous Toluene (0.2 M concentration relative to aryl halide). Critical: Solvent must be degassed to prevent oxidation of the phosphine ligand.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

  • Validation (TLC/LCMS): Monitor for the disappearance of the aryl halide.

    • Self-Validating Check: If the reaction stalls, add 5 mol% more catalyst/ligand solution. If black precipitate (Pd black) forms early, the ligand concentration was likely insufficient or oxygen was present.

  • Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Pd residue. Concentrate and purify via flash chromatography.

Part 4: Advanced C-Substituted Synthesis

While N-substitution is common, C-substituted piperazines (e.g., 2-methyl, 2,5-dimethyl) are increasingly valuable for restricting conformation and eliminating metabolic "soft spots."

Methodology A: SnAP Reagents (Stannyl Amine Protocol)

Developed by the Bode Group, SnAP reagents allow for the single-step conversion of aldehydes into substituted saturated N-heterocycles, including piperazines.[3]

  • Mechanism: Oxidative radical cyclization. A tributyltin radical generates a carbon-centered radical which cyclizes onto an imine intermediate.

  • Advantage: Allows access to specific substitution patterns difficult to achieve via traditional cyclization.

Methodology B: Photoredox C-H Functionalization

For late-stage diversification, direct C-H functionalization avoids de novo synthesis. The MacMillan group has pioneered photoredox methods to install alkyl or aryl groups at the


-carbon of the piperazine ring.
  • Protocol Insight: Uses an Iridium photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) and blue LED light. This generates an

    
    -amino radical which can be trapped by electron-deficient arenes or Michael acceptors.
    

Part 5: Experimental Visualization

Understanding the mechanistic pathway of the Buchwald-Hartwig amination is crucial for troubleshooting failed couplings.

BuchwaldCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination (Ar-Pd-N) OxAdd->AmineCoord + Amine RedElim Reductive Elimination (Product Release) AmineCoord->RedElim + Base - HX RedElim->Pd0 Regeneration Product N-Aryl Piperazine RedElim->Product ArX Aryl Halide ArX->OxAdd Amine Piperazine Amine->AmineCoord Base Base

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination. Failure at the 'Oxidative Addition' step often requires a more electron-rich ligand (e.g., tBuXPhos).

Part 6: Case Study – Imatinib (Gleevec)

Application: Chronic Myeloid Leukemia (CML). Piperazine Role:

  • Solubility: The N-methyl piperazine moiety significantly increases the water solubility of the drug (mesylate salt formation).

  • Binding: The piperazine ring protrudes into the solvent-exposed region of the BCR-ABL kinase, making minimal contact with the protein but improving the pharmacokinetic profile. Synthesis Note: In the industrial synthesis of Imatinib, the piperazine ring is introduced via a nucleophilic displacement (SNAr-like) on a chloropyrimidine intermediate, illustrating the scalability of N-functionalization strategies.

References

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link][4]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. ACS Publications. [Link]

Sources

A Technical Review of 3-(Piperazin-1-yl)benzoic Acid Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 3-(piperazin-1-yl)benzoic acid scaffold is a cornerstone in contemporary medicinal chemistry. Its inherent structural and physicochemical properties—combining a rigid aromatic acid with a flexible, basic piperazine ring—make it a versatile template for designing potent and selective ligands for a multitude of biological targets. This guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and therapeutic applications of its analogs. We will explore key derivatization strategies, dissect SAR trends across major drug target classes such as G-protein coupled receptors (GPCRs) and kinases, and provide validated experimental protocols to empower researchers in their drug discovery endeavors.

Introduction: The 3-(Piperazin-1-yl)benzoic Acid Privileged Scaffold

The piperazine ring is a prevalent motif in medicinal chemistry, valued for its ability to be readily modified at two distinct nitrogen atoms, its structural rigidity, and its capacity to improve aqueous solubility and oral bioavailability.[1] When coupled to a benzoic acid at the meta-position, the resulting 3-(piperazin-1-yl)benzoic acid core offers a unique three-dimensional vector for chemical exploration. This arrangement allows for systematic modifications at three primary points:

  • The Carboxylic Acid: Can be converted to amides, esters, or other bioisosteres to modulate target engagement and pharmacokinetic properties.

  • The Piperazine N4-Nitrogen: The most common site for derivatization, allowing the introduction of diverse aryl, alkyl, or heterocyclic groups to probe specific binding pockets.

  • The Phenyl Ring: Can be substituted to fine-tune electronic properties and create additional interactions with the target protein.

This inherent versatility has established the scaffold as a "privileged structure," leading to the development of numerous clinical candidates and approved drugs for CNS disorders, oncology, and inflammatory conditions.[2]

Core Synthetic Strategies and Methodologies

The generation of analog libraries from the 3-(piperazin-1-yl)benzoic acid core relies on robust and high-throughput synthetic methodologies. The overall workflow typically involves the initial synthesis of the core scaffold followed by systematic diversification.

Caption: General workflow for the synthesis and diversification of 3-(piperazin-1-yl)benzoic acid analogs.

Synthesis of the Core Scaffold

The most direct and widely used method for synthesizing the core is the Nucleophilic Aromatic Substitution (SNAr) reaction between a 3-halobenzoic acid (typically 3-fluoro- or 3-chlorobenzoic acid) and an excess of piperazine. The fluorine substituent is preferred due to its strong electron-withdrawing nature, which activates the ring towards nucleophilic attack.

  • Rationale: This approach is favored for its operational simplicity and scalability. Using piperazine as both the nucleophile and the solvent (or in large excess) obviates the need for complex bases and ensures the reaction proceeds to completion, simplifying purification.

Key Derivatization Approaches
  • Amide Bond Formation: The carboxylic acid group is an ideal handle for creating diverse amide libraries. Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) or more modern reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are employed to couple the core with a wide array of primary or secondary amines.[3] This is a cornerstone of SAR exploration for this scaffold.

  • N4-Substitution via Palladium-Catalyzed Cross-Coupling: For introducing aryl or heteroaryl moieties at the N4 position of the piperazine, the Buchwald-Hartwig amination is the gold standard.[4] This reaction provides a powerful and versatile method for forming C-N bonds between the piperazine nitrogen and various aryl halides or triflates.

    • Causality: The choice of palladium catalyst and, critically, the phosphine ligand is paramount. Ligands like RuPhos or Xantphos are often selected to balance reactivity and stability, enabling the coupling of sterically hindered or electron-rich/poor partners with high yields.[5]

Structure-Activity Relationship (SAR) Analysis

The utility of the 3-(piperazin-1-yl)benzoic acid scaffold is best demonstrated by examining its SAR across different biological target classes.

GPCR Ligands: Dopamine and Serotonin Receptors

This scaffold is particularly prominent in the development of ligands for dopamine (D2, D3) and serotonin (5-HT) receptors, which are critical targets for treating neuropsychiatric disorders.[6]

  • The Pharmacophore:

    • Basic Nitrogen (N1): The protonated piperazine nitrogen (N1) typically forms a key salt bridge with a conserved aspartate residue in the third transmembrane helix (TM3) of these receptors.[7]

    • Aromatic Moiety (N4-substituent): A large, often lipophilic, aryl group attached to the N4 position explores a deep binding pocket. Substitutions on this aryl ring, such as 2,3-dichloro or 2-methoxy patterns, are critical determinants of receptor affinity and selectivity.[8]

    • Benzoic Acid Portion: This part of the molecule often extends towards the extracellular loops, where it can form additional interactions that fine-tune selectivity and functional activity (agonist vs. antagonist).

A key SAR finding is that the amide linker attached to the benzoic acid is crucial for high affinity at the D3 receptor. Replacing the carboxamide with a methyleneamine linker can dramatically reduce D3 binding affinity by over 100-fold while having a minimal effect on D2 affinity, providing a clear strategy for engineering D2/D3 selectivity.[8]

Table 1: SAR Summary for D3 Receptor Ligands

Compound MoietyModificationImpact on D3 AffinityCitation
Linker Carboxamide -> Methyleneamine>100-fold decrease[8]
N4-Aryl Group 2,3-DichlorophenylHigh Affinity[6]
N4-Aryl Group 2-MethoxyphenylHigh Affinity[8]
Benzoic Acid Conversion to AmideGenerally required for potency[4]
Kinase Inhibitors

In oncology, the scaffold is found in numerous kinase inhibitors, where it often functions as a "hinge-binding" element or a solvent-front-directed moiety. The piperazine group is particularly effective at improving the solubility and pharmacokinetic profile of otherwise lipophilic kinase inhibitors.[9]

  • Mode of Action: In many designs, the 3-(piperazin-1-yl)benzoic acid fragment is attached to a core heterocyclic system that interacts with the ATP-binding site's hinge region. The piperazine then directs the benzoic acid portion towards the solvent-exposed region of the active site.

  • SAR Insights: In the context of BCR-ABL inhibitors, for example, the 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety, which is structurally related to our core topic, has been identified as a key component for achieving potent activity against the challenging T315I gatekeeper mutant.[3] This highlights how modifications to the terminal phenyl ring and the N4-substituent of the piperazine are critical for overcoming drug resistance.

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor Inhibitor Molecule Kinase {Hinge Region|{ATP Binding Pocket}|Solvent Front} Inhibitor {Heterocycle Core | Piperazine Linker | {Substituted Phenyl}} Inhibitor->Kinase:f0 Binds in Pocket Inhibitor:f0->Kinase:f0 Solubilizing Group Targets Solvent Front

Caption: Interaction model of a piperazine-containing kinase inhibitor within the ATP binding site.

Key Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are based on established methodologies found in the literature.

Protocol: Representative Synthesis of an Amide Analog

This protocol describes the HATU-mediated coupling of the core scaffold with a primary amine.

Objective: To synthesize N-(4-fluorobenzyl)-3-(piperazin-1-yl)benzamide.

Materials:

  • 3-(Piperazin-1-yl)benzoic acid (1.0 eq)

  • 4-Fluorobenzylamine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve 3-(piperazin-1-yl)benzoic acid in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add HATU to the mixture and stir for another 10 minutes until the solution is clear.[3]

  • Add 4-fluorobenzylamine dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor reaction completion using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., silica gel, dichloromethane/methanol gradient) to yield the final compound.

Self-Validation: The success of the coupling is confirmed by LC-MS analysis showing the correct mass for the product and by 1H NMR to confirm the structure. The purity is assessed by HPLC.

Protocol: In Vitro Dopamine D3 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the D3 receptor.

Objective: To measure the binding affinity of a synthesized analog at the human dopamine D3 receptor.

Materials:

  • Cell membranes expressing the human D3 receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: [3H]Spiperone or a D3-preferential radioligand.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Test compounds (synthesized analogs) at various concentrations.

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters and a cell harvester.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, combine the receptor membranes, the radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control (for non-specific binding), or the test compound.

  • Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.

  • Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding (Total Binding - Non-specific Binding).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Future Perspectives and Conclusion

The 3-(piperazin-1-yl)benzoic acid scaffold continues to be a highly fruitful starting point for drug discovery campaigns. Future research will likely focus on its application in developing bitopic ligands, where one part of the molecule targets the primary binding site (orthosteric site) and another part targets a secondary, allosteric site.[10] This strategy can lead to compounds with improved selectivity and novel pharmacological profiles. Furthermore, its use in PROTACs (Proteolysis Targeting Chimeras) and covalent inhibitors represents an exciting frontier.

References

  • ResearchGate. (n.d.). Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • MDPI. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Retrieved from [Link]

  • PubMed. (1995). Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. Retrieved from [Link]

  • ACS Publications. (2019). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Retrieved from [Link]

  • MDPI. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Retrieved from [Link]

  • Google Patents. (1998). US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
  • National Institutes of Health (NIH). (2011). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Piperazine skeleton in the structural modification of natural products: a review. Retrieved from [Link]

  • PubMed. (2024). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]

  • MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Retrieved from [Link]

  • PubMed. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. Retrieved from [Link]

  • PubMed. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Retrieved from [Link]

  • Google Patents. (1997). US5861511A - Process for preparation of 3 piperazinylbenzisothiazoles.
  • ACS Publications. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from [Link]

  • MDPI. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from [Link]

Sources

Comprehensive Theoretical Characterization Framework: 3-(Piperazin-1-yl)benzoic Acid Hydrochloride

[1]

Executive Summary & Chemical Context

3-(Piperazin-1-yl)benzoic acid hydrochloride (3-PBA-HCl) represents a critical pharmacophore scaffold, widely utilized as an intermediate in the synthesis of antipsychotics (e.g., Ziprasidone) and antihistamines.[1] Its structure combines a lipophilic aromatic core with a hydrophilic, ionizable piperazine tail and a hydrogen-bonding carboxylic acid moiety.[1]

This guide outlines a rigorous theoretical framework for characterizing 3-PBA-HCl. Unlike neutral organic molecules, the hydrochloride salt form introduces complexity regarding protonation states, counter-ion mobility, and crystal packing forces. This whitepaper establishes the protocols for Density Functional Theory (DFT) optimization, vibrational assignment, and molecular docking, ensuring high-fidelity correlation between calculated and experimental data.

Computational Methodology: The "Gold Standard" Protocol

To achieve results comparable to X-ray diffraction and FTIR/Raman spectroscopy, a specific computational hierarchy is required.[1] The following protocol balances computational cost with electronic accuracy.

Electronic Structure Calculation (DFT)

The presence of the chloride counter-ion (

1
  • Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) remains the industry workhorse for organic salts, providing accurate vibrational frequencies.[1] For excited states (TD-DFT), CAM-B3LYP is recommended to correct for long-range charge transfer errors inherent in piperazine-phenyl systems.[1]

  • Basis Set: 6-311++G(d,p) .[1][2][3]

    • Rationale: The ++ (diffuse functions) are non-negotiable for the chloride anion and the carboxylate/ammonium moieties to accurately model the anionic radius and hydrogen bonding.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).[1]

    • Solvent: Water (for biological relevance) or Methanol (common crystallization solvent).[1]

Salt Modeling Strategy

One of the most common errors in theoretical studies of HCl salts is neglecting the counter-ion.[1] You must model the Contact Ion Pair (CIP) .[1]

  • Protonation Site: The piperazine

    
     (distal nitrogen) is the most basic site (
    
    
    ). The
    
    
    (attached to phenyl) is less basic due to resonance delocalization into the aromatic ring.[1]
  • Configuration: Place the

    
     ion approximately 2.5 Å from the protonated 
    
    
    to simulate the ionic bond.[1]

DFT_Workflowcluster_0Input Generationcluster_1DFT Execution (Gaussian/ORCA)cluster_2AnalysisStart3D Builder(GaussView/Avogadro)ConfigConfig: N4-ProtonationAdd Explicit Cl-Start->ConfigOptGeometry OptB3LYP/6-311++G(d,p)Config->OptFreqFreq Calc(Check Imaginary Freqs)Opt->FreqFreq->OptIf Imaginary Freq < 0NBONBO Analysis(Charge Transfer)Freq->NBOMEPMEP Mapping(Reactivity Sites)Freq->MEP

Figure 1: Step-by-step computational workflow for optimizing 3-PBA-HCl.

Structural & Electronic Insights

Geometric Conformation

Upon optimization, the piperazine ring adopts a chair conformation , which is thermodynamically favored over the boat form.[1]

  • Key Parameter: The

    
     bond length.[1] In the neutral state, this bond shows partial double-bond character due to resonance.[1] In the HCl salt, if the 
    
    
    is involved in H-bonding, this bond length may elongate slightly.
  • Dihedral Angle: The piperazine ring is typically twisted relative to the phenyl plane (

    
    ) to minimize steric hindrance with the ortho-hydrogens of the benzene ring.
    
Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions in drug design.[1]

  • Blue Regions (Positive Potential): Concentrated around the piperazinium

    
     group and the carboxylic acid hydrogen. These are the primary donors for hydrogen bonding.[1]
    
  • Red Regions (Negative Potential): Concentrated on the Chloride ion (

    
    ) and the carbonyl oxygen (
    
    
    ).[1]
  • Significance: The high polarity gradient confirms the molecule's ability to form strong electrostatic "anchors" within a receptor binding pocket.[1]

Vibrational Spectroscopy Profiling (IR/Raman)

Validating the theoretical model requires comparing calculated frequencies (scaled by

1

Table 1: Characteristic Vibrational Modes for 3-PBA-HCl

Functional GroupMode DescriptionTheor. Range (

)
Experimental AppearanceStructural Insight
O-H (Acid) Stretching3500 - 3550Sharp (free) / Broad (H-bonded)Diagnostic of carboxylic acid integrity.[1]
N-H+ (Salt) Stretching2400 - 3000Very Broad / Multiple bandsCrucial: Indicates successful salt formation at N4.
C=O Stretching1680 - 1720Very Strong, SharpShifts to lower freq if forming dimers.
C=C (Ring) Aromatic Stretch1580 - 1600MediumSkeletal vibration of the benzoic core.[1]
C-N Stretching1200 - 1300Medium/StrongIndicates conjugation between phenyl and piperazine.[1]

Note: The presence of the


Molecular Docking Strategy

While 3-PBA-HCl is often a fragment, docking studies are relevant for analyzing its transport (e.g., Human Serum Albumin - HSA) or its potential off-target activity (e.g., Serotonin receptors, given the aryl-piperazine motif).[1]

Ligand Preparation[1][4][5]
  • Charge State: Do not dock the "HCl" unit as a single bonded entity. In docking software (AutoDock/Glide), the ligand should be the protonated cation (

    
    ), and the chloride ion should either be treated as part of the solvent environment or docked as a separate entity if specific ion-mediated binding is suspected.
    
  • Rotatable Bonds: The bond between the phenyl ring and the carboxyl group, and the phenyl-piperazine bond, must be set as rotatable.

Interaction Mapping

The docking algorithm should prioritize:

  • Salt Bridge: Between the protonated piperazine nitrogen and Aspartate/Glutamate residues in the target.[1]

  • Pi-Pi Stacking: Between the benzoic acid ring and aromatic residues (Phe, Tyr, Trp).[1]

  • Hydrogen Bonding: The carboxylic acid tail acting as both donor and acceptor.[1]

Docking_Logiccluster_interactionsBinding ForcesLigandLigand: 3-PBA CationSBSalt Bridge(Piperazine NH+ <-> Asp/Glu)Ligand->SBPiPi-Pi Stacking(Phenyl <-> Phe/Trp)Ligand->PiHBH-Bonding(COOH <-> Ser/Thr/Backbone)Ligand->HBReceptorReceptor Target(e.g., 5-HT, HSA)Receptor->SBReceptor->PiReceptor->HB

Figure 2: Key pharmacophoric interaction points for 3-PBA docking.[1]

References

  • Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1] (Standard reference for DFT software).

  • Becke, A. D. (1993).[1] "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics, 98(7), 5648-5652. Link[1]

  • Krishnakumar, V., & Ramasamy, R. (2005).[1] "FT-IR and FT-Raman spectral analysis of 3-aminobenzoic acid". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(11-12), 2507-2514.[1] (Foundational vibrational data for meta-substituted benzoic acids). Link[1]

  • Dennington, R., Keith, T., & Millam, J. (2016).[1] GaussView, Version 6. Semichem Inc., Shawnee Mission, KS.[1]

  • Miertus, S., Scrocco, E., & Tomasi, J. (1981).[1] "Electrostatic interaction of a solute with a continuum.[1] A direct utilizer of completely continuous dielectric distributions".[1] Chemical Physics, 55(1), 117-129.[1] (Basis for IEFPCM solvation).[1][4] Link[1]

  • Trott, O., & Olson, A. J. (2010).[1] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading". Journal of Computational Chemistry, 31(2), 455-461.[1] Link[1]

Methodological & Application

Technical Application Note: Analytical Characterization of 3-(Piperazin-1-yl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

3-(Piperazin-1-yl)benzoic acid hydrochloride (CAS: 80518-39-6) is a critical bifunctional intermediate often employed in the synthesis of kinase inhibitors and GPCR ligands. Its structure features a zwitterionic potential—comprising a basic secondary amine (piperazine) and an acidic carboxylic moiety—stabilized as a hydrochloride salt.

This application note provides a validated analytical framework for its characterization. Unlike simple organics, the analysis of this compound requires specific pH control to suppress zwitterionic behavior during chromatography and precise stoichiometry checks for the counter-ion (HCl).

Physicochemical Profile
PropertyValue / CharacteristicAnalytical Implication
Formula C₁₁H₁₄N₂O₂[1][2][3] · xHClMust determine 'x' (stoichiometry) via titration.
pKa (Calc.) Acid: ~4.2; Base (Pip): ~9.8, ~5.6Critical: HPLC mobile phase must be pH < 3.0 to keep all species protonated.
Solubility High: Water, DMSO; Low: Hexane, DCMUse aqueous diluents for HPLC; avoid normal phase.
Chromophore Benzoic Acid Moiety (

nm)
UV detection is viable; derivatization is not required.

Identification Protocols (Structural Confirmation)

Infrared Spectroscopy (FT-IR)
  • Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Key Diagnostic Bands:

    • 1720–1680 cm⁻¹ (Strong): C=O stretch of the carboxylic acid. Note: In zwitterionic form (carboxylate), this shifts to 1600 cm⁻¹, but in HCl salt form, the acid carbonyl remains distinct.

    • 3200–2400 cm⁻¹ (Broad): O-H stretch overlapping with Ammonium (N-H⁺) bands, characteristic of amine salts.

    • 1600, 1580 cm⁻¹: Aromatic ring skeletal vibrations.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion:

    
     Da (Free base MW: 206.11).
    
  • Fragmentation Pattern: Look for loss of COOH (

    
    ) or cleavage of the piperazine ring.
    

Chromatographic Purity (HPLC-UV)

Method Development Logic

Challenge: The piperazine ring is highly basic. On standard silica-based C18 columns at neutral pH, the protonated amine interacts with residual silanols, causing severe peak tailing. Solution: Use a Low pH Mobile Phase (pH 2.5) .

  • Mechanism: At pH 2.5, silanols are protonated (neutral), reducing secondary interactions. The carboxylic acid (pKa ~4.2) is also protonated (neutral), increasing retention on the hydrophobic stationary phase.

Validated HPLC Protocol
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with H₃PO₄)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Reference: 360 nm)
Column Temp 30°C
Injection Vol 5–10 µL
Diluent Water:Acetonitrile (90:10) + 0.1% Formic Acid

Gradient Program:

  • 0–2 min: 5% B (Isocratic hold to elute polar salts/piperazine)

  • 2–15 min: 5% → 60% B (Linear gradient)

  • 15–20 min: 60% → 95% B (Wash)

  • 20–25 min: 5% B (Re-equilibration)

Visualized Workflow (DOT Diagram)

HPLC_Workflow cluster_Impurities Target Impurities Sample Sample Preparation (1 mg/mL in Diluent) Filter Filtration (0.22 µm PTFE) Sample->Filter Remove Particulates Inject Injection (10 µL) Filter->Inject Column Separation (C18, pH 2.5) Inject->Column Mobile Phase Gradient Detect UV Detection (254 nm) Column->Detect Elution Imp1 Piperazine (Early Eluting) Column->Imp1 Imp2 Bis-Adduct (Late Eluting) Column->Imp2 Data Data Analysis (Area %) Detect->Data

Caption: HPLC workflow emphasizing filtration and separation of early-eluting polar impurities (Piperazine) and late-eluting hydrophobic bis-adducts.

Quantitative Assay & Counter-ion Analysis

Since this is a salt, determining the "Assay (as is)" vs. "Assay (dried basis)" and the exact stoichiometry of HCl is vital for formulation.

Chloride Content (Argentometric Titration)

To confirm if the salt is a mono- or dihydrochloride.

  • Reagent: 0.1 N Silver Nitrate (

    
    ).
    
  • Titration Mode: Potentiometric (Silver electrode).

  • Solvent: Water:Methanol (50:50) + 1 mL

    
    .
    
  • Calculation:

    
    
    
    • Target: ~12.7% for Monohydrochloride; ~22.6% for Dihydrochloride.

Acid-Base Titration (Purity Assay)

Because the molecule has both acidic and basic centers, a non-aqueous titration is preferred for the basic nitrogen.

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid + Mercuric Acetate (to sequester the Halide).

    • Note: Without Mercuric Acetate, the HCl salt will not titrate sharply.

  • Endpoint: Potentiometric.

Impurity Profiling

Synthesis of this compound typically involves the nucleophilic aromatic substitution of 3-fluorobenzoic acid with piperazine.

Impurity NameOriginRetention Characteristic
Piperazine Excess ReagentVery low retention (Void volume). Poor UV response at 254 nm (Monitor at 210 nm or use ELSD if critical).
3-Fluorobenzoic acid Starting MaterialIntermediate retention.
1,4-bis(3-carboxyphenyl)piperazine Over-reaction (Bis-adduct)High retention (Very hydrophobic due to two aromatic rings).

References

  • European Pharmacopoeia (Ph.[4] Eur.) . General Chapter 2.2.29 Liquid Chromatography. (Standard guidelines for HPLC method parameters). Link

  • Khalili, F., et al. (2009). "pKa Values of Some Piperazines at (298, 303, 313, and 323) K". Journal of Chemical & Engineering Data. (Source for piperazine pKa data justifying pH selection). Link

  • United States Pharmacopeia (USP) . General Chapter <541> Titrimetry. (Protocol for non-aqueous titration of amine salts). Link

  • PubChem Compound Summary . "3-(1-Piperazinyl)-1,2-benzisothiazole" (Structural analog analysis). Link

Sources

Mass Spectrometry of 3-(Piperazin-1-yl)benzoic Acid Hydrochloride: A Detailed Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview and detailed protocols for the mass spectrometric analysis of 3-(Piperazin-1-yl)benzoic acid hydrochloride, a versatile building block in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for the characterization and quantification of this compound.

Introduction: The Analytical Imperative

3-(Piperazin-1-yl)benzoic acid serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutics for a range of conditions, including neurological disorders.[1] Its structure, combining a piperazine ring with a benzoic acid moiety, imparts specific physicochemical properties that necessitate tailored analytical approaches. Mass spectrometry, coupled with liquid chromatography (LC-MS), offers the requisite sensitivity and selectivity for the detailed analysis of this compound in complex matrices.[1] This guide explains the rationale behind the chosen analytical strategies and provides step-by-step protocols for immediate application in a laboratory setting.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Name 3-(Piperazin-1-yl)benzoic acid hydrochlorideN/A
Molecular Formula C₁₁H₁₄N₂O₂ (free base)
Molecular Weight (Free Base) 206.24 g/mol
Molecular Formula (Dihydrochloride) C₁₁H₁₆Cl₂N₂O₂N/A
Molecular Weight (Dihydrochloride) 279.16 g/mol
CAS Number (Free Base) 446831-28-3
CAS Number (Dihydrochloride) 1187931-15-2
Appearance Colorless crystals or white crystalline powder
Solubility Soluble in some organic solvents like DMSO and DMF; insoluble in water (free base). The hydrochloride salt is expected to have higher aqueous solubility.

Mass Spectrometry: Ionization and Fragmentation Behavior

Electrospray ionization (ESI) in positive ion mode is the recommended technique for the analysis of 3-(Piperazin-1-yl)benzoic acid. The presence of two basic nitrogen atoms in the piperazine ring facilitates protonation, leading to a strong signal for the protonated molecule [M+H]⁺.

Predicted Fragmentation Pathway

The protonated molecule ([C₁₁H₁₅N₂O₂]⁺, m/z 207.11) is expected to undergo fragmentation primarily through two pathways:

  • Cleavage of the Piperazine Ring: This is a characteristic fragmentation pattern for piperazine derivatives. The piperazine ring can undergo a retro-Diels-Alder-like fragmentation or cleavage at the C-N bonds, leading to the formation of several diagnostic fragment ions.

  • Decarboxylation of the Benzoic Acid Moiety: The carboxylic acid group can lose a molecule of carbon dioxide (CO₂), particularly upon higher energy collision-induced dissociation (CID).

A proposed fragmentation scheme is presented below:

fragmentation_pathway parent [M+H]⁺ m/z 207.11 frag1 Loss of C₂H₄N (Ethyleneimine) m/z 164.08 parent->frag1 - C₂H₅N frag2 Loss of C₄H₈N₂ (Piperazine) m/z 121.03 parent->frag2 - C₄H₉N₂ frag3 Loss of COOH (Carboxyl radical) m/z 162.12 parent->frag3 - COOH frag4 Loss of C₂H₅N (Ethylamine) m/z 162.09 frag1->frag4 - C₂H₄

Caption: Predicted Fragmentation Pathway of Protonated 3-(Piperazin-1-yl)benzoic acid.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust starting point for the LC-MS/MS analysis of 3-(Piperazin-1-yl)benzoic acid hydrochloride. Method optimization and validation are crucial for specific applications and matrices.

I. Sample and Standard Preparation

Rationale: Proper sample preparation is critical for accurate and reproducible results. The goal is to dissolve the analyte in a solvent compatible with the LC mobile phase and to remove any particulate matter.

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-(Piperazin-1-yl)benzoic acid hydrochloride and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water. This solvent system is chosen for its ability to dissolve both the hydrochloride salt and to be compatible with reversed-phase chromatography.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: For analysis of the compound in a formulation or biological matrix, a suitable extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be necessary. The final extract should be reconstituted in the mobile phase.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.

II. LC-MS/MS Method Parameters

Rationale: The selection of the chromatographic column and mobile phase is based on the polar and ionizable nature of the analyte. A C18 column is a good starting point for reversed-phase chromatography, and an acidic mobile phase with a gradient elution will ensure good peak shape and separation from potential impurities.

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 prep3 Serial Dilution prep2->prep3 prep4 Filter Sample prep3->prep4 lc1 Inject Sample prep4->lc1 lc2 Gradient Elution on C18 Column lc1->lc2 ms1 Positive ESI lc2->ms1 ms2 MRM Analysis ms1->ms2 data1 Peak Integration ms2->data1 data2 Quantification data1->data2

Caption: A typical workflow for LC-MS/MS analysis.

LC Parameters:

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS/MS Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions To be determined empirically Q1 (Precursor Ion): 207.1 Q3 (Product Ions): e.g., 164.1, 121.0 (to be optimized)
III. Method Validation

Rationale: Method validation is a regulatory requirement to ensure that the analytical method is suitable for its intended purpose. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for method validation.[3][4]

Validation Parameters (based on ICH Q2(R2) and FDA Guidance): [3][4][5]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve with a minimum of five standards should be prepared, and the correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: The closeness of the test results to the true value. This is assessed by analyzing samples with known concentrations (spiked samples) at a minimum of three concentration levels covering the specified range.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of 3-(Piperazin-1-yl)benzoic acid hydrochloride. The proposed LC-MS/MS method, coupled with a thorough understanding of the compound's fragmentation behavior, offers a powerful tool for its characterization and quantification in a drug development setting. Adherence to the principles of method validation outlined by regulatory agencies is paramount to ensure the generation of high-quality, reliable, and defensible data.

References

  • ChemBK. 3-(Piperazin-1-yl)benzoic acid. [Link]. Accessed February 7, 2024.

  • International Council for Harmonisation. ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). [Link]. Published November 30, 2023. Accessed February 7, 2024.

  • Sunway Pharm Ltd. 3-Piperazin-1-yl-benzoic acid dihydrochloride. [Link]. Accessed February 7, 2024.

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]. Published March 2024. Accessed February 7, 2024.

  • Doc Brown's Chemistry. Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. [Link]. Accessed February 7, 2024.

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. [Link]. Accessed February 7, 2024.

  • U.S. Food and Drug Administration. Guidelines for the Validation of Chemical Methods for the FDA FVM Program. [Link]. Published October 15, 2019. Accessed February 7, 2024.

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]. Accessed February 7, 2024.

  • BioAgilytix. LC/MS Applications in Drug Development. [Link]. Accessed February 7, 2024.

  • YouTube. ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. [Link]. Published June 23, 2025. Accessed February 7, 2024.

Sources

Application Notes and Protocols for Assay Development with 3-(piperazin-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 3-(piperazin-1-yl)benzoic Acid Scaffold

The 3-(piperazin-1-yl)benzoic acid scaffold is a privileged structure in modern medicinal chemistry, conferring favorable pharmacokinetic properties such as enhanced solubility and bioavailability.[1] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, targeting a diverse array of proteins and pathways implicated in various disease states. This versatility makes them attractive candidates for drug discovery programs in oncology, neuroscience, and infectious diseases.

Our laboratory has synthesized a novel library of 3-(piperazin-1-yl)benzoic acid derivatives. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization and development of assays for these and similar compounds. We will detail protocols for primary screening and more in-depth secondary assays to elucidate the mechanism of action of promising lead compounds.

Part 1: Initial Compound Characterization

Prior to biological screening, it is imperative to confirm the identity and purity of the synthesized derivatives.

Physicochemical Properties

The 3-(piperazin-1-yl)benzoic acid is typically a white to yellow solid with a molecular weight of 206.24 g/mol .[2] It is soluble in methanol and water.

PropertyValueSource
Molecular FormulaC11H14N2O2[2]
Molecular Weight206.24 g/mol [2]
Physical FormWhite to yellow solid[2]
Purity>95%[2]
Storage TemperatureRoom Temperature[2]
Structural Confirmation

The structure of each derivative should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise structure of the synthesized compounds. Temperature-dependent NMR can be employed to study the conformational behavior of N-acylated piperazine derivatives.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to confirm the molecular weight of the compounds and to assess their purity.[4][5] A variety of LC-MS methods can be adapted for the analysis of piperazine derivatives.[4][5]

Part 2: Primary Biological Screening: A Tiered Approach

Given the broad potential of the 3-(piperazin-1-yl)benzoic acid scaffold, a tiered screening approach is recommended to efficiently identify the most promising biological activities.

Figure 1: A tiered approach to screening 3-(piperazin-1-yl)benzoic acid derivatives.

Tier 1: Broad-Spectrum Phenotypic Screening

The initial screen should aim to identify general cytotoxic or antimicrobial activity.

This assay assesses the metabolic activity of cells as an indicator of viability.

Materials:

  • Cells (e.g., various cancer cell lines and a normal fibroblast line)

  • Complete growth medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Detergent reagent (e.g., 20% SDS in 50% DMF)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

  • Treat cells with a serial dilution of the 3-(piperazin-1-yl)benzoic acid derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.[6]

  • Add 100 µL of detergent reagent to each well and incubate in the dark at room temperature for at least 2 hours to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA)[8]

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure (Broth Microdilution):

  • Prepare a serial two-fold dilution of the 3-(piperazin-1-yl)benzoic acid derivatives in MHB in a 96-well plate.[7]

  • Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plate at 37°C for 18-24 hours.[8]

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Tier 2: Target-Based and Mechanistic Assays

Based on the results of the primary screen, more specific assays can be employed to identify the molecular target or mechanism of action.

Several piperazine derivatives have been shown to inhibit phosphoinositide 3-kinases (PI3Ks).[5]

Materials:

  • Recombinant human PI3Kδ enzyme

  • PI3K reaction buffer

  • PIP2 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

Procedure:

  • In a 384-well plate, add the test compound at various concentrations.

  • Add the PI3Kδ enzyme and pre-incubate for 10 minutes.[9]

  • Initiate the kinase reaction by adding the PIP2 substrate and ATP.[10]

  • Incubate for 1 hour at room temperature.[10]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

  • Calculate the percent inhibition relative to a no-compound control and determine the IC50 value.

FAAH is another known target of piperazine-containing compounds.[11]

Materials:

  • Recombinant human FAAH enzyme or cell/tissue homogenates[1]

  • FAAH assay buffer

  • FAAH fluorometric substrate (e.g., AMC-arachidonoyl amide)[12]

  • 96-well white plates

Procedure:

  • Prepare cell or tissue homogenates if using as the enzyme source.[1]

  • In a 96-well white plate, add the test compound at various concentrations.

  • Add the FAAH enzyme source.

  • Initiate the reaction by adding the FAAH substrate.

  • Incubate at 37°C, protected from light.

  • Measure the fluorescence at an excitation of 360 nm and an emission of 465 nm.[1]

  • Calculate the percent inhibition and determine the IC50 value.

Some piperazine derivatives can interfere with microtubule dynamics.[13]

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer

  • GTP

  • Fluorescent reporter dye that binds to microtubules

  • 96-well plates

Procedure:

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the tubulin and GTP solution.

  • Incubate at 37°C to allow for polymerization.

  • Monitor the increase in fluorescence over time, which is proportional to the amount of polymerized tubulin.

  • Compare the polymerization curves in the presence of the test compound to a control to determine if the compound inhibits or enhances tubulin polymerization.

The piperazine moiety is a common feature in ligands for serotonin receptors.[3][6]

Materials:

  • Cell membranes expressing the serotonin receptor of interest (e.g., 5-HT2A)

  • Radiolabeled ligand (e.g., [³H]ketanserin)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well filter plate, incubate the cell membranes with the radiolabeled ligand and various concentrations of the test compound.

  • After incubation, rapidly filter the contents of each well and wash to remove unbound radioligand.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).

For compounds with antimicrobial activity, assessing their effect on the bacterial cell membrane is a key mechanistic step.

Materials:

  • Bacterial culture

  • Fluorescent dyes such as propidium iodide (PI) and SYTO 9 (LIVE/DEAD BacLight kit)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat the bacterial suspension with the test compound at its MIC and multiples of the MIC.

  • Incubate for a defined period.

  • Stain the bacteria with PI and SYTO 9.

  • Analyze the samples by flow cytometry or fluorescence microscopy. An increase in the PI signal indicates compromised membrane integrity.[14]

Tier 3: Cellular Pathway Analysis

For lead compounds with promising activity in the Tier 2 assays, further investigation into their effects on cellular signaling pathways is warranted.

Western blotting can be used to assess the phosphorylation status or expression levels of key proteins in a signaling pathway downstream of the identified target.[11][15][16]

Materials:

  • Cells treated with the test compound

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies specific to the target proteins (total and phosphorylated forms)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a membrane.[17]

  • Block the membrane and incubate with the primary antibody overnight at 4°C.[11][17]

  • Wash the membrane and incubate with the secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the changes in protein expression or phosphorylation levels relative to a loading control.

Figure 2: Simplified PI3K/Akt signaling pathway indicating the inhibitory action of a 3-(piperazin-1-yl)benzoic acid derivative.

Part 3: Data Interpretation and Next Steps

The data generated from these assays will provide a comprehensive profile of the biological activity of the 3-(piperazin-1-yl)benzoic acid derivatives.

  • Structure-Activity Relationship (SAR) Analysis: Correlate the chemical structures of the derivatives with their biological activities to identify key functional groups responsible for potency and selectivity.

  • Lead Optimization: Based on the SAR, design and synthesize new derivatives with improved activity and drug-like properties.

  • In Vivo Studies: For compounds with potent and selective activity in vitro, proceed to in vivo studies to evaluate their efficacy and safety in animal models.

Conclusion

The 3-(piperazin-1-yl)benzoic acid scaffold represents a promising starting point for the development of novel therapeutics. The systematic and tiered assay approach outlined in this document provides a robust framework for the efficient identification and characterization of lead compounds from a library of derivatives. By combining phenotypic screening with target-based and mechanistic assays, researchers can gain a deep understanding of the biological activities of these versatile molecules and accelerate their translation into clinical candidates.

References

  • Discovery of novel 3-(piperazin-1-yl)propan-2-ol decorated carbazole derivatives as new membrane-targeting antibacterial agents. Journal of Molecular Structure. 2022. Available from: [Link]

  • Discovery of novel 3-(piperazin-1-yl)propan-2-ol decorated carbazole derivatives as new membrane-targeting antibacterial agents | Request PDF. ResearchGate. Available from: [Link]

  • Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. ACS Omega. 2020. Available from: [Link]

  • 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride | C11H14ClN3S | CID 11521711. PubChem. Available from: [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online. 2023. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. 2026.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. 2018. Available from: [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. 2022. Available from: [Link]

  • (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available from: [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. Available from: [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. 2016. Available from: [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH. Available from: [Link]

  • Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment. Frontiers. 2020. Available from: [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. DiscoverX. Available from: [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum | Request PDF. ResearchGate. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. 2013. Available from: [Link]

  • Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining. NIH. Available from: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available from: [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository Home. Available from: [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Available from: [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. 2025. Available from: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. 2021. Available from: [Link]

  • Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. NIH. Available from: [Link]

  • How to assess bacterial permeability? ResearchGate. Available from: [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available from: [Link]

  • Cell Viability Assay (MTT Assay) Protocol. protocols.io. 2023. Available from: [Link]

  • A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes | Microbiology Society. Microbiology Society. 2022. Available from: [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. Available from: [Link]

  • Methods to measure the enzymatic activity of PI3Ks. PubMed. Available from: [Link]

  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. Available from: [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. ACS Publications. Available from: [Link]

Sources

Application Notes & Protocols: In Vitro Characterization of 3-(Piperazin-1-yl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Framework for Novel Compound Evaluation

3-(Piperazin-1-yl)benzoic acid hydrochloride is a synthetic organic compound featuring a piperazine ring linked to a benzoic acid moiety. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide array of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and kinases.[1][2] The presence of this structure suggests potential bioactivity, yet as of this writing, the specific in vitro applications and biological targets of 3-(Piperazin-1-yl)benzoic acid hydrochloride are not extensively documented in peer-reviewed literature.

This document, therefore, serves a dual purpose. First, it provides a foundational guide to the proper handling and preparation of this compound for in vitro studies. Second, it presents a comprehensive, logical framework of validated protocols for the initial characterization of any novel compound with a similar chemical profile. This guide is designed for researchers in drug discovery and chemical biology to systematically assess a new molecule's cytotoxic profile and to probe its potential effects on common cellular phenotypes and signaling pathways. The protocols herein are presented as self-validating systems, with an emphasis on the rationale behind experimental choices and the inclusion of requisite controls to ensure data integrity.

Compound Handling and Solution Preparation

The accuracy and reproducibility of in vitro experiments begin with the correct preparation of the test compound. As a hydrochloride salt, 3-(Piperazin-1-yl)benzoic acid hydrochloride is expected to have enhanced aqueous solubility compared to its free base form.[3][4]

Rationale for Stock Solution Preparation

A concentrated primary stock solution, typically in the 10-50 mM range, is essential for minimizing the volume of solvent added to cell culture media, thereby reducing potential solvent-induced artifacts. Dimethyl sulfoxide (DMSO) is the most common solvent for initial solubilization of novel organic compounds due to its broad solvating power and compatibility with most cell culture assays at low final concentrations (<0.5% v/v).

Protocol: Preparation of a 10 mM Primary Stock
  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet to prevent contamination.

  • Weighing: Accurately weigh a precise amount of 3-(Piperazin-1-yl)benzoic acid hydrochloride powder (e.g., 5 mg).

  • Solubilization: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a 10 mM concentration.

    • Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))

  • Dissolution: Vortex thoroughly for 2-5 minutes. If necessary, gently warm the solution to 37°C to aid dissolution. Visually inspect for complete clarity.

  • Aliquoting & Storage: Aliquot the primary stock into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock in the appropriate cell culture medium immediately before use. It is critical to ensure the final DMSO concentration is consistent across all experimental conditions, including vehicle controls.

ParameterRecommendationRationale
Primary Stock Solvent Cell Culture-Grade DMSOBroad solubility, compatible with most assays at low concentrations.
Primary Stock Conc. 10-50 mMMinimizes solvent volume in final assay, reducing toxicity.
Storage -20°C or -80°C, in aliquotsPrevents degradation from repeated freeze-thaw cycles.
Final DMSO Conc. in Assay < 0.5% (v/v), ideally ≤ 0.1%High concentrations of DMSO can independently affect cell physiology.

Initial Assessment: Cytotoxicity Profiling

Before investigating specific biological functions, it is imperative to determine the concentration range over which the compound affects cell viability. This establishes a therapeutic window and informs the concentrations used in subsequent functional assays. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5]

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Assay Readout A 1. Culture & Harvest Cells B 2. Count Cells & Adjust Density A->B C 3. Seed Cells in 96-well Plate B->C D 4. Prepare Serial Dilutions of Compound C->D E 5. Add Compound/Vehicle to Wells D->E F 6. Incubate for 24-72h E->F G 7. Add MTT Reagent F->G H 8. Incubate (2-4h) G->H I 9. Solubilize Formazan H->I J 10. Read Absorbance (570 nm) I->J K Dose-Response Curve J->K Data Analysis (IC50 Calculation)

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a chosen cell line (e.g., HeLa, A549) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution series of 3-(Piperazin-1-yl)benzoic acid hydrochloride in culture medium, starting from a high concentration (e.g., 200 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include the following essential controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration. This group represents 100% viability.

    • Untreated Control: Cells in medium only.

    • Media Blank: Wells with medium but no cells, to determine background absorbance.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the background, normalize the data to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Application Example 1: Phenotypic Screening - Cell Migration

Cell migration is a fundamental biological process involved in development, immune response, and disease states like cancer metastasis.[6] The wound healing or "scratch" assay is a straightforward method to assess a compound's effect on cell migration in vitro.[7]

Protocol: Wound Healing (Scratch) Assay
  • Create Monolayer: Seed cells in a 6-well plate and grow them to ~95-100% confluency.[6]

  • Create Wound: Using a sterile 200 µL pipette tip, make a straight "scratch" through the center of the cell monolayer.

  • Wash: Gently wash the wells with PBS to remove dislodged cells and debris.

  • Treatment: Replace the PBS with fresh low-serum medium (e.g., 1% FBS to minimize proliferation) containing the test compound at a non-toxic concentration (e.g., IC₅₀/10) or the vehicle control.

  • Imaging (Time 0): Immediately acquire images of the scratch at several defined points along the wound using a phase-contrast microscope.

  • Incubation: Incubate the plate at 37°C and 5% CO₂.

  • Imaging (Time X): Acquire images at the same defined points at subsequent time points (e.g., 12, 24 hours).

  • Analysis: Measure the area of the wound at each time point using image analysis software (like ImageJ). Calculate the percentage of wound closure relative to the initial area.

Treatment GroupPurposeExpected Outcome
Vehicle Control Baseline migration rate.Progressive closure of the wound over time.
Test Compound To assess inhibitory or stimulatory effects.Slower or faster wound closure compared to vehicle.
Positive Control (e.g., Cytochalasin D) To validate that the assay can detect inhibition.Minimal to no wound closure.

Application Example 2: Target-Based Screening (Hypothetical)

The piperazine moiety is a common feature in antagonists of G-protein coupled receptors (GPCRs), such as serotonin or dopamine receptors.[1] This suggests a plausible, though unconfirmed, hypothesis that 3-(Piperazin-1-yl)benzoic acid hydrochloride may interact with a GPCR signaling pathway. A common readout for GPCR activation is the downstream release of intracellular calcium (Ca²⁺).

Hypothetical Signaling Pathway: Gq-Coupled GPCR Activation

G Agonist Agonist GPCR Gq-Coupled Receptor Agonist->GPCR Binds & Activates Gq Gq Protein (α, β, γ) GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor ER->Ca_Release Opens Channel Ca_Store Ca²⁺ Response Cellular Response Ca_Release->Response Triggers Compound 3-(Piperazin-1-yl)benzoic acid hydrochloride (Hypothetical Antagonist) Compound->GPCR Blocks

Sources

Application Note: A Systematic Approach to the Crystallization of 3-(Piperazin-1-yl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The control of the solid-state form of an active pharmaceutical ingredient (API) is critical for ensuring its purity, stability, bioavailability, and manufacturability. Crystallization is the primary purification and particle engineering process used to achieve these objectives. This application note presents a comprehensive guide for developing a robust crystallization protocol for 3-(Piperazin-1-yl)benzoic acid hydrochloride. As specific experimental data for this compound is not widely available, this guide establishes a foundational, systematic methodology applicable to novel organic hydrochloride salts. We will detail the essential stages of crystallization development, from initial physicochemical analysis and solvent screening to the execution and optimization of various crystallization techniques, including cooling crystallization, anti-solvent addition, and vapor diffusion. Furthermore, this document provides protocols for the characterization of the resulting crystalline material and a guide for troubleshooting common challenges.

Introduction: The Criticality of Crystalline Form

In pharmaceutical development, the solid form of an API dictates its ultimate performance. A well-defined crystalline structure ensures batch-to-batch consistency, predictable dissolution rates, and stable shelf-life. The process of crystallization separates a solute from a solution and encourages its self-assembly into a highly ordered, three-dimensional lattice. For hydrochloride salts, which are common in pharmaceutical products due to their enhanced solubility and stability, developing a controlled crystallization process is a cornerstone of chemical process development.

The primary challenges in crystallizing a new molecular entity like 3-(Piperazin-1-yl)benzoic acid hydrochloride include selecting an appropriate solvent system, controlling the level of supersaturation to avoid the formation of amorphous material or undesired polymorphs, and scaling the process effectively. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a particularly critical consideration, as different polymorphs can exhibit distinct physical and chemical properties[1][2]. This guide provides the researcher with the strategic framework to navigate these challenges methodically.

Pre-Crystallization Analysis & Physicochemical Characterization

Before attempting crystallization, a thorough understanding of the molecule's fundamental properties is essential. This data informs solvent selection and the choice of crystallization methodology. While specific data for 3-(Piperazin-1-yl)benzoic acid hydrochloride is not published, we can infer expected properties from its constituent parts (benzoic acid and piperazine) and by referencing analogous structures like 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride.

Table 1: Physicochemical Properties of an Analogous Compound (3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride) [3][4]

PropertyValueSignificance for Crystallization
Molecular Formula C₁₁H₁₄ClN₃SInforms molecular weight and elemental composition.
Molecular Weight 255.77 g/mol Crucial for calculating molarity and theoretical yield.
Appearance White to off-white solidProvides a qualitative baseline for purity assessment.
Storage Temp. Inert atmosphere, Room TempIndicates general stability under standard laboratory conditions.

Solvent Screening: The Foundation of a Robust Process

The selection of an appropriate solvent or solvent system is the most critical step in developing a crystallization process. The ideal solvent should exhibit a high dissolving capacity for the solute at an elevated temperature and a low dissolving capacity at a lower temperature. This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

The screening process involves testing the solubility of 3-(Piperazin-1-yl)benzoic acid hydrochloride in a range of solvents with varying polarities and functionalities (e.g., alcohols, ketones, esters, water). The goal is to identify solvents that can serve as a "good" solvent (for dissolution) and potentially an "anti-solvent" (a miscible solvent in which the compound is poorly soluble, used to induce precipitation)[5][6].

SolventScreening cluster_0 Phase 1: Initial Solubility Assessment cluster_1 Phase 2: Temperature Effect Start Weigh ~10 mg of Compound into multiple vials AddSolvent Add aliquots (e.g., 0.1 mL) of test solvent at Room Temp. Start->AddSolvent Observe Observe Solubility: - Soluble - Partially Soluble - Insoluble AddSolvent->Observe Heat Heat partially soluble/ insoluble mixtures Observe->Heat Select promising solvents ObserveHot Observe Solubility at Elevated Temperature Heat->ObserveHot Cool Cool solutions that dissolved upon heating ObserveHot->Cool Precipitate Observe for Precipitation/Crystallization Cool->Precipitate Select Identify Optimal Solvents/ Anti-Solvents for Protocol Dev. Precipitate->Select

Caption: Workflow for systematic solvent screening.

Table 2: Illustrative Solubility Data for Solvent Screening

SolventSolubility at 25°C (mg/mL)Solubility at 70°C (mg/mL)Observations upon CoolingSuitability
Water> 50> 200Remains in solutionGood solvent, potential for pH adjustment or anti-solvent method.
Methanol~ 20> 150Rapid precipitationPotential for cooling crystallization.
Ethanol~ 5~ 80Slow crystal growthGood candidate for cooling crystallization.
Isopropanol (IPA)< 1~ 25Good crystal formationGood candidate for cooling crystallization. Also a potential anti-solvent.
Acetone< 0.1< 1InsolublePotential anti-solvent.
Toluene< 0.1< 0.1InsolublePotential anti-solvent.

Note: This data is hypothetical and serves as an example of a screening outcome. Based on such results, a combination like Ethanol/Toluene or IPA/Acetone might be explored for anti-solvent crystallization.

Crystallization Methodologies & Protocols

Once a suitable solvent system is identified, the next step is to develop a specific protocol. The rate of achieving supersaturation is a key parameter; slow and controlled processes generally yield higher quality crystals.

Protocol 1: Cooling Crystallization

This is the most common method for compounds with a significant positive correlation between solubility and temperature.[7]

Principle: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution is slowly cooled, the solubility decreases, leading to supersaturation and subsequent crystal formation.

Step-by-Step Protocol:

  • Dissolution: In a clean flask, add 1.0 g of 3-(Piperazin-1-yl)benzoic acid hydrochloride to 25 mL of isopropanol (based on hypothetical screening data).

  • Heating: Heat the mixture with stirring (e.g., using a magnetic stir bar) to reflux (~82°C) until all solids are completely dissolved. If solids remain, add small additional volumes of solvent until a clear solution is achieved.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed towards room temperature. Insulating the flask (e.g., in a dewar or by wrapping it in glass wool) can promote the formation of larger, more well-defined crystals.

  • Controlled Nucleation (Optional): If crystallization does not initiate as the solution cools, it may be necessary to add a single seed crystal of the material or gently scratch the inner surface of the flask with a glass rod to provide a nucleation site.

  • Maturation: Once crystal formation is evident, allow the slurry to stir gently at room temperature for 2-4 hours to improve crystal perfection and yield.

  • Final Cooling: Further increase the yield by cooling the slurry in an ice bath (0-5°C) for at least 1 hour before filtration.[3]

Protocol 2: Anti-Solvent Crystallization

This technique is ideal when a compound is highly soluble in one solvent but poorly soluble in another that is miscible with the first.[6]

Principle: The compound is dissolved in a "good" solvent to form a concentrated solution. An "anti-solvent" is then added, causing the solubility of the compound in the mixed solvent system to decrease dramatically, thus inducing crystallization. The rate of anti-solvent addition is critical for controlling crystal size and morphology.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 g of 3-(Piperazin-1-yl)benzoic acid hydrochloride in 10 mL of methanol at room temperature to create a clear, concentrated solution.

  • Anti-Solvent Addition: While stirring the solution, slowly add toluene (an anti-solvent) dropwise via an addition funnel.

  • Induction: Continue adding the anti-solvent until the solution becomes persistently turbid. This indicates the onset of nucleation.

  • Growth: Once turbidity is observed, stop the anti-solvent addition and allow the solution to stir for 1-2 hours to permit the formed nuclei to grow into larger crystals.

  • Completion: After the initial growth phase, resume the slow addition of the anti-solvent to precipitate the remaining material from the solution. A typical final solvent ratio might be 1:3 or 1:4 (methanol:toluene).

  • Maturation & Isolation: Allow the resulting slurry to stir for an additional hour before proceeding to filtration as described in the next section.

CrystallizationMethods Cooling Cooling Crystallization Principle: Temperature-driven supersaturation Pros: Simple, scalable Cons: Requires temp-dependent solubility Antisolvent Anti-Solvent Crystallization Principle: Solvent composition-driven supersaturation Pros: High yield, room temp operation Cons: Requires miscible solvent/anti-solvent pair Vapor Vapor Diffusion Principle: Slow solvent/anti-solvent exchange via vapor phase Pros: Excellent for small scale & high-quality crystals Cons: Not easily scalable Start Crude Compound Start->Cooling Dissolve in hot solvent Start->Antisolvent Dissolve in 'good' solvent Start->Vapor Dissolve in 'good' solvent

Caption: Overview of primary crystallization methodologies.

Protocol 3: Vapor Diffusion

This method is particularly useful for screening multiple conditions on a small scale or when aiming for high-quality single crystals suitable for X-ray diffraction.[8][9]

Principle: A concentrated solution of the compound is allowed to equilibrate in a sealed chamber with a larger reservoir of a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound solution, gradually inducing crystallization.

Step-by-Step Protocol (Hanging Drop Method):

  • Reservoir Preparation: Fill the well of a VDX plate with 500 µL of an anti-solvent (e.g., acetone).[9]

  • Drop Preparation: On a siliconized glass coverslip, mix 2 µL of a concentrated solution of the compound in a "good" solvent (e.g., methanol) with 2 µL of the reservoir solution.

  • Sealing: Invert the coverslip and place it over the well, creating a seal. The drop of solution is now hanging and suspended over the reservoir.

  • Equilibration: Store the sealed plate in a vibration-free location at a constant temperature. Over several hours to days, water and methanol vapor from the drop will move to the reservoir to achieve equilibrium, concentrating the sample and inducing crystallization.[9][10]

  • Monitoring: Monitor the drop periodically under a microscope for the formation of single crystals.

Post-Crystallization: Isolation and Drying

Proper isolation and drying are crucial to prevent the introduction of impurities or the conversion to a different solid form.

  • Filtration: Separate the crystals from the mother liquor by vacuum filtration, typically using a Büchner funnel and filter paper.

  • Washing: Gently wash the filter cake with a small amount of a cold anti-solvent (e.g., chilled toluene or acetone) to remove residual mother liquor without dissolving the product.

  • Drying: Dry the crystals under vacuum at a mild temperature (e.g., 40-50°C) until a constant weight is achieved. The drying temperature should be well below the material's melting point or any thermal transition temperatures. A procedure for a similar compound involved drying at 40°C under vacuum[3][11].

Crystal Characterization: Validating the Solid Form

After crystallization, the solid material must be thoroughly analyzed to confirm its identity, purity, and crystalline form.[12]

Table 3: Key Crystal Characterization Techniques and Their Purpose [13][14]

TechniqueAbbreviationInformation Obtained
Powder X-Ray Diffraction PXRDProvides a unique "fingerprint" of the crystalline lattice. Used to identify the polymorphic form and assess crystallinity.
Differential Scanning Calorimetry DSCMeasures thermal events, such as melting point, desolvation, and polymorphic transitions, as a function of temperature.
Thermogravimetric Analysis TGAMeasures changes in mass as a function of temperature. Used to quantify residual solvent or water content.
Fourier-Transform Infrared Spectroscopy FTIRConfirms the chemical identity by identifying characteristic vibrations of molecular functional groups.
High-Performance Liquid Chromatography HPLCQuantifies the chemical purity of the isolated material.

Troubleshooting Common Crystallization Issues

Table 4: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not sufficiently supersaturated.- Nucleation is inhibited.- Evaporate some of the solvent to increase concentration.- Cool the solution to a lower temperature.- Add a seed crystal or scratch the flask.
Oiling Out - The compound's solubility is too high at the point of precipitation.- Cooling rate is too fast.- Use a more dilute solution.- Slow down the cooling rate or the rate of anti-solvent addition.- Try a different solvent system.[8]
Amorphous Powder Precipitates - Supersaturation was achieved too rapidly.- Reduce the cooling rate significantly.- Add the anti-solvent much more slowly and at a higher temperature.
Poor Yield - The compound has significant solubility in the mother liquor at the final temperature.- Insufficient maturation time.- Cool to a lower temperature before filtering.- Add an anti-solvent at the end of the cooling process.- Increase the maturation/stirring time.

References

  • BIA Separations. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]

  • Gas antisolvent crystallization of organic salts from aqueous solutions. (2001). ResearchGate. Retrieved from [Link]

  • Kafuta, K., Golz, C., & Alcarazo, M. (2020). Polymorphism of bis-(1,3-benzo-thia-zol-2-yl) tri-thio-carbonate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 7), 1126–1130. [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Kafuta, K., Golz, C., & Alcarazo, M. (2020). Polymorphism of bis(1,3-benzothiazol-2-yl) trithiocarbonate. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). EP2952237A1 - Method for purification of benzoic acid.
  • Google Patents. (n.d.). US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
  • University of Bordeaux. (n.d.). Guide for crystallization. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride. Retrieved from [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved from [Link]

  • Google Patents. (n.d.). US20150018368A1 - Process for preparing benzisothiazol-3-yl-piperazin-1-yl-methyl-cyclo hexylmethanisoindol-1,3-dione and its intermediates.
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2014). ResearchGate. Retrieved from [Link]

  • Crystal Growth & Design. (2022). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from [Link]

  • International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • ACS Publications. (2023). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Retrieved from [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • International Journal of Exploring Emerging Trends in Engineering (IJEETE). (n.d.). CRYSTAL CHARACTERIZATION TECHNIQUES. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • IUCr. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • ACS Publications. (2022). Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient Mexiletine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2020). Polymorphism of bis(1,3-benzothiazol-2-yl) trithiocarbonate. Retrieved from [Link]

  • YouTube. (2013). Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. Retrieved from [Link]

  • Avanti Publishers. (2024). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. Retrieved from [Link]

  • Oxford Academic. (n.d.). 4 Analytical techniques for studying and characterizing polymorphs. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of 3-(Piperazin-1-yl)benzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 3-(piperazin-1-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, combining a versatile piperazine ring with a benzoic acid moiety. This unique combination offers multiple points for chemical modification, enabling the creation of diverse compound libraries for biological screening. The piperazine ring, a common pharmacophore, is present in numerous FDA-approved drugs, contributing to improved pharmacokinetic properties and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The benzoic acid group provides a handle for forming amides and esters, further expanding the accessible chemical space. This application note provides a comprehensive guide to the strategic derivatization of 3-(piperazin-1-yl)benzoic acid, complete with detailed protocols for synthesis, characterization, and subsequent biological evaluation.

Strategic Approach to Derivatization: The Power of Orthogonal Protection

The key challenge in derivatizing 3-(piperazin-1-yl)benzoic acid lies in its bifunctional nature. To achieve selective modification of either the piperazine or the carboxylic acid, a robust strategy employing orthogonal protecting groups is essential.[3][4] This approach allows for the protection of one functional group while the other is being modified, followed by selective deprotection to unmask the first group for further reactions if needed. This ensures precise control over the final molecular architecture.

Our strategy is twofold:

  • Derivatization of the Piperazine Moiety: The carboxylic acid will be protected as a methyl ester, allowing for the selective functionalization of the secondary amine of the piperazine ring.

  • Derivatization of the Carboxylic Acid Moiety: The piperazine nitrogen will be protected with a tert-butyloxycarbonyl (Boc) group, enabling the modification of the carboxylic acid.

This orthogonal approach is visualized in the workflow diagram below.

Derivatization Workflow cluster_piperazine_derivatization Piperazine Derivatization cluster_acid_derivatization Carboxylic Acid Derivatization start 3-(Piperazin-1-yl)benzoic acid protect_acid Protect Carboxylic Acid (Esterification) start->protect_acid Strategy 1 protect_piperazine Protect Piperazine (Boc Protection) start->protect_piperazine Strategy 2 derivatize_piperazine Derivatize Piperazine (N-Alkylation, Amide Coupling, Reductive Amination) protect_acid->derivatize_piperazine deprotect_acid Deprotect Carboxylic Acid (Hydrolysis) derivatize_piperazine->deprotect_acid library Diverse Compound Library deprotect_acid->library derivatize_acid Derivatize Carboxylic Acid (Amide Coupling, Esterification) protect_piperazine->derivatize_acid deprotect_piperazine Deprotect Piperazine (Acidolysis) derivatize_acid->deprotect_piperazine deprotect_piperazine->library

Caption: Orthogonal derivatization strategy for 3-(piperazin-1-yl)benzoic acid.

Part 1: Derivatization of the Piperazine Moiety

Step 1.1: Protection of the Carboxylic Acid (Esterification)

To prevent the carboxylic acid from interfering with reactions at the piperazine nitrogen, it is first converted to a methyl ester. This is a classic Fischer esterification reaction.[5]

Protocol 1: Synthesis of Methyl 3-(piperazin-1-yl)benzoate

  • Reagents and Materials:

    • 3-(Piperazin-1-yl)benzoic acid

    • Methanol (MeOH), anhydrous

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

  • Procedure:

    • To a solution of 3-(piperazin-1-yl)benzoic acid (1.0 eq) in methanol (10-20 mL per gram of starting material), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C.[6]

    • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-(piperazin-1-yl)benzoate.

Step 1.2: Derivatization of the Piperazine Nitrogen

With the carboxylic acid protected, the free secondary amine of the piperazine is now available for various modifications.

Protocol 2: N-Alkylation of Methyl 3-(piperazin-1-yl)benzoate

  • Reagents and Materials:

    • Methyl 3-(piperazin-1-yl)benzoate

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve methyl 3-(piperazin-1-yl)benzoate (1.0 eq) in anhydrous acetonitrile or DMF.

    • Add anhydrous potassium carbonate (2.0 eq) and the alkyl halide (1.1 eq).

    • Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours, monitoring by TLC.[7]

    • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the N-alkylated product.

Protocol 3: Amide Coupling at the Piperazine Nitrogen

  • Reagents and Materials:

    • Methyl 3-(piperazin-1-yl)benzoate

    • Carboxylic acid of interest (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a solution of the carboxylic acid (1.1 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq) at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add a solution of methyl 3-(piperazin-1-yl)benzoate (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Protocol 4: Reductive Amination of Methyl 3-(piperazin-1-yl)benzoate

  • Reagents and Materials:

    • Methyl 3-(piperazin-1-yl)benzoate

    • Aldehyde or ketone (1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve methyl 3-(piperazin-1-yl)benzoate (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE or DCM.

    • Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.[8][9]

    • Continue stirring at room temperature for 12-24 hours.

    • Quench the reaction with saturated NaHCO₃ solution.

    • Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

Step 1.3: Deprotection of the Carboxylic Acid (Hydrolysis)

The final step in this sequence is the hydrolysis of the methyl ester to regenerate the carboxylic acid.

Protocol 5: Hydrolysis of the Methyl Ester

  • Reagents and Materials:

    • N-substituted methyl 3-(piperazin-1-yl)benzoate derivative

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 eq)

    • Tetrahydrofuran (THF)/Water mixture (e.g., 1:1)

    • 1N Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the ester in a THF/water mixture.

    • Add LiOH or NaOH and stir at room temperature until the reaction is complete (monitored by TLC).

    • Remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH 3-4 with 1N HCl to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part 2: Derivatization of the Carboxylic Acid Moiety

Step 2.1: Protection of the Piperazine (Boc Protection)

To selectively modify the carboxylic acid, the more nucleophilic secondary amine of the piperazine ring is protected with a Boc group.[10]

Protocol 6: Synthesis of 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoic acid

  • Reagents and Materials:

    • 3-(Piperazin-1-yl)benzoic acid

    • Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)

    • Sodium hydroxide (NaOH) (1.1 eq)

    • Dioxane/Water mixture (e.g., 1:1)

    • 1N Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve 3-(piperazin-1-yl)benzoic acid (1.0 eq) in a dioxane/water mixture.

    • Add NaOH (1.1 eq) and stir until a clear solution is obtained.

    • Cool the solution to 0 °C and add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Remove the dioxane under reduced pressure.

    • Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

    • Acidify the aqueous layer to pH 3-4 with 1N HCl to precipitate the product.[11]

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2.2: Derivatization of the Carboxylic Acid

With the piperazine protected, the carboxylic acid is now ready for modification.

Protocol 7: Amide Coupling of 3-(4-Boc-piperazin-1-yl)benzoic acid

  • Reagents and Materials:

    • 3-(4-Boc-piperazin-1-yl)benzoic acid

    • Amine of interest (primary or secondary) (1.1 eq)

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Dissolve 3-(4-Boc-piperazin-1-yl)benzoic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir for 15 minutes at room temperature.

    • Add the amine (1.1 eq) and continue stirring for 4-12 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with saturated NaHCO₃ solution and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Protocol 8: Esterification of 3-(4-Boc-piperazin-1-yl)benzoic acid

  • Reagents and Materials:

    • 3-(4-Boc-piperazin-1-yl)benzoic acid

    • Alcohol of interest (e.g., ethanol, isopropanol) (as solvent or in excess)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Procedure:

    • This reaction follows the same principle as Protocol 1, using the Boc-protected starting material.[12][13]

Step 2.3: Deprotection of the Piperazine (Acidolysis)

The final step in this sequence is the removal of the Boc protecting group to yield the free piperazine derivative.

Protocol 9: Removal of the Boc Protecting Group

  • Reagents and Materials:

    • N-Boc protected derivative

    • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected compound in DCM.

    • Add an excess of TFA or 4M HCl in dioxane (e.g., 10-20 eq).

    • Stir at room temperature for 1-4 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

    • The product is typically obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free base is required, neutralize with a suitable base.

Characterization of the Synthesized Library

The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Part 3: Biological Screening Protocols

The newly synthesized library of 3-(piperazin-1-yl)benzoic acid derivatives can be screened for a wide range of biological activities. Below are protocols for two common primary screens.

Protocol 10: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.[14]

  • Materials and Cell Culture:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[15]

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

    • 96-well microtiter plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Dimethyl sulfoxide (DMSO).

    • Microplate reader.

  • Procedure:

    • Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Protocol 11: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][16]

  • Materials and Microbial Culture:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Fungal strains (e.g., Candida albicans).

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • 96-well microtiter plates.

  • Procedure:

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Perform a two-fold serial dilution of the test compounds in the 96-well plates using the appropriate broth.

    • Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration with no visible growth.

Data Presentation

Quantitative data from the synthesis and biological screening should be summarized in tables for easy comparison.

Table 1: Representative Synthesis Yields

EntryDerivatization StrategyR GroupYield (%)
1N-AlkylationBenzyl85
2Amide Coupling (Piperazine)4-Chlorophenyl78
3Amide Coupling (Carboxylic Acid)Cyclohexylamine82
4Esterification (Carboxylic Acid)Isopropyl90

Table 2: Representative Biological Activity Data

CompoundIC₅₀ MCF-7 (µM)[17]MIC S. aureus (µg/mL)[2]
Doxorubicin0.1-
Ciprofloxacin-1
Derivative 15.2>128
Derivative 212.832
Derivative 32.564
Derivative 4>5016

Visualization of Key Processes

Biological_Screening_Workflow cluster_synthesis Synthesis & Purification cluster_screening High-Throughput Screening synthesis Synthesized Library purification Purification & QC (HPLC, NMR, MS) synthesis->purification primary_screen Primary Screens (e.g., Anticancer, Antimicrobial) purification->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Screens (e.g., Kinase Inhibition, Toxicity) hit_id->secondary_screen lead_opt Lead Optimization secondary_screen->lead_opt

Caption: General workflow for biological screening of the compound library.

References

  • Shandong Boyuan Pharmaceutical Co Ltd. (2020). Synthesis method of N-Boc piperazine. CN108033931B.
  • Sumitomo Chemical Co. (1999). Process for preparation of 3 piperazinylbenzisothiazoles. US5861511A.
  • Federalnoe Gosudarstvennoe Byudzhetnoe Uchrezhdenie Nauki Institut Neftekhimii I Kataliza Rossijskoj Akademii Nauk. (2019). Method for preparing benzoic acid esters. WO2019059801A1.
  • University of Toronto. (n.d.). Lab5 procedure esterification. University of Toronto. [Link]

  • Chang, C.-Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. [Link]

  • Kovács, E., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(14), 3326. [Link]

  • Stoltz, B. M., et al. (2011). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 50(44), 10448-10452. [Link]

  • Tasso, B., et al. (2020). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. European Journal of Medicinal Chemistry, 187, 111956. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine. ResearchGate. [Link]

  • University of Toronto. (n.d.). Esterification of benzoic acid to methyl benzoate. University of Toronto. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Prasanthi, G. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. [Link]

  • Rao, P. V., et al. (2018). Synthesis of benzothiazole-piperazine sulfonamide derivatives as antibacterial agents. Recent insights into antibacterial potential of benzothiazole derivatives. [Link]

  • Zhang, S.-J., et al. (2023). Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]

  • Arkat USA, Inc. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2006(xiv), 1-9. [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. Methods in Molecular Biology, 35, 17-28. [Link]

  • Albericio, F., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39. [Link]

  • Wang, Y., et al. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, E72, 1267-1269. [Link]

  • Toth, G. K., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(5), 1113. [Link]

  • Intas Pharmaceuticals Ltd. (2015). Process for preparing benzisothiazol-3-yl-piperazin-1-yl-methyl-cyclohexylmethanisoindol-1,3-dione and its intermediates. US20150018368A1.
  • Kornienko, G., et al. (2021). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 11(11), 1367. [Link]

  • Zhang, W., et al. (2021). Preparation method of methyl benzoate compound. CN113248373A.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 246-254. [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. SciSpace. [Link]

  • Pop, R., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6265. [Link]

  • ResearchGate. (2025). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Conditions for Piperazine Derivatives

Current Status: Operational Ticket ID: PIP-OPT-2024 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Diagnostic Hub: Select Your Synthetic Pathway

Before initiating a protocol, determine the optimal pathway based on your electrophile's electronic and steric profile.

PiperazineDecisionTree Start Target: N-Functionalized Piperazine Electrophile Identify Electrophile Type Start->Electrophile AlkylHalide Alkyl Halide/Tosylate (sp3 Carbon) Electrophile->AlkylHalide ArylHalide Aryl/Heteroaryl Halide (sp2 Carbon) Electrophile->ArylHalide SN2 Pathway A: SN2 Alkylation (Risk: Bis-alkylation) AlkylHalide->SN2 Primary/Secondary Halide RedAm Pathway B: Reductive Amination (High Selectivity) AlkylHalide->RedAm Aldehyde Precursor Available? EWG Electron-Poor Aryl (e.g., p-NO2, Pyridine) ArylHalide->EWG Neutral Electron-Neutral/Rich (e.g., Anisole, Toluene) ArylHalide->Neutral SNAr Pathway C: SNAr (Heat driven) EWG->SNAr Buchwald Pathway D: Pd-Catalyzed (Buchwald-Hartwig) Neutral->Buchwald

Figure 1: Strategic decision matrix for selecting the optimal synthetic route for piperazine functionalization.

Module 1: Nucleophilic Substitution (SN2 & SNAr)

Issue: "I am observing significant formation of the bis-alkylated byproduct (N,N'-disubstituted) when reacting piperazine with an alkyl halide."

Root Cause Analysis: Piperazine has two equivalent nucleophilic sites. Once the first alkylation occurs, the resulting secondary amine is often more nucleophilic than the starting secondary amine (due to the inductive effect of the alkyl group), accelerating the second reaction.

Technical Protocol & Solutions:

ParameterRecommendationMechanistic Rationale
Stoichiometry 5:1 to 10:1 (Piperazine:Electrophile)Statistical probability favors mono-alkylation when the nucleophile is in large excess.
Addition Mode Inverse Addition Slowly add the electrophile (dissolved in solvent) to the stirring piperazine solution. This maintains a high local concentration of piperazine relative to the alkylating agent.
Alternative Reductive Amination Use the corresponding aldehyde and NaBH(OAc)₃.[1][2] Imine formation is reversible and discrete; reduction typically yields high mono-selectivity without quaternary salt formation [1].
Protection N-Boc-Piperazine If the reagent is expensive, use N-Boc-piperazine (1-tert-butoxycarbonylpiperazine). The Boc group sterically and electronically deactivates the second nitrogen.

Advanced Insight: The SNAr "Proton Transfer" Bottleneck In SNAr reactions (e.g., with 4-fluoronitrobenzene), the reaction is often third-order overall. It follows a mechanism where the breakdown of the Meisenheimer complex is rate-limiting and base-catalyzed.

  • Optimization: Do not rely solely on piperazine as the base. Add an external base or use a significant excess of piperazine. Kinetic studies show that a second molecule of piperazine acts as a general base to facilitate proton removal, driving the reaction forward [2].[3]

Module 2: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Issue: "My reaction with a sterically hindered aryl chloride failed using standard conditions (Pd(OAc)₂, BINAP)."

Root Cause Analysis: Piperazine is a secondary amine that can bind tightly to Palladium, potentially poisoning the catalyst. Furthermore, sterically hindered aryl halides require bulky, electron-rich ligands to facilitate the oxidative addition and reductive elimination steps.

Optimized Protocol:

  • Ligand Selection:

    • First Choice: RuPhos or BrettPhos . These dialkylbiaryl phosphine ligands are engineered to prevent catalyst deactivation and accommodate steric bulk.

    • Alternative: Xantphos (for specific heterocycles).

  • Base Selection:

    • NaOtBu (Sodium tert-butoxide): The gold standard. It is strong enough to deprotonate the amine-Pd complex but bulky enough to avoid nucleophilic attack on the electrophile.

    • Cs₂CO₃: Use if functional groups (e.g., esters) are sensitive to strong alkoxide bases.

  • The "Piperazine Solvent" Trick:

    • For unactivated aryl chlorides, you can run the reaction neat in piperazine (if liquid) or with piperazine as the primary solvent component. This pushes the equilibrium and acts as a ligand stabilizer [3].

Standard Operating Procedure (SOP):

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂.

  • Ligand: RuPhos (2-4 mol%).

  • Solvent: Toluene or Dioxane (Must be anhydrous and degassed).

  • Temp: 80–100 °C.

  • Note: Pre-stir the catalyst and ligand for 5 minutes before adding substrates to ensure active catalyst formation.

Module 3: Protection & Deprotection (Boc Strategies)

Issue: "After Boc deprotection with TFA, my yield is low, or I see polymer-like byproducts."

Root Cause Analysis: The cleavage of the Boc group generates a tert-butyl cation. If not quenched, this carbocation can re-attach to the electron-rich piperazine ring (Friedel-Crafts alkylation) or polymerize (isobutylene oligomers).

Troubleshooting Guide:

SymptomDiagnosisCorrective Action
Incomplete Reaction Salt formation equilibriumEnsure adequate acid excess (10-20 eq). The amine product is basic and consumes acid, buffering the solution.
t-Butyl Alkylation Cation scavenging failureAdd Triethylsilane (TES) or 1,3-Dimethoxybenzene (5-10%) as a cation scavenger during TFA treatment [4].
Hygroscopic Salt TFA salt handlingSwitch to 4M HCl in Dioxane . The resulting hydrochloride salt is often a defined solid that precipitates, whereas TFA salts are frequently hygroscopic oils.

Module 4: Purification & Workup of Polar Derivatives

Issue: "My product is water-soluble and stays in the aqueous phase during extraction."

Root Cause Analysis: Piperazine derivatives are highly polar and basic. In standard workups, they often remain protonated (and water-soluble) at neutral pH, or simply partition into water due to high polarity even when neutral.

Workflow Visualization:

PurificationWorkflow Crude Crude Reaction Mixture Solubility Is Product Water Soluble? Crude->Solubility No Standard Extraction (EtOAc/Water) Solubility->No No Yes Polar Workup Strategy Solubility->Yes Yes Strategy1 Salting Out Saturate aq. phase with NaCl/K2CO3 Extract with CHCl3/IPA (3:1) Yes->Strategy1 Strategy2 Catch & Release (SCX) Load on Strong Cation Exchange Wash MeOH -> Elute NH3/MeOH Yes->Strategy2 Strategy3 Salt Precipitation Add Acetic Acid/Acetone Precipitate Acetate Salt Yes->Strategy3

Figure 2: Purification logic for handling highly polar piperazine derivatives.

Expert Technique: The "Acetate Crash" For large-scale purification of simple piperazine derivatives where column chromatography is impractical:

  • Dissolve the crude mixture in acetone.

  • Add glacial acetic acid (stoichiometric amount).

  • Cool to 0–10 °C. The piperazine diacetate or monoacetate salt often crystallizes out, leaving non-polar impurities in the mother liquor [5].

Alternative: HILIC Chromatography If using flash chromatography, avoid Normal Phase (Silica/DCM/MeOH) as piperazines streak badly. Use HILIC (Hydrophilic Interaction Liquid Chromatography) with an Acetonitrile/Water gradient on a polar modified silica phase. This provides superior resolution for polar amines [6].

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Collier, E. A., et al. (2021). "Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile." The Journal of Organic Chemistry. Link

  • Mishra, V., et al. (2019).[4] "Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." Organic Letters. Link

  • Lundt, B. F., et al. (1978). "Removal of acid-labile amino-protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research. Link

  • Fowler, F. (1959). "Purification of Piperazine." US Patent 2,919,275. Link

  • Biotage Application Note. (2023). "What can I use to purify polar reaction mixtures?" Link

Sources

troubleshooting poor solubility of 3-(Piperazin-1-yl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Piperazin-1-yl)benzoic acid hydrochloride

Welcome to the technical support guide for 3-(Piperazin-1-yl)benzoic acid hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. Our approach is rooted in first-principles chemistry to empower you not just to solve the immediate issue, but to understand the underlying molecular behavior.

Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues reported by users.

Q1: My 3-(Piperazin-1-yl)benzoic acid hydrochloride won't dissolve in neutral water or standard phosphate-buffered saline (PBS, pH 7.4). Why is this happening?

A1: This is the most frequently encountered issue and is a direct result of the compound's molecular structure. 3-(Piperazin-1-yl)benzoic acid is an amphoteric molecule, meaning it has both an acidic functional group (the carboxylic acid) and basic functional groups (the two nitrogens of the piperazine ring). Molecules of this type are often called zwitterions.

The hydrochloride salt form means the compound is supplied in an acidic state, with the piperazine ring protonated, which should favor solubility. However, when you add it to a neutral buffer like PBS (pH 7.4), you are likely moving the pH of the solution very close to the molecule's isoelectric point (pI) . At the pI, the molecule has a net neutral charge (the positive charge on the piperazine is balanced by the negative charge on the carboxylate), leading to strong intermolecular interactions and minimal interaction with water, causing it to precipitate. Zwitterions typically exhibit their lowest aqueous solubility at or near their isoelectric point[1].

Q2: I tried adjusting the pH of my solution and a precipitate immediately formed. What went wrong?

A2: This is a classic sign of traversing the isoelectric point (pI). If you started with a clear solution at a very low or high pH and adjusted it towards neutral, you forced the compound through its least soluble state. For example, if you had the compound dissolved in a dilute acid and started adding a base, the carboxylic acid group begins to deprotonate. As the net charge approaches zero (the pI), the compound will crash out of solution. To resolve this, you must "overshoot" the pI to a pH where the molecule is fully charged again (either net positive or net negative).

Q3: Is heating the solution a good strategy to improve solubility?

A3: Gentle heating (e.g., to 30-40°C) can be a useful secondary tool, as solubility often increases with temperature[2]. However, it should not be your primary method. If the compound is insoluble due to pH issues, heating alone will likely not be sufficient and may not produce a stable solution upon cooling. Furthermore, excessive heat can risk degrading the compound. Always use pH adjustment as your primary strategy and gentle warming as a supplementary aid.

Deep Dive: The Chemistry of 3-(Piperazin-1-yl)benzoic acid

To effectively troubleshoot, it is crucial to understand the pH-dependent behavior of the molecule. The structure contains three ionizable groups: the carboxylic acid and the two piperazine nitrogens.

  • Carboxylic Acid Group (-COOH): This group is acidic. Its pKa is estimated to be similar to benzoic acid, around 4.2. Below this pH, it is mostly in its neutral, less water-soluble form (-COOH). Above this pH, it is in its charged, more soluble salt form (-COO⁻)[3][4].

  • Piperazine Ring (-NH- and -N=): This group is basic. The two nitrogens have distinct pKa values. For the parent piperazine molecule, these are approximately pKa1 ≈ 5.3 and pKa2 ≈ 9.7[5]. Protonation of these nitrogens to form -NH₂⁺- and =N⁺H- greatly enhances aqueous solubility.

The interplay of these pKa values dictates the molecule's overall charge and, consequently, its solubility at a given pH.

Molecular State at Different pH Values

The solubility of your compound is governed by which functional groups are charged. The goal is to be at a pH where the molecule carries a significant net positive or net negative charge.

G cluster_low_ph Low pH (< 2) cluster_mid_ph Isoelectric Point (pI) (Approx. pH 3-5) cluster_high_ph High pH (> 10) low_ph Net Charge: +2 Solubility: High -COOH (Neutral) -Piperazine (Fully Protonated, +2) mid_ph Net Charge: 0 (Zwitterion) Solubility: Very Low -COO- (Charged, -1) -Piperazine (One N Protonated, +1) low_ph->mid_ph Add Base (OH⁻) mid_ph->low_ph Add More Acid (H⁺) high_ph Net Charge: -1 Solubility: High -COO- (Charged, -1) -Piperazine (Neutral, 0) mid_ph->high_ph Add More Base (OH⁻) high_ph->mid_ph Add Acid (H⁺)

Caption: pH-dependent ionization and solubility of the compound.

Recommended Solubilization Protocols

Before you begin, calculate the amount of acid or base needed for your target concentration to avoid large volume changes. Always use high-purity water (Milli-Q or equivalent).

Method 1: Acidic Dissolution (for final use in acidic to neutral conditions)

This method is ideal if your subsequent experiment is tolerant of a low pH starting point or requires a final pH below ~7.

Step-by-Step Protocol:

  • Weigh the required amount of 3-(Piperazin-1-yl)benzoic acid hydrochloride.

  • Add a small volume of 0.1 M Hydrochloric Acid (HCl) to the solid. Start with about 25-50% of your final desired volume.

  • Vortex or sonicate the mixture. The solid should dissolve readily as the low pH (~pH 1-2) ensures all functional groups are in their soluble, protonated forms.

  • Once fully dissolved, add water or your desired buffer to reach the final volume.

  • Crucially: If your final buffer is neutral (e.g., PBS), you must add the clear acidic stock solution to the buffer very slowly while vortexing vigorously. This rapid dilution helps prevent the compound from precipitating as it passes through its isoelectric point. If cloudiness appears, you may need to re-acidify and use a more dilute final concentration.

Method 2: Basic Dissolution (for final use in neutral to basic conditions)

This method is preferred if your final application requires a pH of 7 or higher.

Step-by-Step Protocol:

  • Weigh the required amount of 3-(Piperazin-1-yl)benzoic acid hydrochloride.

  • Add a small volume of 0.1 M Sodium Hydroxide (NaOH) to the solid. The goal is to reach a pH > 10. This deprotonates the carboxylic acid to the highly soluble carboxylate form.

  • Vortex or sonicate the mixture until a clear solution is obtained.

  • Once fully dissolved, you can slowly and carefully adjust the pH downwards using dilute HCl to your desired final pH (e.g., 7.4). Perform this adjustment dropwise with constant, vigorous stirring.

  • Bring the solution to its final volume with your buffer or water.

Troubleshooting Flowchart

If you encounter issues, follow this logical workflow to diagnose the problem.

G start Start: Solid fails to dissolve solvent_check Is the solvent aqueous buffer (e.g., Water, PBS, TRIS)? start->solvent_check organic_solvent Action: Try DMSO, DMF, or Methanol. Compound has moderate solubility in polar organic solvents. solvent_check->organic_solvent No check_ph What is the solution's pH? solvent_check->check_ph Yes ph_neutral pH is between 4 and 8 check_ph->ph_neutral ph_extreme pH is < 3 or > 9 check_ph->ph_extreme solubility_issue Problem: Likely at the isoelectric point (pI). Compound has minimal solubility. ph_neutral->solubility_issue concentration_issue Problem: Concentration may be too high for this pH. ph_extreme->concentration_issue add_acid Action: Add 0.1 M HCl dropwise until pH < 3 OR solution clears. solubility_issue->add_acid Option 1 add_base Action: Add 0.1 M NaOH dropwise until pH > 10 OR solution clears. solubility_issue->add_base Option 2 success Success: Clear Solution add_acid->success add_base->success dilute Action: Dilute the sample with the same acidic/basic buffer. concentration_issue->dilute heat Still not dissolved? Try gentle warming (37°C) and sonication. dilute->heat heat->success Yes fail Action: Re-evaluate required concentration. Consider a different solvent system. heat->fail No

Caption: A step-by-step decision tree for troubleshooting solubility.

Solvent Solubility Data Summary

This table provides general guidance on solvent selection based on the chemical properties of the molecule's constituent parts. Exact solubility values should be determined empirically.

SolventTypeExpected SolubilityRationale & Comments
Water (pH < 3)Polar ProticHigh The piperazine is fully protonated (+2 charge), and the carboxylic acid is protonated. The high charge density drives aqueous solubility.
Water (pH > 10)Polar ProticHigh The carboxylic acid is deprotonated (-1 charge), and the piperazine is neutral. The charged carboxylate group drives solubility.
PBS (pH 7.4)Buffered AqueousVery Low pH is likely near the isoelectric point, where the net molecular charge is zero, minimizing water solubility[1].
Methanol / EthanolPolar ProticModerate Can solvate both polar and non-polar parts of the molecule. Solubility is likely better than in neutral water[2][6].
DMSO / DMFPolar AproticModerate to High Good general solvents for many organic molecules. The free base form is expected to be soluble[7].
AcetonitrilePolar AproticLow to Moderate Less polar than DMSO or DMF; may be a suitable solvent but likely requires some optimization[6].
Diethyl EtherNon-polarPoor The charged hydrochloride salt is incompatible with non-polar solvents[8].

References

  • Solubility of Things. (n.d.). Piperazine dihydrochloride.
  • Wikipedia. (2024). Piperazine. Retrieved February 4, 2026, from [Link]

  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • Google Patents. (n.d.). US3023211A - Method for the preparation of piperazine monohydrochloride.
  • PubMed. (2022). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride. Retrieved February 4, 2026, from [Link]

  • PharmaCompass. (n.d.). 3-Piperazinyl-1,2-Benzisothiazole Hydrochloride. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2020). How to desalt zwitterions?. Retrieved February 4, 2026, from [Link]

  • Crystal Growth & Design. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Retrieved February 4, 2026, from [Link] neutral

  • ResearchGate. (n.d.). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Retrieved February 4, 2026, from [Link]

  • PubMed. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Retrieved February 4, 2026, from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved February 4, 2026, from [Link]

  • IJSRP. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved February 4, 2026, from [Link]

  • Semantic Scholar. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved February 4, 2026, from [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. Retrieved February 4, 2026, from [Link]

  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved February 4, 2026, from [Link]

Sources

avoiding impurities in 3-(Piperazin-1-yl)benzoic acid hydrochloride production

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource, designed for process chemists and researchers encountering specific purity hurdles in the synthesis of 3-(Piperazin-1-yl)benzoic acid hydrochloride .

It prioritizes the Buchwald-Hartwig amination route, as nucleophilic aromatic substitution (


) is generally ineffective on the electron-neutral/deactivated benzoic acid ring without harsh forcing conditions that degrade purity.[1]

Status: Operational | Tier: 3 (Advanced Process Chemistry)[1]

Technical Abstract & Impurity Profile

The Core Challenge: Synthesizing 3-(piperazin-1-yl)benzoic acid involves coupling a secondary amine (piperazine) to a deactivated aryl ring.[1] The primary purity risks are dimerization (bis-coupling) and protodehalogenation (loss of the halogen without coupling).

Target Molecule:

  • Structure: A benzoic acid core with a piperazine ring at the meta position.

  • Key Property: Amphoteric (contains both a carboxylic acid and a basic secondary amine). This zwitterionic nature is your primary lever for purification.

Critical Impurity Watchlist
Impurity IDNameOriginRisk LevelRemoval Strategy
IMP-A The Dimer (

-bis(3-carboxyphenyl)piperazine)
Piperazine reacting at both nitrogen atoms with two aryl halides.[1]Critical Prevention (Stoichiometry/Protection).[1] Hard to separate downstream.[2]
IMP-B Reduced Arene (Benzoic Acid)Catalytic protodehalogenation (Pd inserts, then eliminates H instead of amine).[1]HighAcidic aqueous wash (pH < 2).[1]
IMP-C Regioisomers (2- or 4-substituted)Impure starting material (3-bromobenzoic acid).[1]MediumStarting material QC.
IMP-D Pd-Amine Complex Residual catalyst binding to the basic piperazine nitrogen.[1]MediumMetal scavengers (SiliaMetS®) or HCl precipitation.[1]

Synthesis Strategy: Preventing the "Dimer" (IMP-A)

User Question: "I am seeing a large molecular weight impurity (+200 mass units) that co-elutes with my product. How do I stop this?"

Diagnosis: You are likely using free piperazine in a 1:1 stoichiometry. The mono-arylated product is still nucleophilic and competes with the starting piperazine, leading to IMP-A (the dimer).

Protocol A: The "Gold Standard" (Boc-Protection)

Recommended for high-purity requirements (>99%).[1]

By using N-Boc-piperazine instead of free piperazine, you chemically block the second nitrogen, rendering dimerization impossible.[1]

  • Coupling: React 3-bromobenzoic acid (or ester) + N-Boc-piperazine (1.1 eq) +

    
    /Xantphos + 
    
    
    
    in Dioxane (
    
    
    ).
  • Workup: Standard aqueous/organic extraction.

  • Deprotection: Treat the intermediate with

    
     in Dioxane. This simultaneously deprotects the amine and forms the desired hydrochloride salt.
    
Protocol B: The "Budget" Route (Excess Equivalents)

Recommended only if cost prohibits Boc-piperazine.[1]

If you must use free piperazine, you must overwhelm the kinetics.

  • Stoichiometry: Use 5.0 to 10.0 equivalents of piperazine relative to the aryl halide.

  • Mechanism: The statistical probability of the aryl halide finding a free piperazine molecule becomes significantly higher than finding a mono-arylated product.

  • Cleanup: You will have a massive amount of unreacted piperazine to remove (see Purification section).

Workflow Visualization

SynthesisLogic Start Start: 3-Bromobenzoic Acid Choice Select Amine Partner Start->Choice RouteA Route A: N-Boc-Piperazine (Protected) Choice->RouteA High Purity RouteB Route B: Free Piperazine (Unprotected) Choice->RouteB Low Cost StepA1 Pd-Catalyzed Coupling RouteA->StepA1 StepB1 Pd-Catalyzed Coupling (Requires 5-10eq Excess) RouteB->StepB1 InterA Intermediate: N-Boc-3-(piperazinyl)benzoic acid StepA1->InterA No Dimer Possible ResultB Mixture: Product + Dimer (IMP-A) + Excess Piperazine StepB1->ResultB High Risk StepA2 Acid Deprotection (HCl/Dioxane) InterA->StepA2 Final Final Product: 3-(Piperazin-1-yl)benzoic acid HCl ResultB->Final Difficult Purification StepA2->Final

Figure 1: Comparison of synthetic routes. Route A (Green) inherently prevents the formation of the critical bis-impurity.

The "Amphoteric Switch" Purification Protocol

User Question: "My product contains starting material (benzoic acid derivatives) and residual piperazine. Standard silica columns are causing streaking."

Solution: Avoid silica chromatography for the free amino acid. Use the pH-Swing Extraction Method . This exploits the fact that your product is an amino acid (amphoteric), while your impurities are either only acidic (benzoic acid) or only basic (piperazine).[1]

Step-by-Step Purification Guide[1]

Phase 1: The Acid Wash (Removes Acidic Impurities)

  • Dissolve the crude reaction mixture in Water .

  • Adjust pH to < 2.0 using dilute HCl.

    • State: Product is protonated (

      
      ) -> Water Soluble.[1]
      
    • State: Benzoic Acid impurities are neutral -> Organic Soluble.[1]

  • Wash the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate.

    • Result: The organic layer carries away unreacted aryl halides, benzoic acid (IMP-B), and ligands.[1] Keep the Aqueous Layer.

Phase 2: The Isoelectric Precipitation (Removes Basic Impurities)

  • Slowly adjust the aqueous layer pH to ~5.5 - 6.5 (The approximate isoelectric point).

  • Observation: The zwitterionic free acid should precipitate out of solution.

  • Action: If precipitation occurs, filter the solid.

    • State: Excess piperazine remains fully soluble in water at neutral pH.

  • Alternative: If no precipitate forms (due to high solubility), extract the water (at pH 6) with n-Butanol .[1] The zwitterion will partition into n-Butanol, leaving inorganic salts and excess piperazine in the water.

Phase 3: Salt Formation

  • Dissolve the isolated zwitterion in minimal dry Ethanol or Methanol.

  • Add 4M HCl in Dioxane (1.1 eq).

  • Add diethyl ether or MTBE to induce crystallization of the hydrochloride salt.

Troubleshooting FAQs

Q1: The product is turning pink/brown upon storage. What is happening?

  • Cause: Oxidation of the piperazine nitrogen (N-oxide formation) or trace Palladium oxidation.

  • Fix: Store the HCl salt under Argon/Nitrogen at -20°C. Ensure all Palladium is removed using a scavenger like SiliaMetS® Thiol during the workup. The HCl salt is generally more stable than the free base.

Q2: I am getting low yields with 3-bromobenzoic acid. Can I use the ester?

  • Answer: Yes, and it is often preferred. [1]

  • Reasoning: The carboxylic acid moiety can interfere with the Pd-catalyst (poisoning). Using Methyl 3-bromobenzoate protects the acid.

  • Workflow Change: Perform the coupling on the ester. Then, perform a standard LiOH/THF/Water hydrolysis before forming the HCl salt.

Q3: My NMR shows broad peaks. Is the product impure?

  • Analysis: Not necessarily. Piperazine derivatives often show rotamers or broadening due to ring flipping, especially as salts.[1]

  • Verification: Run the NMR at elevated temperature (50°C) or add a drop of

    
     to exchange exchangeable protons. If peaks sharpen, it is conformational, not impurity-based.[1]
    

Q4: How do I remove the Palladium? It's stuck to the amine.

  • Protocol: After the reaction, dilute with solvent and add Activated Charcoal or Silica-Thiol scavenger (10 wt% relative to product). Stir at 50°C for 1 hour, then filter through Celite. The chelating amine makes Pd removal difficult via simple extraction.

Decision Tree: Troubleshooting Purity

Troubleshooting Problem Impurity Detected Type Identify Impurity Type Problem->Type Bis Mass = 2x Product (Dimer) Type->Bis SM Starting Material (Benzoic Acid) Type->SM Metal Dark Color / High Ash (Palladium) Type->Metal SolBis Restart Synthesis Use N-Boc-Piperazine Bis->SolBis Cannot Purify SolSM Acidic Wash (pH 1) Extract with DCM SM->SolSM Workup Fix SolMetal Thiol Scavenger Treatment Metal->SolMetal Polishing

Figure 2: Rapid diagnostic tree for identified impurities.

References

  • Buchwald-Hartwig Amination Fundamentals

    • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1]

  • Pd Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004).[1] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. [1]

  • Piperazine Chemistry & Bis-Coupling

    • Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist's Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry (Discusses piperazine scaffolds).

  • Purification of Amphoteric Compounds

    • "Purification of Laboratory Chemicals" (Armarego & Chai). Standard text for zwitterion isoelectric precipitation techniques. [1]

Sources

Technical Support Center: Enhancing the Reactivity of 3-(Piperazin-1-yl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(Piperazin-1-yl)benzoic acid hydrochloride. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven solutions to enhance its reactivity, particularly in the critical application of amide bond formation. Our guidance is rooted in mechanistic principles to empower you to not just follow protocols, but to troubleshoot and optimize them effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-(Piperazin-1-yl)benzoic acid hydrochloride that influence its reactivity?

A1: 3-(Piperazin-1-yl)benzoic acid hydrochloride possesses three key functional groups that dictate its chemical behavior:

  • Carboxylic Acid (-COOH): This is the primary site for activation and subsequent coupling reactions, most commonly amide bond formation. Its acidity (pKa ≈ 4-5) is central to its reactivity profile.

  • Piperazine Ring: This moiety contains two nitrogen atoms.

    • N1 (Aromatic-Substituted): The nitrogen directly attached to the benzoic acid ring is less basic due to the electron-withdrawing effect of the aromatic system.

    • N4 (Aliphatic, Secondary Amine): This nitrogen is significantly more basic (pKa of its conjugate acid ≈ 9-10) and is the primary site of protonation, forming the hydrochloride salt. It remains a potent nucleophile once deprotonated.

  • Hydrochloride Salt (-HCl): The compound is typically supplied as a hydrochloride salt, where the N4 nitrogen is protonated. This enhances the compound's stability and crystallinity but critically impacts its solubility and reactivity, requiring specific considerations during reaction setup.

Q2: Why is the compound supplied as a hydrochloride salt, and how does this affect my experiment?

A2: The hydrochloride salt form is preferred for its superior stability, ease of handling as a crystalline solid, and longer shelf life compared to the free base, which can be hygroscopic or susceptible to atmospheric CO₂.

However, the salt form directly impacts your experiment in two ways:

  • Solubility: The salt is generally more soluble in polar protic solvents like water or methanol but often exhibits poor solubility in common aprotic organic solvents used for coupling reactions (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)).

  • Reactivity: The protonated N4 nitrogen is non-nucleophilic. More importantly, the presence of the hydrochloride requires the addition of a stoichiometric amount of base simply for neutralization before any base required for the coupling reaction itself can be effective. Failure to account for this is a primary cause of failed reactions.

Troubleshooting Guide: Amide Coupling Reactions

This section addresses the most common issues encountered when using 3-(Piperazin-1-yl)benzoic acid hydrochloride in amide bond formation.

Q3: My compound won't dissolve in the reaction solvent. How can I improve solubility?

A3: This is a classic issue stemming from the hydrochloride salt form.

Causality: The ionic nature of the salt makes it incompatible with many aprotic organic solvents. To achieve solubility, you must convert the salt to its neutral, organic-soluble free base in situ.

Solutions:

  • Add a Tertiary Amine Base: Before adding your coupling partner or activating agents, add at least 1.0 equivalent of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the suspension of the hydrochloride salt in your chosen solvent. Stir for 15-30 minutes. You should observe the solid dissolving as the free base is formed.

  • Solvent Selection: While neutralization is key, the choice of solvent is also critical. Polar aprotic solvents are generally the best choice.

SolventDielectric Constant (ε)Boiling Point (°C)Notes
N,N-Dimethylformamide (DMF) 37153Excellent choice for dissolving polar reagents. Must be anhydrous.
N-Methyl-2-pyrrolidone (NMP) 32202Higher boiling point than DMF, useful for stubborn reactions requiring heat.[1]
Dimethyl sulfoxide (DMSO) 47189Highly polar, dissolves a wide range of compounds. Can complicate workup.
Dichloromethane (DCM) 940Generally poor for the hydrochloride salt but suitable for the free base.

Expert Tip: For difficult cases, consider pre-liberating the free base. Dissolve the hydrochloride salt in a minimal amount of water, basify with aqueous NaOH to pH > 10, extract the free base with a solvent like ethyl acetate, dry the organic layer over Na₂SO₄, and evaporate the solvent. This isolated free base will have much better solubility in standard organic solvents.[2]

Q4: My amide coupling reaction is failing or giving very low yields. What is going wrong?

A4: Low yield is the most common complaint and almost always traces back to improper activation of the carboxylic acid, which is a multi-step process. The logical flow for troubleshooting this issue is outlined in the diagram below.

G start Low Yield Detected check_base Step 1: Verify Base Stoichiometry - Min. 1 eq. to neutralize HCl? - Additional 1-2 eq. for coupling? start->check_base check_base->start Incorrect Base Adjust & Retry check_solvent Step 2: Assess Solvent & Solubility - Is the solvent anhydrous? - Did all reagents fully dissolve? check_base->check_solvent Base is Correct check_solvent->start Solubility/Water Issue Change Solvent & Retry check_reagent Step 3: Evaluate Coupling Reagent - Is the reagent fresh? - Is it appropriate for the substrate? check_solvent->check_reagent Solvent is Suitable check_reagent->start Reagent Ineffective Choose New Reagent & Retry check_conditions Step 4: Review Reaction Conditions - Correct temperature? - Sufficient reaction time? check_reagent->check_conditions Reagent is Active check_conditions->start Conditions Suboptimal Modify & Retry success Reaction Optimized check_conditions->success Conditions are Optimal

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Detailed Troubleshooting Steps:

  • Insufficient Base: This is the number one cause of failure.

    • Problem: You need enough base to (A) neutralize the hydrochloride salt and (B) facilitate the carboxylate activation and subsequent coupling.[1]

    • Solution: Use a total of 2-3 equivalents of a non-nucleophilic base like DIPEA.

      • Eq. 1: Neutralizes the piperazine HCl.

      • Eq. 2-3: Facilitates the coupling reaction by deprotonating the carboxylic acid and scavenging protons released during the reaction.

  • Ineffective Carboxylic Acid Activation: The carboxylic acid must be converted into a highly reactive intermediate to be attacked by the amine.[3]

    • Problem: Your chosen coupling reagent may be old, inappropriate for the specific amine partner, or used under suboptimal conditions.

    • Solution: Choose a high-quality coupling reagent. For general purposes, phosphonium or aminium/uronium salts are highly reliable.

Coupling ReagentClassActivation MechanismKey Advantages
HATU Aminium SaltForms highly reactive OAt-esterVery fast, highly efficient, good for hindered amines.[4]
HBTU / TBTU Aminium SaltForms OBt-esterReliable workhorse reagents, cost-effective.
EDC + HOBt CarbodiimideForms OBt-ester via O-acylisoureaEconomical, water-soluble byproducts (with EDC). Prone to N-acylurea side product.[3]
T3P® Phosphonic AnhydrideForms mixed anhydrideExcellent for reducing epimerization; byproducts are water-soluble.
  • Competitive Reaction at the N4-Piperazine Nitrogen:

    • Problem: If you are coupling 3-(Piperazin-1-yl)benzoic acid with another carboxylic acid (i.e., using the piperazine as the amine component), you must protect the benzoic acid's carboxyl group first (e.g., as a methyl or ethyl ester) to prevent oligomerization.

Experimental Protocols

Protocol 1: Standard Amide Coupling with an Amine Partner

This protocol describes the coupling of 3-(Piperazin-1-yl)benzoic acid hydrochloride with a generic primary amine (R-NH₂).

Materials:

  • 3-(Piperazin-1-yl)benzoic acid hydrochloride (1.0 eq.)

  • Amine (R-NH₂) (1.1 eq.)

  • HATU (1.2 eq.)

  • DIPEA (3.0 eq.)

  • Anhydrous DMF

  • Reaction vessel, magnetic stirrer, nitrogen atmosphere

Procedure:

  • Setup: To a clean, dry reaction vessel under a nitrogen atmosphere, add 3-(Piperazin-1-yl)benzoic acid hydrochloride (1.0 eq.).

  • Dissolution & Neutralization: Add anhydrous DMF (to achieve a concentration of ~0.1 M). Add DIPEA (3.0 eq.) and stir the mixture at room temperature for 20 minutes. The solid should completely dissolve.

  • Activation: Add HATU (1.2 eq.) to the solution and stir for 10 minutes. This is the pre-activation step.

  • Coupling: Add the amine (R-NH₂, 1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup: a. Upon completion, dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC as needed.

Q5: How do I purify my final product, especially with the basic piperazine ring present?

A5: The basic piperazine nitrogen can be both a challenge and an opportunity in purification.

Strategies:

  • Acid-Base Extraction: This is a powerful technique for this class of compounds. During workup, washing with a mild acid (e.g., 5% citric acid or dilute HCl) will protonate the basic piperazine nitrogen, pulling it into the aqueous layer and away from non-basic organic impurities. You can then re-basify the aqueous layer and extract your product back into an organic solvent. This is often not done if the product is the desired final compound, but it is useful for removing unreacted starting amine. The standard workup described in Protocol 1 is designed to remove coupling reagents and other impurities.

  • Column Chromatography:

    • Normal Phase (Silica Gel): The basic nitrogen can cause streaking on silica gel. To mitigate this, add 0.5-1% of triethylamine or ammonia in methanol to your eluent system (e.g., DCM/Methanol). This suppresses the interaction between the basic product and the acidic silica.

    • Reverse Phase (C18): This is often the most effective method. Use a water/acetonitrile or water/methanol gradient with a modifier like 0.1% TFA or formic acid. The acid modifier ensures the piperazine nitrogen is protonated, leading to sharp, well-defined peaks.

References

  • US Patent US5861511A: "Process for preparation of 3 piperazinylbenzisothiazoles.
  • US Patent US6111105A: "Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
  • Beilstein Journal of Organic Chemistry : "Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid." (2020). Accessed February 7, 2024. [Link]

  • HepatoChem : "Amide coupling reaction in medicinal chemistry. Coupling reagents." Accessed February 7, 2024. [Link]

  • ResearchGate : "Improving the reaction efficiency of condensation amidation of piperazine with benzoic acid based on kinetics study in microreactors." (2021). Accessed February 7, 2024. [Link]

  • PubMed Central : "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." (2023). Accessed February 7, 2024. [Link]

  • US Patent EP0623589A1: "Coupling reagent and method for coupling amines with carboxylic acids.
  • National Institutes of Health (NIH) : "Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells." (2021). Accessed February 7, 2024. [Link]

  • PubMed Central : "Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors." (2017). Accessed February 7, 2024. [Link]

  • PubChem : "3-(1-Piperazinyl)-1,2-benzisothiazole." Accessed February 7, 2024. [Link]

  • Google Patents: "Piperidine- and piperazine-1-carboxylic acid amide derivatives and related compounds as modulators of fatty acid amide hydrolase (faah) for the treatment of anxiety, pain and other conditions." Accessed February 7, 2024.
  • ResearchGate : "Piperazine derivatives as dangerous abused compounds." (2019). Accessed February 7, 2024. [Link]

  • MDPI : "Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts." (2016). Accessed February 7, 2024. [Link]

  • US Patent US2919275A: "Purification of piperazine.
  • MDPI : "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." (2023). Accessed February 7, 2024. [Link]

  • Royal Society of Chemistry : "Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green." (2023). Accessed February 7, 2024. [Link]

  • Organic & Biomolecular Chemistry : "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." (2015). Accessed February 7, 2024. [Link]

  • MDPI : "Epimerisation in Peptide Synthesis." (2021). Accessed February 7, 2024. [Link]

  • National Institutes of Health (NIH) : "Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor." (2013). Accessed February 7, 2024. [Link]

  • ACS Publications : "Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells." (2021). Accessed February 7, 2024. [Link]

  • Google Patents: "Process for the preparation of piperazine compounds and hydrochloride salts thereof." Accessed February 7, 2024.

Sources

Technical Support Center: Analytical Method Validation for 3-(Piperazin-1-yl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals involved in the analytical method validation for 3-(Piperazin-1-yl)benzoic acid hydrochloride. It is designed as a central resource combining troubleshooting, frequently asked questions, and detailed protocols to ensure the development of a robust, reliable, and compliant analytical method.

Introduction: Understanding the Analyte and Objective

3-(Piperazin-1-yl)benzoic acid hydrochloride is a molecule featuring both a basic piperazine ring and an acidic benzoic acid group, making it a zwitterionic compound with significant polarity.[1][2] Its hydrochloride salt form ensures solubility in aqueous media.[1] The primary objective of analytical method validation is to provide documented evidence that a chosen analytical procedure is suitable for its intended purpose, a mandate outlined by regulatory bodies and detailed in guidelines such as the ICH Q2(R1).[3][4][5]

A thorough understanding of the molecule's physicochemical properties is the critical first step, as it informs all subsequent decisions in method development and validation.[6] For this compound, key considerations include its high polarity, potential for interaction with column stationary phases, and its UV chromophore (the benzoic acid ring), which makes UV-based detection in HPLC a suitable choice.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the validation process for 3-(Piperazin-1-yl)benzoic acid hydrochloride.

Q1: What is the most suitable analytical technique for this compound and why?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and appropriate technique. Here's why:

  • Versatility: HPLC can handle the polar nature of the analyte through various modes, primarily Reversed-Phase (RP) chromatography with specific modifications.

  • Sensitivity & Specificity: When properly developed, an HPLC method can separate the main analyte from impurities and degradation products, ensuring specificity.

  • Quantitation: UV detection provides a linear response over a wide concentration range, making it ideal for accurate and precise quantification. The benzoic acid moiety provides a strong chromophore for reliable detection.

Q2: Why is a "stability-indicating" method crucial for this compound?

A2: A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the drug substance without interference from its degradation products, impurities, or excipients.[7] This is essential for:

  • Shelf-Life Determination: It allows for the monitoring of the drug's stability over time under various storage conditions.

  • Purity Profiling: It ensures that any degradation products formed during manufacturing or storage are detected and quantified.

  • Regulatory Compliance: Regulatory agencies mandate the use of stability-indicating methods to ensure the safety and efficacy of the drug product throughout its lifecycle.[8]

Q3: What are the core validation parameters I must evaluate according to ICH Q2(R1)?

A3: The core parameters for validating a quantitative impurity assay and an assay for the active pharmaceutical ingredient (API) are summarized below. The objective of the validation process is to demonstrate that the analytical method is fit for its intended purpose.[5][9]

Parameter Purpose Typical Acceptance Criteria (for Assay)
Specificity To ensure the method measures only the desired analyte, without interference from other substances (impurities, degradants, matrix).Peak purity index > 0.999; baseline resolution (>2) between analyte and adjacent peaks.
Linearity To demonstrate a direct proportional relationship between analyte concentration and the method's response.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.For assay: 80% to 120% of the test concentration. For impurities: Reporting threshold to 120% of the specification limit.[4]
Accuracy The closeness of the test results to the true value.% Recovery of 98.0% to 102.0% for the API.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst).Relative Standard Deviation (%RSD) ≤ 2.0%.[10]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically Signal-to-Noise ratio of 10:1; %RSD for precision at LOQ should be specified.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).System suitability parameters must be met under all varied conditions.

Troubleshooting Guide: Common Experimental Issues

This guide uses a question-and-answer format to address specific problems you may encounter during method development and validation.

Q: My analyte, 3-(Piperazin-1-yl)benzoic acid hydrochloride, shows little to no retention on a standard C18 column. What should I do?

A: This is a classic issue for highly polar compounds. The nonpolar C18 stationary phase cannot adequately retain the polar analyte using standard reversed-phase mobile phases.

  • Causality: The compound is highly soluble in the aqueous-organic mobile phase and has a low affinity for the hydrophobic C18 chains.

  • Solutions:

    • Increase Mobile Phase Aqueous Content: Attempt to run the mobile phase with a very high percentage of the aqueous component (e.g., 95-98% aqueous buffer). Ensure your C18 column is "aqueous stable" to prevent phase collapse.

    • Use a Polar-Embedded or Polar-Endcapped Column: These columns have modified stationary phases that are more compatible with highly aqueous mobile phases and offer alternative retention mechanisms for polar analytes.

    • Consider Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for polar compounds.[11] It uses a polar stationary phase (like silica or cyano) with a mobile phase rich in organic solvent (e.g., >80% acetonitrile). The analyte partitions into a water-enriched layer on the stationary phase surface, providing good retention.

    • Ion-Pair Chromatography: Introduce an ion-pairing reagent (e.g., sodium dodecyl sulfate for the basic piperazine or tetrabutylammonium for the carboxylic acid) into the mobile phase. This forms a neutral complex with the analyte, increasing its hydrophobicity and retention on a C18 column. Note that this approach can lead to long column equilibration times and is often less desirable for LC-MS applications.

Q: I am observing significant peak tailing for my analyte. What are the causes and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly for basic compounds like this one.

  • Causality: The basic nitrogen atoms in the piperazine ring can interact strongly with acidic, un-capped silanol groups (Si-OH) on the surface of the silica-based stationary phase. This leads to a portion of the analyte molecules being retained longer, causing the peak to tail.

  • Troubleshooting Workflow:

    G Start Problem: Peak Tailing CheckColumn Is the column a modern, high-purity, end-capped silica column? Start->CheckColumn LowerConc Reduce sample concentration Start->LowerConc CheckpH Check Mobile Phase pH CheckColumn->CheckpH Yes Sol1 Solution: Switch to a high-purity, end-capped column (e.g., USP L1 packing). CheckColumn->Sol1 No AddAmine Consider adding a competing base CheckpH->AddAmine Sol2a Solution 1: Lower pH to 2.5-3.5. This protonates silanols (Si-OH -> Si-OH2+), reducing interaction with the protonated basic analyte. CheckpH->Sol2a pH is neutral (5-7) Sol2b Solution 2: Ensure pH is stable. Use an appropriate buffer (e.g., phosphate, formate). CheckpH->Sol2b pH is already low Sol3 Solution: Add a small amount (0.05-0.1%) of a competing base like triethylamine (TEA) to the mobile phase. TEA will preferentially bind to active silanol sites. AddAmine->Sol3 If pH adjustment is insufficient Sol4 Indicates column overload. Reduce injection mass or use a higher capacity column. LowerConc->Sol4 Is the peak shape better at lower concentrations?

    Caption: Troubleshooting workflow for peak tailing.

Q: My accuracy (recovery) results are consistently low. What are the potential reasons?

A: Low accuracy suggests a systematic loss of analyte during sample preparation or analysis.

  • Causality: This could be due to incomplete sample extraction, analyte adsorption onto surfaces, analyte instability in the sample diluent, or incorrect standard preparation.

  • Solutions:

    • Verify Solubility: Ensure the analyte is fully dissolved in the chosen sample diluent. 3-(Piperazin-1-yl)benzoic acid hydrochloride should be soluble in aqueous buffers, but sonication may be required.

    • Check for Adsorption: The compound could adsorb to glass or plastic surfaces. Using silanized glass vials or polypropylene vials can mitigate this.

    • Sample Diluent Compatibility: The sample diluent should be as close in composition to the mobile phase as possible to ensure good peak shape and prevent on-column precipitation.[12] If the diluent is much stronger than the mobile phase, it can cause peak distortion and affect accuracy.

    • Assess Analyte Stability: The analyte may be degrading in the sample solution before injection. Perform a solution stability study by re-analyzing the same sample preparation over a period (e.g., 24-48 hours) at room temperature and refrigerated conditions.

    • Review Standard Preparation: Double-check all calculations and weighing procedures for your reference standard. Ensure the standard is of known purity and that this purity value is used in calculations.

Key Experimental Protocols

This section provides step-by-step methodologies for critical validation experiments.

Protocol 1: Forced Degradation Study (for Specificity)

This protocol is essential for developing a stability-indicating method.[7][8][13]

  • Prepare Stock Solutions: Prepare a stock solution of 3-(Piperazin-1-yl)benzoic acid hydrochloride at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1.0 M HCl.

    • Heat at 80°C for 4 hours.

    • Cool, neutralize with 1.0 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1.0 M NaOH.

    • Keep at room temperature for 2 hours.

    • Cool, neutralize with 1.0 M HCl, and dilute to a final concentration of ~100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 10% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 6 hours.

    • Dilute to a final concentration of ~100 µg/mL.

  • Thermal Degradation:

    • Store a solid sample of the API in an oven at 105°C for 24 hours.

    • Prepare a solution at ~100 µg/mL.

  • Photolytic Degradation:

    • Expose a solution of the API (~100 µg/mL) to UV light (e.g., in a photostability chamber) for a period compliant with ICH Q1B guidelines.

  • Analysis:

    • Inject the unstressed sample and all stressed samples into the HPLC system.

    • The method is considered "stability-indicating" if the peaks for all degradation products are successfully resolved from the main analyte peak and from each other. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm specificity.

Protocol 2: Linearity and Range Determination

This protocol establishes the concentration range over which the method is accurate, precise, and linear.

  • Prepare a Stock Standard: Accurately weigh and prepare a stock solution of the reference standard at a concentration of 1000 µg/mL.

  • Prepare Calibration Standards: Perform serial dilutions of the stock standard to prepare at least five concentration levels covering the desired range. For an assay method, this is typically 80% to 120% of the nominal test concentration (e.g., if the test concentration is 100 µg/mL, prepare standards at 80, 90, 100, 110, and 120 µg/mL).[14]

  • Analysis: Inject each concentration level in triplicate.

  • Data Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis using the method of least squares.

    • The method is considered linear if the correlation coefficient (r²) is ≥ 0.999 and the y-intercept is not significantly different from zero.

Sample Linearity Data Table:

Concentration (µg/mL)Injection 1 (Peak Area)Injection 2 (Peak Area)Injection 3 (Peak Area)Mean Peak Area%RSD
807985008010007995007996670.16%
909012008995009021009009330.15%
10010050001003000100450010041670.10%
11011020001105500110300011035000.16%
12012080001206500120950012080000.12%
Regression Results Slope: 10050Y-Intercept: 500r²: 0.9998

Overall Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process, from initial development to final implementation.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Implementation Dev Method Development & Optimization (Column, Mobile Phase, etc.) Forced Forced Degradation Study Dev->Forced Initial Specificity Check Spec Specificity (Resolution, Peak Purity) Forced->Spec Linearity Linearity & Range Spec->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robust Robustness LOQ->Robust SST System Suitability Testing (Routine Check) Robust->SST Method Finalized Routine Routine Analysis SST->Routine

Caption: Workflow for Analytical Method Validation.

References

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved February 4, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(1-Piperazinyl)-1,2-benzisothiazole on Newcrom R1 HPLC column. Retrieved February 4, 2026, from [Link]

  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. Retrieved February 4, 2026, from [Link]

  • IVT Network. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. Retrieved February 4, 2026, from [Link]

  • PLOS ONE. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Retrieved February 4, 2026, from [Link]

  • IndiaMART. (n.d.). 3-(1-Piperazinyl) 1,2 Benzisothiazole HCL. Retrieved February 4, 2026, from [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. Retrieved February 4, 2026, from [Link]

  • MDPI. (2023). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Retrieved February 4, 2026, from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved February 4, 2026, from [Link]

  • AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 4, 2026, from [Link]

  • CATO Research. (2018). Top Mistakes in Analytical Method Validation and How to Avoid Them. Retrieved February 4, 2026, from [Link]

  • Semantic Scholar. (2015). A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. Retrieved February 4, 2026, from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved February 4, 2026, from [Link]

  • Pharma Specialists. (2024). Common Problems in Analytical Method Validation. Retrieved February 4, 2026, from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 4, 2026, from [Link]

  • Acta Pharmaceutica Sciencia. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. Retrieved February 4, 2026, from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. Retrieved February 4, 2026, from [Link]

  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved February 4, 2026, from [Link]

  • Medical University of Lodz. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved February 4, 2026, from [Link]

  • National Pharmaceutical Control Bureau (NPCB). (n.d.). Analytical Method Validation & Common Problem. Retrieved February 4, 2026, from [Link]

  • SlideShare. (2021). Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms. Retrieved February 4, 2026, from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: Degradation Pathways of 3-(Piperazin-1-yl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Piperazin-1-yl)benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. While specific degradation pathways for this molecule are not extensively documented in publicly available literature, this resource provides a framework for investigating its stability based on the known reactivity of its core functional moieties: the piperazine ring and the benzoic acid group. This guide will equip you with the foundational knowledge and practical troubleshooting steps to conduct comprehensive forced degradation studies.

Troubleshooting Guide: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[1] The following sections provide step-by-step protocols and troubleshooting advice for investigating the degradation of 3-(Piperazin-1-yl)benzoic acid hydrochloride under various stress conditions.

Acidic and Basic Hydrolysis

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. The ester, amide, and imide functional groups are particularly susceptible. For 3-(Piperazin-1-yl)benzoic acid hydrochloride, while it lacks highly labile groups, the stability of the piperazine and benzoic acid moieties under pH stress should be evaluated.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of 3-(Piperazin-1-yl)benzoic acid hydrochloride in a suitable solvent (e.g., water, methanol, or acetonitrile).

  • Acidic Condition:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Condition:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Troubleshooting:

IssuePotential CauseRecommended Solution
No degradation observed The molecule is stable under the tested conditions.Increase the acid/base concentration (e.g., to 1 N) or the temperature (e.g., to 80°C). Extend the duration of the study.
Excessive degradation The conditions are too harsh.Decrease the acid/base concentration, lower the temperature, or shorten the incubation time.
Precipitation observed The compound or its degradants are not soluble in the stressed medium.Consider using a co-solvent (e.g., methanol or acetonitrile) in your stress medium. Ensure proper neutralization before analysis.
Peak shape issues in HPLC pH mismatch between the sample and the mobile phase.Ensure complete neutralization of the sample before injection. The final pH of the sample should be close to that of the mobile phase.
Oxidative Degradation

The piperazine ring, with its two secondary amine groups, is a potential site for oxidation. Oxidative degradation can be initiated by peroxides, metal ions, or exposure to oxygen.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of 3-(Piperazin-1-yl)benzoic acid hydrochloride.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis. Quenching the reaction with an antioxidant (e.g., sodium bisulfite) may be necessary if the degradation is rapid.

  • Control Sample: Prepare a control sample as described in the hydrolysis section.

  • Analysis: Analyze the samples by HPLC.

Troubleshooting:

IssuePotential CauseRecommended Solution
No degradation The molecule is resistant to oxidation under these conditions.Increase the concentration of H₂O₂ (e.g., to 10% or 30%) or gently heat the solution (e.g., to 40°C).[2]
Very rapid degradation The molecule is highly susceptible to oxidation.Decrease the H₂O₂ concentration, lower the temperature, or shorten the exposure time. Analyze samples at earlier time points.
Formation of multiple, small peaks Complex oxidative degradation pathways.Use a gradient HPLC method to achieve better separation. Employ LC-MS/MS to identify the structures of the degradation products.[2]
Thermal Degradation

Thermal degradation evaluates the stability of the compound at elevated temperatures. Both the piperazine and benzoic acid components can be susceptible to thermal stress.[3][4]

Experimental Protocol:

  • Solid State:

    • Place a small amount of the solid compound in a vial and heat it in an oven at a temperature below its melting point (e.g., 70°C) for a specified period (e.g., 48 hours).

    • At different time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Solution State:

    • Prepare a 1 mg/mL solution of the compound.

    • Heat the solution in a controlled temperature bath (e.g., 70°C) for a specified duration.

    • At various time points, cool an aliquot to room temperature and analyze by HPLC.

  • Control Sample: Store a sample of the solid or solution at the recommended storage condition.

Troubleshooting:

IssuePotential CauseRecommended Solution
No degradation The compound is thermally stable at the tested temperature.Increase the temperature, but do not exceed the melting point for solid-state studies. For solutions, ensure the temperature does not cause the solvent to evaporate.
Discoloration of the sample Potential formation of chromophoric degradation products.This is a sign of degradation. Ensure these new species are chromatographically separated and characterized.
Changes in physical properties (e.g., caking of powder) Physical instability.Note these changes as part of the stability report. Use techniques like DSC or TGA for further investigation.
Photolytic Degradation

Photostability testing exposes the compound to light to determine if it is susceptible to photodegradation.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the compound (e.g., 1 mg/mL).

    • Place the solution in a photostability chamber.

    • Prepare a control sample by wrapping the vial in aluminum foil to protect it from light and placing it in the same chamber.

  • Light Exposure: Expose the samples to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[1]

  • Analysis: At specified time points, analyze the exposed and control samples by HPLC.

Troubleshooting:

IssuePotential CauseRecommended Solution
No degradation The compound is photostable.Ensure the light source and exposure levels meet regulatory guidelines.
Significant degradation The compound is photolabile.This is a critical stability finding. The compound may require light-protective packaging.
Inconsistent results Variability in light exposure or sample temperature.Ensure uniform light exposure for all samples. Monitor and control the temperature inside the photostability chamber.

Hypothetical Degradation Pathways and Experimental Workflow

The following diagrams illustrate a potential degradation pathway for 3-(Piperazin-1-yl)benzoic acid hydrochloride and a general workflow for a forced degradation study.

parent 3-(Piperazin-1-yl)benzoic acid hydrochloride oxidation Oxidation Product (e.g., N-oxide on piperazine ring) parent->oxidation Oxidative Stress (e.g., H₂O₂) decarboxylation Decarboxylation Product (Piperazin-1-yl)benzene parent->decarboxylation Thermal/Photolytic Stress ring_opening Piperazine Ring Opening Product parent->ring_opening Harsh Hydrolytic Stress

Caption: Hypothetical degradation pathways of 3-(Piperazin-1-yl)benzoic acid hydrochloride.

cluster_stress Stress Conditions cluster_analysis Analysis hydrolysis Acidic/Basic Hydrolysis hplc Stability-Indicating HPLC hydrolysis->hplc oxidation Oxidation oxidation->hplc thermal Thermal Stress thermal->hplc photo Photolytic Stress photo->hplc lcms LC-MS/MS for Identification hplc->lcms characterization Characterization of Degradants lcms->characterization start Prepare Stock Solution start->hydrolysis start->oxidation start->thermal start->photo

Caption: General workflow for a forced degradation study.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 3-(Piperazin-1-yl)benzoic acid hydrochloride?

A1: Based on general principles for similar compounds, it is recommended to store 3-(Piperazin-1-yl)benzoic acid hydrochloride in a cool, dry place, protected from light and moisture. The hydrochloride salt form is generally more stable than the free base.[5]

Q2: What are the likely degradation products I should look for?

A2: While specific data is limited, potential degradation could involve:

  • Oxidation of the piperazine ring: This could lead to the formation of N-oxides or ring-opened products.

  • Decarboxylation of the benzoic acid moiety: This could occur under thermal or photolytic stress, leading to the loss of the carboxylic acid group.

  • Reactions involving the piperazine nitrogens: These could include nitrosation in the presence of nitrites.

Q3: What type of HPLC column is suitable for analyzing this compound and its degradants?

A3: A reversed-phase C18 column is a good starting point for method development.[2] Given the basic nature of the piperazine moiety, a mobile phase with a pH in the acidic range (e.g., using a phosphate or formate buffer) will likely provide good peak shape. A gradient elution may be necessary to separate the parent compound from its more polar or non-polar degradants.

Q4: How can I confirm the identity of the degradation products?

A4: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the most powerful technique for identifying unknown degradation products.[2] By comparing the mass spectra of the parent compound and the degradants, you can often deduce the chemical modifications that have occurred. For unambiguous structure elucidation, techniques like NMR spectroscopy may be required after isolation of the degradant.

Q5: Are there any known safety concerns with the potential degradation products?

A5: The toxicity of the degradation products is generally unknown and must be evaluated as part of the drug development process. It is crucial to identify and quantify any degradant that appears at a significant level.

References

  • Degradation of benzoic acid and its derivatives in subcritical water - PubMed. Available at: [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - NIH. Available at: [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Available at: [Link]

  • Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... - ResearchGate. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: [Link]

  • US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents.
  • 3-(1-Piperazinyl)-1,2-benzisothiazole | C11H13N3S | CID 2772144 - PubChem. Available at: [Link]

  • EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents.
  • 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride | C11H14ClN3S | CID 11521711. Available at: [Link]

Sources

optimizing storage conditions for 3-(Piperazin-1-yl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Storage for 3-(Piperazin-1-yl)benzoic acid hydrochloride

Executive Summary: The Stability Profile

Compound: 3-(Piperazin-1-yl)benzoic acid hydrochloride Chemical Class: Phenylpiperazine derivative / Benzoic acid salt Primary Vulnerabilities: Hygroscopicity (Critical), Oxidation (Moderate), Photodegradation (Low-Moderate).

As a Senior Application Scientist, I often see degradation in this class of compounds not because of inherent instability, but due to "micro-exposures" during handling. The hydrochloride salt form transforms a relatively stable organic solid into a hygroscopic lattice.[1] Once moisture breaches the container, it acts as a solvent medium for atmospheric oxygen, accelerating the oxidation of the secondary amine in the piperazine ring.

This guide provides a self-validating storage protocol designed to maintain >98% purity over extended periods.

Part 1: Environmental Control & Storage Protocols

Q: What are the absolute optimal storage conditions for long-term stability?

A: You must control three variables: Temperature, Atmosphere, and Humidity. For storage exceeding 48 hours, adhere to the "Triple-Barrier" protocol:

VariableRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers the kinetic energy of molecules, significantly slowing the rate of oxidation and hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent N-oxide formation on the piperazine ring. Argon is preferred as it is heavier than air and "blankets" the solid.[1]
Humidity <30% RH (Desiccated)The HCl salt is hygroscopic.[1][2] Moisture absorption leads to "caking" and creates a localized aqueous environment where degradation reactions accelerate.[1]
Q: Can I store this compound at room temperature (-20°C vs. RT)?

A:

  • Short-term (<1 week): Room temperature (20-25°C) is acceptable only if the container is tightly sealed and desiccated.

  • Long-term (>1 week): Refrigeration (2-8°C) is mandatory.[1]

  • Freezing (-20°C): Generally not recommended unless the compound is in a hermetically sealed, anhydrous environment. Freezing and thawing cycles can induce condensation inside the vial if not handled perfectly, causing more damage than room temperature storage.

Part 2: Handling & Operational Workflows

Q: How do I handle the compound to prevent moisture uptake during weighing?

A: The "hygroscopic window" for HCl salts can be as short as 15 minutes in a humid lab. Follow this workflow:

  • Equilibration: Allow the refrigerated container to warm to room temperature before opening. This prevents condensation from forming on the cold solid (a common error that ruins entire batches).[1]

  • Aliquot Strategy: Do not repeatedly open the main stock bottle. Upon initial receipt, divide the bulk material into single-use aliquots inside a glove box or dry bag.

  • Tools: Use anti-static weighing boats. Piperazine salts often carry static charges, making them "jumpy" and difficult to weigh accurately.[1]

Q: My sample has formed clumps. Is it still usable?

A: Clumping indicates moisture absorption (hygroscopicity).[1]

  • Mild Clumping: If the clumps break apart easily with a spatula, the chemical integrity is likely intact. Dry the sample in a vacuum desiccator over

    
     (Phosphorus Pentoxide) for 24 hours.
    
  • Hard Caking/Liquefaction: If the solid has turned into a sticky paste or hard rock, discard it . The moisture has likely facilitated hydrolysis or oxidation.[1] Run an LC-MS to confirm purity before risking valuable cell lines or animals.[1]

Part 3: Visualization of Storage Logic

The following decision tree outlines the logical flow for determining storage based on your experimental timeline.

StorageWorkflow Start Received Compound (3-(Piperazin-1-yl)benzoic acid HCl) CheckUsage Intended Usage Timeline? Start->CheckUsage Immediate Immediate Use (< 48 Hours) CheckUsage->Immediate Now ShortTerm Short Term (2 - 7 Days) CheckUsage->ShortTerm Soon LongTerm Long Term (> 1 Week) CheckUsage->LongTerm Later Action_RT Store at RT (20-25°C) Desiccator Cabinet Protect from Light Immediate->Action_RT Action_Ref Refrigerate (2-8°C) Purge Headspace with N2/Ar Parafilm Seal ShortTerm->Action_Ref Action_Aliquot Aliquot into Single-Use Vials Refrigerate (2-8°C) Double-contain with Desiccant LongTerm->Action_Aliquot

Figure 1: Decision matrix for storage conditions based on experimental usage timeline.

Part 4: Troubleshooting & Degradation Mechanisms

Q: The powder has turned from white to faint yellow. What happened?

A: Yellowing is the hallmark of oxidation .[1] The secondary amine in the piperazine ring is electron-rich and susceptible to oxidative attack, leading to the formation of N-oxides or imine impurities.

  • Cause: Exposure to air (oxygen) or light over time.[1]

  • Solution: Check purity by HPLC. If purity is <95%, repurify or discard.[1] Future prevention requires inert gas purging (Argon) after every use.[1]

Q: Why does the solubility seem to change over time?

A: This is often a pH issue related to the HCl stoichiometry. If the salt absorbs moisture and hydrolyzes, or if the HCl "degasses" over extremely long periods (rare but possible in poor seals), the ratio of free base to salt changes.

  • The Fix: Ensure your solvent buffer has sufficient buffering capacity.[1] Do not rely on the salt alone to set the pH in unbuffered water.[1]

Degradation Pathway Visualization

Degradation Compound Intact Compound (White Powder) Moisture Moisture Ingress (High Humidity) Compound->Moisture Oxygen Oxygen Exposure (Poor Seal) Compound->Oxygen Hydrate Hydrate Formation (Clumping/Caking) Moisture->Hydrate Fast Process Hydrolysis Ring Cleavage (Rare - High pH/Temp) Moisture->Hydrolysis Catalyst Oxidation N-Oxide Impurities (Yellow Discoloration) Oxygen->Oxidation Slow Process Hydrate->Hydrolysis Long Term

Figure 2: Primary degradation pathways triggered by environmental exposure.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2772144, 3-(1-Piperazinyl)-1,2-benzisothiazole. Retrieved from [Link].[1]

  • Waterman, K. C., & MacDonald, B. C. (2010).[1] Package Selection for Moisture Protection for Solid Oral Dosage Forms. Journal of Pharmaceutical Sciences. (General principles of hygroscopic salt handling).

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(piperazin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(piperazin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important building block. We will delve into the mechanistic rationale behind common synthetic routes and provide practical, field-tested solutions to frequently asked questions.

Overview of Synthetic Strategies

The synthesis of 3-(piperazin-1-yl)benzoic acid typically proceeds via two main pathways: Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig amination. The choice between these routes often depends on the cost and availability of starting materials, desired purity profile, and the scale of the reaction.

  • Nucleophilic Aromatic Substitution (SNAr): This is often the more cost-effective route, involving the direct reaction of a 3-halobenzoic acid (typically 3-chloro- or 3-fluorobenzoic acid) with piperazine. The reaction is facilitated by an electron-withdrawing group (the carboxylic acid) which activates the aromatic ring towards nucleophilic attack. However, this route can require forcing conditions (high temperatures and/or pressure) and may lead to the formation of difficult-to-remove impurities.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a more versatile and often higher-yielding route, particularly when using less reactive aryl halides like 3-bromobenzoic acid or 3-iodobenzoic acid. While generally more robust and proceeding under milder conditions, the cost of the palladium catalyst and ligands can be a significant factor in large-scale production.

Below, we address common issues encountered in both synthetic approaches in a question-and-answer format.

Troubleshooting and FAQs

Section 1: Reaction Initiation and Completion

Question 1: My SNAr reaction of 3-chlorobenzoic acid with piperazine is sluggish and not going to completion, even at high temperatures. What can I do?

Answer: This is a common challenge due to the relatively moderate activation of the aromatic ring by the carboxylate group. Here are several factors to consider and troubleshoot:

  • Basicity and Nucleophilicity: The reaction requires a free-base form of piperazine to act as a nucleophile. Ensure you are using at least two equivalents of piperazine: one to act as the nucleophile and the other to act as a base to neutralize the generated HCl. Alternatively, use one equivalent of piperazine and a less expensive inorganic base (e.g., K2CO3, Na2CO3) to act as the acid scavenger. This preserves the nucleophilicity of the piperazine.

  • Solvent Choice: The choice of solvent is critical. A high-boiling polar aprotic solvent is often preferred to facilitate the reaction and achieve the necessary temperatures. Consider switching to solvents like DMSO, NMP, or DMAc. In some cases, using an excess of piperazine itself as the solvent can be effective, though this complicates downstream processing.

  • Temperature and Pressure: If the reaction is still slow, you may need to increase the temperature. If operating at the boiling point of your solvent is insufficient, the use of a sealed reactor to build pressure can significantly accelerate the reaction rate.

  • Leaving Group: If feasible, switching the starting material from 3-chlorobenzoic acid to 3-fluorobenzoic acid can increase the reaction rate. The high electronegativity of fluorine makes the ipso-carbon more electrophilic, accelerating the initial nucleophilic attack, which is often the rate-determining step.

Question 2: My Buchwald-Hartwig reaction is giving low yields. How can I optimize the catalyst system?

Answer: Low yields in Buchwald-Hartwig aminations are typically related to catalyst activity and stability.[1] Here’s a breakdown of key parameters:

  • Ligand Selection: The choice of phosphine ligand is paramount. For the coupling of piperazine with an aryl halide, sterically hindered, electron-rich ligands are generally preferred. Consider ligands such as XPhos, RuPhos, or BrettPhos. The optimal ligand may need to be screened experimentally.

  • Palladium Precursor: While various palladium sources can be used (e.g., Pd(OAc)2, Pd2(dba)3), ensure it is of high quality. The active Pd(0) species is formed in situ.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs2CO3) can also be effective. The choice of base can influence the catalytic cycle and should be optimized.

  • Solvent and Temperature: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used. The reaction temperature should be carefully controlled; too low, and the reaction will be slow, too high, and catalyst decomposition can occur. A typical range is 80-110 °C.

Table 1: Comparison of Typical Starting Conditions for SNAr and Buchwald-Hartwig Routes

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Aryl Halide 3-Fluoro- or 3-Chlorobenzoic Acid3-Bromo- or 3-Iodobenzoic Acid
Piperazine >2 equivalents (or 1 eq. + base)1.1 - 1.5 equivalents
Catalyst NonePd(OAc)2 or Pd2(dba)3 with a phosphine ligand
Base Piperazine or K2CO3NaOtBu, Cs2CO3, or LHMDS
Solvent DMSO, NMP, or excess piperazineToluene, Dioxane, or THF (anhydrous)
Temperature 120-180 °C (may require pressure)80-110 °C
Section 2: Impurity Profile and Control

Question 3: I am observing a significant amount of a high molecular weight impurity in my final product. What is it and how can I prevent its formation?

Answer: The most common high molecular weight impurity is 1,4-bis(3-carboxyphenyl)piperazine. This arises from a second reaction where a molecule of the desired product, 3-(piperazin-1-yl)benzoic acid, acts as a nucleophile and reacts with another molecule of the 3-halobenzoic acid starting material.

Workflow for Minimizing Bis-Piperazine Impurity

G cluster_0 Problem Identification cluster_1 Preventative Strategies cluster_2 Rationale problem High MW impurity detected (likely 1,4-bis(3-carboxyphenyl)piperazine) strategy1 Use a large excess of piperazine (≥ 5 eq.) problem->strategy1 strategy2 Slow addition of 3-halobenzoic acid problem->strategy2 strategy3 Lower reaction temperature problem->strategy3 rationale1 Increases probability of SM reacting with piperazine strategy1->rationale1 rationale2 Maintains low concentration of electrophile strategy2->rationale2 rationale3 Reduces rate of second addition reaction strategy3->rationale3

Caption: Decision workflow for mitigating the formation of the bis-arylated side product.

To minimize its formation:

  • Stoichiometry Control: Use a significant excess of piperazine (e.g., 5-10 equivalents). This statistically favors the reaction of the 3-halobenzoic acid with piperazine over the product molecule.

  • Controlled Addition: Add the 3-halobenzoic acid slowly to a heated solution of excess piperazine. This maintains a low concentration of the electrophile, further reducing the likelihood of the second addition.

  • Reaction Monitoring: Closely monitor the reaction by HPLC. Stop the reaction once the starting material is consumed to prevent further formation of the bis-adduct.

Question 4: How do I remove the 1,4-bis(3-carboxyphenyl)piperazine impurity during work-up?

Answer: This can be challenging due to the similar chemical nature of the impurity and the product. However, their differing solubility profiles can be exploited.

  • pH-Controlled Precipitation: The desired product, 3-(piperazin-1-yl)benzoic acid, is amphoteric. It is soluble at both low pH (protonated piperazine) and high pH (deprotonated carboxylic acid). There is an isoelectric point at which its solubility is minimal. The bis-adduct, having two carboxylic acid groups and no free basic nitrogen, will have a different solubility profile. A carefully controlled pH adjustment of the aqueous solution after the reaction can lead to the selective precipitation of either the product or the impurity. This often requires some empirical optimization.

  • Crystallization: Recrystallization is an effective method. The bis-adduct is generally less soluble in many organic solvents and aqueous systems than the mono-adduct. Consider recrystallization from water, isopropanol/water mixtures, or ethanol.

Section 3: Product Isolation and Purification

Question 5: My product is an oil and won't crystallize. What are the next steps?

Answer: Oiling out during crystallization is a common issue, often caused by residual solvents, impurities, or too rapid cooling.

Troubleshooting Protocol for Crystallization Failure

  • Re-dissolve: Gently warm the mixture to re-dissolve the oil.

  • Solvent Adjustment:

    • If the oil is less dense than the solvent, you may have too much solvent. Slowly evaporate some of the solvent.

    • If the oil is denser, you may not have the right solvent system. Add a co-solvent (an "anti-solvent" in which your product is less soluble) dropwise to the warm solution until slight turbidity persists. Then, re-heat to clarify and cool slowly.

  • Slow Cooling: This is critical. Allow the solution to cool to room temperature slowly, undisturbed. If necessary, insulate the flask to slow the cooling rate further. Once at room temperature, you can then move it to a colder environment (e.g., a refrigerator or ice bath).

  • Seeding: If you have a small amount of solid product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Question 6: The isolated product is colored. How can I decolorize it?

Answer: Color is usually due to minor, highly conjugated impurities.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., hot water or ethanol). Add a small amount of activated carbon (charcoal) – typically 1-2% w/w relative to your product. Heat the mixture with stirring for 15-30 minutes. Perform a hot filtration through a pad of celite to remove the carbon. The filtrate should be colorless. Be aware that activated carbon can adsorb some of your product, leading to a slight yield loss.

  • Recrystallization: Often, one or two recrystallizations from a suitable solvent will leave the colored impurities behind in the mother liquor, yielding a pure, white solid.

Experimental Protocol: Standard Recrystallization of 3-(piperazin-1-yl)benzoic Acid

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of boiling deionized water to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add 1-2% w/w activated carbon and keep the solution at a gentle boil for 15 minutes.

  • Hot Filtration: Pre-heat a funnel and a receiving flask. If using activated carbon, place a small plug of celite in the funnel. Quickly filter the hot solution to remove any insoluble impurities (and carbon, if used).

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. White crystals of the product should form.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Visualization of the Purification Workflow

Caption: A typical workflow for the purification of 3-(piperazin-1-yl)benzoic acid.

References

  • U.S.
  • Mishra, P., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15. [Link]

  • U.S.
  • Bari, S. B., et al. (2019). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 9(39), 22655-22671. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Chu, L., & Tilley, J. W. (2011). Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Green Chemistry, 13(9), 2496-2501. [Link]

  • Biot, C., et al. (2004). Synthesis and antimalarial evaluation of new 1,4-bis(3-aminopropyl)piperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 14(11), 2875-2878. [Link]

  • French Patent FR2956662A1, "Preparing aromatic carboxylic acid derivatives by aromatic nucleophilic substitution, comprises reacting aromatic carboxylic acid derivatives with metal compound," August 26, 2011.
  • Al-kalamy, A. M., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • Sahu, S., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531, 012106. [Link]

  • Sahu, S., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]

  • U.S. Patent US6111105A, "Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole," August 29, 2000.
  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]

  • Reddy, T. R., et al. (2016). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Journal of Medicinal Chemistry, 59(2), 758-775. [Link]

  • European Patent EP2251319B1, "Process for preparing derivatives of benzoic acid," October 2, 2013.
  • Quora. (2018). How can benzoic acid be tested for purity?. [Link]

  • Hughes, D. L. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Caddick, S., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 63(35), 8547-8555. [Link]

  • YouTube. (2019). Exp 8 part 2 Purity of benzoic acid. [Link]

  • U.S.
  • YouTube. (2019). Buchwald-Hartwig coupling. [Link]

  • ResearchGate. (2012). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]

Sources

method refinement for consistent results with 3-(Piperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-2024-882 Subject: Method Refinement for Consistent Results with 3-(Piperazin-1-yl)benzoic Acid Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1][2]

Introduction: The "Zwitterion Trap"

You are likely reading this because you are experiencing inconsistent yields, solubility crashes, or purification nightmares with 3-(Piperazin-1-yl)benzoic acid .

This molecule is a classic "deceptive simple" intermediate.[1] Structurally, it possesses two competing functional groups: an acidic benzoate (pKa ~4.[1]2) and a basic secondary piperazine amine (pKa ~9.8).[1][2] This creates a zwitterionic character that dominates its physical behavior.[1] At neutral pH, it exists largely as a net-neutral salt, leading to poor solubility in organic solvents and aqueous buffers alike.[1] Furthermore, the unprotected secondary amine is a potent nucleophile that can interfere with activation strategies intended for the carboxylic acid.[1]

This guide moves beyond standard datasheets to address the specific "why" and "how" of handling this amphoteric scaffold.

Module 1: Solubility & Handling

The Core Problem: Isoelectric Precipitation

Users frequently report that the compound "crashes out" in PBS or standard LC-MS mobile phases.[1] This is due to the Isoelectric Point (pI) .[1] When the pH approaches the pI (approx. pH 7.0), the molecule has zero net charge and minimal solvation energy.

Visualizing the Equilibrium:

Zwitterion_Equilibrium Acidic Cationic Form (pH < 4) Soluble in Water/Acid Zwitterion Zwitterionic Form (pH ~ 7) Net Charge = 0 INSOLUBLE (Precipitates) Acidic->Zwitterion -H+ (pKa ~4.2) Zwitterion->Acidic +H+ Basic Anionic Form (pH > 10) Soluble in Base Zwitterion->Basic -H+ (pKa ~9.8) Basic->Zwitterion +H+

Figure 1: The solubility profile depends entirely on pH manipulation to avoid the "Red Zone" (Zwitterion).[1][2]

Troubleshooting Q&A: Solubility

Q: How do I prepare a stable 100 mM stock solution?

  • Do NOT: Dissolve directly in neutral DMSO or water. The zwitterion may aggregate over time.[1]

  • DO:

    • Acidic Route (Preferred for LC-MS): Dissolve in 0.1 M HCl or 10% Acetic Acid.[1] This protonates the amine fully and keeps the acid protonated.

    • Basic Route (Preferred for Coupling): Dissolve in 1.0 eq of NaOH or KOH solution.[1] This converts the acid to the carboxylate salt, ensuring solubility.[1]

Q: My sample precipitated inside the HPLC injector. Why?

  • Cause: Your sample solvent (likely DMSO) mixed with a neutral mobile phase (e.g., Water/Acetonitrile without modifier), causing a local pH shift to ~7 inside the loop.[1]

  • Fix: Ensure your Mobile Phase A contains at least 0.1% Formic Acid or 0.1% TFA .[1] This keeps the molecule in the soluble cationic form throughout the run.

Module 2: Synthesis & Reaction Optimization

Scenario A: Amide Coupling (Using the Carboxylic Acid)

When attempting to couple the benzoic acid moiety to an amine, the unprotected piperazine amine acts as a competing nucleophile, leading to self-polymerization or low yields.

Protocol Refinement: The "Boc-First" Strategy Never attempt to activate the carboxylic acid without protecting the piperazine nitrogen, unless you are using specific pH-controlled Schotten-Baumann conditions.[1]

StepReagentPurposeTechnical Note
1. Protection Boc₂O, NaOH, Dioxane/H₂OMask the amineEssential to prevent self-coupling.
2.[1][2] Activation HATU / DIPEAActivate -COOHUse HATU over EDC; it is more tolerant of steric bulk at the meta-position.[1][2]
3. Coupling Target Amine (R-NH₂)Form AmideMonitor via LC-MS; look for [M+H]⁺ of the Boc-protected product.[1][2]
4. Deprotection 4M HCl in DioxaneRestore AmineAvoid TFA if the product is acid-sensitive; HCl gives the clean hydrochloride salt.[1][2]
Scenario B: Buchwald-Hartwig Synthesis (Making the Molecule)

If you are synthesizing the core scaffold from 3-bromobenzoic acid and piperazine:

Q: I am getting a mixture of mono- and bis-arylated piperazine.

  • Cause: Piperazine has two equivalent nitrogens.[1] Once one reacts, the product is still nucleophilic.

  • Solution: Use a large excess of piperazine (3–5 equivalents) relative to the aryl halide.[1] This statistically favors the mono-arylated product.[1] Alternatively, use N-Boc-piperazine for the coupling, then deprotect.[1]

Decision Tree for Reaction Issues:

Reaction_Troubleshooting Start Problem: Low Yield / Impurities Check_SM Is Piperazine Protected? Start->Check_SM No_Prot NO Check_SM->No_Prot Yes_Prot YES (Boc/Cbz) Check_SM->Yes_Prot Self_Poly Issue: Self-Polymerization Fix: Protect with Boc2O first No_Prot->Self_Poly Check_Act Activation Method? Yes_Prot->Check_Act Acid_Chlor Acid Chloride (SOCl2) Check_Act->Acid_Chlor Coupling_R HATU/EDC Check_Act->Coupling_R Hydrolysis Issue: Hydrolysis/Side Rxn Fix: Switch to HATU/DIPEA Acid_Chlor->Hydrolysis Sterics Issue: Steric Hindrance Fix: DMF solvent, 60°C Coupling_R->Sterics

Figure 2: Diagnostic flow for low yields in coupling reactions involving 3-(Piperazin-1-yl)benzoic acid.

Module 3: Purification & Isolation

The "Streaking" Phenomenon

The secondary amine interacts strongly with the silanol groups (Si-OH) on silica gel, causing the compound to "streak" or "tail" across the column, making separation impossible.

Refined Purification Protocols:

Method A: Modified Normal Phase (Flash Chromatography)
  • Stationary Phase: Standard Silica Gel.[1]

  • Mobile Phase: DCM : Methanol : Ammonium Hydroxide (NH₄OH) .[1][2]

  • Ratio: 90 : 9 : 1.[1]

  • Mechanism: The ammonia competes for the silanol sites, allowing the piperazine amine to elute freely.[1]

  • Warning: Do not use this method if your molecule contains base-sensitive esters.[1]

Method B: Reverse Phase (C18) - The "Gold Standard" [1][2]
  • Stationary Phase: C18 (ODS).[1][2]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Mechanism: The TFA protonates the amine (forming the cation), eliminating silanol interactions and ensuring a sharp peak shape. The product will be isolated as the TFA salt .[1]

Method C: Desalting (Removing the Salt)

If you require the free base (zwitterion) after C18 purification:

  • Dissolve the TFA salt in minimal water.[1]

  • Load onto a Strong Cation Exchange (SCX) cartridge.[1]

  • Wash with Methanol (removes TFA and non-basic impurities).[1]

  • Elute with 2M Ammonia in Methanol .

  • Concentrate immediately.

References

  • PubChem. 3-(1-Piperazinyl)benzoic acid (Compound Summary).[1][2][3] National Library of Medicine.[1][4] Available at: [Link][1][2]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1] (General reference for Buchwald coupling conditions suitable for piperazines). Available at: [Link]

  • Biotage. Strategies for the Purification of Zwitterionic Compounds. (Technical Note on SCX/Silica interactions). Available at: [Link][1][2]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Rigorous Validation of 3-(Piperazin-1-yl)benzoic acid hydrochloride as a Research Tool

Author: BenchChem Technical Support Team. Date: February 2026

To our fellow researchers, scientists, and drug development professionals,

While this specific molecule is not yet a widely characterized chemical probe with a defined target, its piperazine scaffold is prevalent in medicinally active compounds, suggesting potential biological activity. We will, therefore, use it as a case study to walk through the essential validation workflow that any novel small molecule must undergo before it can be trusted as a selective modulator of a biological process. This guide is not a rigid template but a framework for critical thinking and robust experimental design, grounded in the principles of scientific integrity.

The central dogma of chemical probe validation is to build a self-consistent and irrefutable body of evidence that links the molecule to its intended biological target and subsequent phenotype.[1][2] We will dissect this process into four key pillars of validation.

Pillar 1: Identity, Purity, and Physicochemical Characterization

Expertise & Experience: Before any biological experiment is conducted, we must be certain of what we are working with. An impurity in your vial could be more potent than your actual compound, leading to a complete misattribution of the observed effects.[3] Likewise, poor solubility can lead to false negatives or artifactual results at high concentrations. This initial characterization is the foundation upon which all other data rests.

Experimental Protocols:

1.1. Structural Identity Confirmation:

  • Objective: To confirm that the chemical structure of the supplied compound is indeed 3-(Piperazin-1-yl)benzoic acid hydrochloride.

  • Methodology:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or D2O). Acquire ¹H and ¹³C NMR spectra.

    • Data Analysis: Compare the observed chemical shifts, coupling constants, and integration values with the expected values for the purported structure. The data should be unambiguous.

    • High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution of the compound and analyze via LC-MS using an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).[4]

    • Data Analysis: The measured monoisotopic mass should be within 5 ppm of the calculated exact mass for the molecular formula (C₁₁H₁₅N₂O₂⁺, the cationic form).

1.2. Purity Assessment:

  • Objective: To quantify the purity of the compound and identify any potential contaminants.

  • Methodology:

    • High-Performance Liquid Chromatography (HPLC): Develop a robust HPLC method using a suitable column (e.g., C18) and mobile phase gradient. Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Data Analysis: The purity should ideally be >95%, with no single impurity representing more than 1-2%.

    • LC-MS Analysis: Use the LC-MS data from the identity confirmation to check for co-eluting impurities that may not be resolved by UV detection alone.

1.3. Solubility and Stability:

  • Objective: To determine the compound's solubility and stability in relevant assay buffers.

  • Methodology:

    • Kinetic Solubility: Prepare a high-concentration stock solution in DMSO. Make serial dilutions in the intended aqueous assay buffer (e.g., PBS, HEPES). Measure turbidity using nephelometry.

    • Stability: Incubate the compound in assay buffer at the intended experimental temperature (e.g., 37°C) for the duration of the longest planned experiment. Analyze the sample by HPLC at various time points to check for degradation.[5][6]

Pillar 2: In Vitro Potency and Selectivity

Expertise & Experience: Once we are confident in our compound's identity and purity, we must determine its activity against its intended biological target. For this case study, let us hypothesize that 3-(Piperazin-1-yl)benzoic acid hydrochloride is an inhibitor of "Novel Kinase X" (NKX), a previously uncharacterized kinase implicated in a disease pathway. Potency (how much of the compound is needed) and selectivity (how specifically it hits the target) are the two most critical parameters for a chemical probe.[7]

Experimental Protocols:

2.1. Primary Target Potency (Biochemical Assay):

  • Objective: To determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) of the compound against purified NKX.

  • Methodology (Example for a Kinase):

    • Reagents: Purified recombinant NKX enzyme, a suitable peptide substrate, and ATP. A detection reagent that measures ATP consumption (e.g., ADP-Glo™) or phosphopeptide formation (e.g., HTRF®).

    • Procedure: a. In a 384-well plate, add 5 µL of assay buffer. b. Add 50 nL of the compound from a dose-response dilution series (e.g., 10-point, 3-fold dilutions starting at 100 µM). c. Add 2.5 µL of NKX enzyme solution. Incubate for 15 minutes at room temperature. d. Initiate the reaction by adding 2.5 µL of a solution containing the peptide substrate and ATP (at its Km concentration). e. Allow the reaction to proceed for 60 minutes at 30°C. f. Stop the reaction and develop the signal according to the detection reagent manufacturer's protocol.

    • Data Analysis: Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

2.2. Selectivity Profiling:

  • Objective: To assess the compound's activity against a panel of other related and unrelated proteins to ensure it does not have significant off-target effects.

  • Methodology:

    • Broad Kinase Panel Screen: Screen the compound at a fixed concentration (e.g., 1 µM) against a large, commercially available panel of kinases (e.g., the DiscoverX KINOMEscan™ panel).

    • Follow-up IC₅₀: For any kinases that show significant inhibition (>70%) in the primary screen, perform a full dose-response IC₅₀ determination as described in protocol 2.1.

    • Rationale: A high-quality probe should be highly selective. For kinases, a common criterion is >30-fold selectivity against other kinases within the same family.[7]

Pillar 3: Cellular Activity and Target Engagement

Expertise & Experience: A compound that is potent in a biochemical assay is not guaranteed to work in a living cell. It must be able to cross the cell membrane, avoid efflux pumps, and engage its target in the complex cellular milieu.[8] Therefore, demonstrating target engagement in a cellular context is a non-negotiable step in the validation process.

Experimental Protocols:

3.1. Cellular Target Engagement:

  • Objective: To confirm that the compound physically binds to NKX inside intact cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this.[9][10]

  • Methodology (CETSA):

    • Cell Culture: Culture a cell line that endogenously expresses NKX.

    • Compound Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of the compound (e.g., 10x the cellular IC₅₀) for 1-2 hours.

    • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling.

    • Lysis and Separation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Detection: Analyze the amount of soluble NKX remaining at each temperature by Western blot or another quantitative protein detection method.

    • Data Analysis: A successful target engagement will result in a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control, indicating that the compound stabilized the protein against thermal denaturation.

3.2. Cellular Functional Assay:

  • Objective: To show that target engagement leads to a functional consequence downstream of the target.

  • Methodology (Phosphorylation Assay):

    • Hypothesis: If NKX phosphorylates a substrate protein "Substrate-Y," then inhibiting NKX should reduce the phosphorylation of Substrate-Y.

    • Procedure: a. Plate cells and serum-starve overnight. b. Pre-treat cells with a dose-response of the compound for 2 hours. c. Stimulate the pathway that activates NKX (if known). d. Lyse the cells and measure the levels of phosphorylated Substrate-Y (p-Substrate-Y) and total Substrate-Y by Western blot or a quantitative immunoassay (e.g., ELISA).

    • Data Analysis: The compound should cause a dose-dependent decrease in the p-Substrate-Y signal, with an IC₅₀ value that is reasonably close to the potency observed in target engagement assays.

Pillar 4: Rigorous Use of Controls

Expertise & Experience: The gold standard for validating a probe-induced phenotype is the use of proper controls. This provides the highest level of confidence that the observed biological effect is due to the modulation of the intended target and not some other unforeseen activity of the molecule.

  • Negative Control: An ideal negative control is a close structural analog of the probe that is inactive against the primary target.[11] If a phenotype is observed with the active probe but not with the inactive analog, it strongly supports an on-target mechanism.

  • Orthogonal Probe: A second, structurally distinct probe that targets the same protein but through a different chemical scaffold.[8] If both probes produce the same phenotype, it significantly strengthens the link between the target and the cellular outcome.

Comparison Guide: A Hypothetical Case Study

Let's compare our case study compound, 3-(Piperazin-1-yl)benzoic acid hydrochloride (Cmpd-PBA) , with a hypothetical alternative, "Alternative Kinase Inhibitor X" (Cmpd-AKI) , for targeting NKX.

Parameter 3-(Piperazin-1-yl)benzoic acid HCl (Cmpd-PBA) "Alternative Kinase Inhibitor X" (Cmpd-AKI) Senior Scientist's Assessment
Purity (HPLC) >98%>99%Both compounds meet the minimum purity requirements.
Aqueous Solubility 150 µM in PBS5 µM in PBSCmpd-PBA has superior solubility, reducing the risk of precipitation artifacts in assays.
NKX IC₅₀ (Biochem) 50 nM10 nMCmpd-AKI is 5-fold more potent in the biochemical assay.
Selectivity (vs. NKX-related Kinase Z) 1,500 nM (>30-fold)30 nM (3-fold)Cmpd-PBA shows excellent selectivity, while Cmpd-AKI has poor selectivity over a closely related kinase, which could confound biological results.
Cellular Target Engagement (CETSA ΔTagg) +5.2°C at 1 µM+6.5°C at 0.5 µMBoth compounds clearly engage the target in cells. Cmpd-AKI shows engagement at a lower concentration, consistent with its higher potency.
Cellular IC₅₀ (p-Substrate-Y) 250 nM80 nMBoth compounds inhibit the downstream pathway. The potency shift from biochemical to cellular is acceptable for both (5-8 fold).
Negative Control Available? Yes (IC₅₀ > 30 µM)NoThe availability of a validated negative control for Cmpd-PBA is a major advantage for confidently linking its activity to a phenotype.

Overall Recommendation:

While Cmpd-AKI is more potent, its poor selectivity and lack of a negative control make it a risky research tool. The observed cellular effects could be due to inhibition of NKX, Kinase Z, or both. In contrast, Cmpd-PBA , despite its slightly lower potency, demonstrates excellent selectivity and is accompanied by a crucial negative control. Therefore, 3-(Piperazin-1-yl)benzoic acid hydrochloride is the superior research tool for studying the function of Novel Kinase X.

Visualizing the Validation Workflow

G cluster_0 Pillar 1: Foundation cluster_1 Pillar 2: In Vitro Characterization cluster_2 Pillar 3: Cellular Validation cluster_3 Pillar 4: Confidence Building P1 Compound Sourcing P1_1 Identity (NMR, HRMS) P1->P1_1 P1_2 Purity (HPLC) P1->P1_2 P1_3 Solubility & Stability P1->P1_3 P2_1 Biochemical Potency (IC50) P1_3->P2_1 Proceed if >95% pure & sufficient solubility P2_2 Selectivity Profiling (Kinome Screen) P2_1->P2_2 P3_1 Target Engagement (CETSA) P2_2->P3_1 Proceed if potent & selective P3_2 Cellular Potency (Functional Assay) P3_1->P3_2 P4_1 Negative Control Testing P3_2->P4_1 Link target to phenotype P4_2 Orthogonal Probe Comparison P4_1->P4_2 P_Final P_Final P4_2->P_Final High-Confidence Probe

Hypothetical Signaling Pathway for NKX

// Nodes Receptor [label="Growth Factor\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; NKX [label="Novel Kinase X\n(NKX)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SubstrateY [label="Substrate-Y", fillcolor="#F1F3F4", fontcolor="#202124"]; pSubstrateY [label="p-Substrate-Y", fillcolor="#34A853", fontcolor="#FFFFFF"]; TF [label="Transcription\nFactor", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene Expression", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Phenotype [label="Cell Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Probe [label="3-(Piperazin-1-yl)benzoic\nacid HCl", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#EA4335"];

// Edges Receptor -> NKX [label="Activates"]; NKX -> SubstrateY [label="Phosphorylates"]; SubstrateY -> pSubstrateY [style=invis]; pSubstrateY -> TF [label="Activates"]; TF -> Gene; Gene -> Phenotype;

Probe -> NKX [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } dot Caption: Hypothesized signaling pathway modulated by the research tool.

References

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Dhanak, D., Edwards, A. M., … Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]

  • Bunnage, M. E., Chekler, E. L. P., & Jones, L. H. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195–199. [Link]

  • Gilbert, A. M., Riera, T. V., & Scott, J. D. (2023). Best Practices for the Use of Small-Molecule Inhibitors in Signal Transduction Research. Annual Review of Pharmacology and Toxicology, 63, 123-146. [Link]

  • Kostic, M., & Jones, L. H. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology, 16(3), 438–443. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 30(10), 1035–1044. [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159–161. [Link]

  • Blagg, J., & Workman, P. (2017). Choose and use your chemical probe wisely to explore cancer biology. Cancer Cell, 32(1), 9-25. [Link]

  • Müller, S., & Knapp, S. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 545-568. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercial 3-(Piperazin-1-yl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. This guide provides an in-depth technical overview for assessing the purity of commercial 3-(Piperazin-1-yl)benzoic acid hydrochloride, a key building block in the synthesis of various pharmaceutical agents. We will move beyond a simple listing of methods to explain the rationale behind the analytical choices, enabling you to build a robust, self-validating quality control system. This guide will compare hypothetical commercial samples against a reference standard, providing practical, actionable insights.

The Synthetic Landscape: Understanding Potential Impurities

A thorough purity assessment begins with an understanding of the synthetic route, as this will inform the potential impurities to screen for. A common and cost-effective method for the synthesis of 3-(piperazin-1-yl)benzoic acid is the Buchwald-Hartwig amination of 3-chlorobenzoic acid with piperazine.

3-chlorobenzoic_acid 3-Chlorobenzoic Acid reaction_step Buchwald-Hartwig Amination 3-chlorobenzoic_acid->reaction_step piperazine Piperazine piperazine->reaction_step pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) pd_catalyst->reaction_step ligand Ligand (e.g., BINAP) ligand->reaction_step base Base (e.g., NaOtBu) base->reaction_step solvent Solvent (e.g., Toluene) solvent->reaction_step product 3-(Piperazin-1-yl)benzoic Acid reaction_step->product hcl_addition HCl Addition product->hcl_addition final_product 3-(Piperazin-1-yl)benzoic Acid Hydrochloride hcl_addition->final_product

Figure 1: A representative synthetic workflow for 3-(Piperazin-1-yl)benzoic acid hydrochloride.

From this synthetic route, we can anticipate the following potential impurities:

  • Starting Materials: Unreacted 3-chlorobenzoic acid and excess piperazine.

  • Catalyst and Ligand Residues: Trace amounts of the palladium catalyst and phosphine ligand.

  • Side-Reaction Byproducts: Formation of dimers or other piperazine-coupled species.

  • Solvent Residues: Residual toluene or other solvents used in the synthesis and purification.

A multi-faceted analytical approach is therefore necessary to identify and quantify these potential contaminants.

A Multi-Pronged Analytical Strategy for Purity Assessment

No single analytical technique is sufficient to fully characterize the purity of a pharmaceutical intermediate. We will employ a combination of chromatographic, spectroscopic, and thermal methods to build a comprehensive purity profile.

sample Commercial 3-(Piperazin-1-yl)benzoic Acid Hydrochloride Sample hplc HPLC-UV/DAD (Purity & Impurity Profile) sample->hplc lcms LC-MS (Impurity Identification) sample->lcms nmr 1H & 13C NMR (Identity & Structural Purity) sample->nmr tga TGA (Residual Solvents & Water) sample->tga dsc DSC (Polymorphism & Melting Point) sample->dsc purity_assessment Comprehensive Purity Assessment hplc->purity_assessment lcms->purity_assessment nmr->purity_assessment tga->purity_assessment dsc->purity_assessment

Figure 2: An integrated analytical workflow for comprehensive purity assessment.

I. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC with UV/Diode-Array Detection (DAD) is the workhorse for purity determination. A well-developed method will separate the main compound from its organic impurities.

Experimental Protocol:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0 5
    20 95
    25 95
    25.1 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: 1.0 mg/mL in Mobile Phase A.

Rationale for Method Parameters:

  • The C18 stationary phase provides good retention for the aromatic benzoic acid moiety.

  • A formic acid modifier ensures the carboxyl and amino groups are protonated, leading to better peak shape.

  • The gradient elution allows for the separation of both polar (e.g., piperazine) and non-polar impurities.

  • DAD detection allows for the examination of peak purity and can help in the preliminary identification of impurities by comparing their UV spectra.

II. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for the structural elucidation of unknown impurities detected by HPLC.

Experimental Protocol:

  • Instrument: Agilent 1290 Infinity II LC coupled to an Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • LC Method: Same as the HPLC method described above.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Mass Range: m/z 50-1000.

  • Fragmentor Voltage: 135 V.

  • Collision Energy: Varied for MS/MS experiments to obtain fragment ions.

Rationale: ESI in positive mode is well-suited for the analysis of amines like piperazine, which are readily protonated. By obtaining the mass-to-charge ratio of the impurity peaks, we can propose molecular formulas and fragmentation patterns to aid in their identification.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Structural Purity

¹H and ¹³C NMR are essential for confirming the identity of the main compound and for detecting impurities that may not be visible by HPLC, such as those without a UV chromophore.

Experimental Protocol:

  • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H NMR: 32 scans, relaxation delay of 1s.

  • ¹³C NMR: 1024 scans, relaxation delay of 2s.

Expected ¹H NMR Chemical Shifts (Illustrative):

  • ~10-12 ppm (broad s, 1H): Carboxylic acid proton.

  • ~7.0-8.0 ppm (m, 4H): Aromatic protons.

  • ~3.0-3.5 ppm (m, 8H): Piperazine protons.

The presence of signals not corresponding to the main structure would indicate impurities.

IV. Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on residual solvents, water content, and the thermal stability of the compound.

Experimental Protocol:

  • TGA:

    • Instrument: TA Instruments TGA 550 or equivalent.

    • Sample Size: 5-10 mg.

    • Temperature Program: Ramp from 25 °C to 300 °C at 10 °C/min under a nitrogen atmosphere.

  • DSC:

    • Instrument: TA Instruments DSC 250 or equivalent.

    • Sample Size: 2-5 mg in a hermetically sealed aluminum pan.

    • Temperature Program: Heat from 25 °C to 250 °C at 10 °C/min under a nitrogen atmosphere.

Interpretation:

  • TGA: A weight loss at temperatures below 100 °C typically corresponds to residual water or volatile solvents. A sharp weight loss at higher temperatures indicates decomposition.

  • DSC: An endothermic peak will indicate the melting point of the compound. The sharpness of the peak can be an indicator of purity. Broad peaks may suggest the presence of impurities or polymorphism.

Comparative Analysis of Commercial Samples

To illustrate how these methods are used for comparison, we present hypothetical data for three samples: a high-purity reference standard and two commercial samples (Supplier A and Supplier B).

Table 1: HPLC Purity and Impurity Profile

CompoundReference StandardSupplier ASupplier B
Purity (%) 99.95 99.21 98.54
Impurity 1 (Unreacted 3-chlorobenzoic acid)< 0.01%0.25%0.45%
Impurity 2 (Piperazine)< 0.01%0.15%0.30%
Impurity 3 (Unknown, RRT 1.2)< 0.01%0.10%0.25%
Impurity 4 (Unknown, RRT 1.5)< 0.01%0.29%0.46%
Total Impurities (%) < 0.05 0.79 1.46

Table 2: Thermal Analysis Data

ParameterReference StandardSupplier ASupplier B
Melting Point (DSC, °C) 185.2 (sharp)183.5 (slightly broad)181.9 (broad)
Residual Solvents (TGA, % weight loss < 150°C) < 0.1%0.3%0.8%
Decomposition Temp. (TGA, °C) 225.5224.8223.1

Analysis of Comparative Data:

The data clearly shows a hierarchy in the purity of the three samples. The Reference Standard exhibits the highest purity by HPLC, a sharp melting point, and negligible residual solvents. Supplier A provides a product of good purity, but with detectable levels of starting materials and unknown impurities. The slightly broadened melting point is consistent with the lower purity. Supplier B 's product has the lowest purity, with significant levels of both known and unknown impurities, a broad melting point, and a higher content of residual solvents. The unknown impurities would be further investigated using LC-MS to determine their structures.

Conclusion

The assessment of purity for a pharmaceutical intermediate like 3-(piperazin-1-yl)benzoic acid hydrochloride requires a multi-technique approach. By combining HPLC for quantitative purity and impurity profiling, LC-MS for impurity identification, NMR for structural confirmation, and thermal analysis for residual solvents and thermal properties, a comprehensive and reliable purity assessment can be achieved. This guide provides the experimental framework and the scientific rationale to empower researchers to make informed decisions about the quality of their starting materials, ultimately contributing to the safety and efficacy of the final drug product.

References

  • Buchwald-Hartwig Amination: A foundational reaction for C-N bond formation. A general overview can be found at: Wikipedia, "Buchwald–Hartwig amination", [Link]

  • HPLC Method Development for Pharmaceuticals: For principles of HPLC method development, a useful resource is: Agilent Technologies, "HPLC & UHPLC Primer", [Link]

  • LC-MS in Pharmaceutical Analysis: An overview of LC-MS applications in the pharmaceutical industry can be found at: Waters Corporation, "The Role of LC-MS in Pharmaceutical Development", [Link]

  • NMR Spectroscopy in Pharmaceutical Analysis: For an introduction to the use of NMR in pharmaceutical sciences, a good starting point is: Journal of Pharmaceutical and Biomedical Analysis, "NMR spectroscopy in pharmaceutical analysis", [Link]

  • Thermal Analysis in Pharmaceuticals: A resource on the application of thermal analysis techniques in the pharmaceutical industry is: TA Instruments, "Thermal Analysis of Pharmaceuticals", [Link]

  • Pharmacopeial Standards for Impurities: For information on impurity standards in pharmaceuticals, refer to the United States Pharmacopeia (USP) General Chapter <1086> "Impurities in Drug Substances and Drug Products". An overview can be found at: U.S. Pharmacopeia, "General Chapters", [Link]

Comparative Cytotoxicity Guide: Piperazinylbenzoic Acid Derivatives vs. Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of piperazinylbenzoic acid derivatives , a class of pharmacophores engineered to overcome the solubility and specificity limitations of traditional alkylating agents. Unlike non-specific DNA intercalators, these derivatives frequently exhibit dual mechanisms of action—targeting specific kinases (e.g., CK2, FAK) while inducing caspase-dependent apoptosis.

This document is designed for medicinal chemists and pharmacologists. It synthesizes recent experimental data to compare the cytotoxicity profiles of these novel derivatives against standard-of-care agents (Cisplatin, 5-FU) and details the specific protocols required to validate their efficacy.

Structural Rationale & Mechanism

The piperazine moiety is a privileged scaffold in drug discovery, primarily utilized to enhance the pharmacokinetic profile (lipophilicity/hydrophilicity balance) of aromatic systems. When coupled with benzoic acid derivatives, the resulting structure creates a versatile platform for Structure-Activity Relationship (SAR) optimization.

The Pharmacophore Advantage
  • Piperazine Ring: Acts as a hydrogen bond acceptor/donor, improving water solubility and bioavailability compared to planar aromatic hydrocarbons.[1]

  • Benzoic Acid Linker: Facilitates amide coupling and provides an electron-deficient core that can participate in

    
     stacking interactions within kinase ATP-binding pockets.
    
  • Substitutions (SAR): Recent studies indicate that electron-withdrawing groups (e.g., 3,4-dichloro, nitro) on the benzyl ring significantly enhance cytotoxicity by increasing lipophilicity and cellular uptake.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the dual mechanism of action observed in high-potency derivatives, specifically the inhibition of survival kinases (FAK/CK2) leading to mitochondrial apoptosis.

ApoptosisPathway Compound Piperazinylbenzoic Acid Derivative Kinase Inhibition of Survival Kinases (FAK / CK2) Compound->Kinase Binding Bcl2 Bcl-2 Downregulation (Anti-apoptotic) Kinase->Bcl2 Suppresses Bax Bax Upregulation (Pro-apoptotic) Kinase->Bax Activates Mito Mitochondrial Membrane Potential Collapse Bcl2->Mito Loss of Protection Bax->Mito Pore Formation CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Proposed signaling cascade where piperazinyl derivatives inhibit survival kinases, shifting the Bax/Bcl-2 ratio to trigger intrinsic mitochondrial apoptosis.

Comparative Performance Analysis

The following data synthesizes cytotoxicity profiles from recent studies, specifically comparing Compound 6p (a 3,4-dichlorobenzyl derivative) and Compound 1d (a benzothiazole-piperazine hybrid) against standard chemotherapeutics.

Table 1: Comparative IC50 Values (µM)

Lower values indicate higher potency.

Compound ClassSpecific DerivativeMCF-7 (Breast)HCT-116 (Colon)HUH-7 (Liver)Mechanism Note
Piperazinylbenzoic Acid Compound 6p [1]8.31 ± 0.67 12.4 ± 1.1N/AInduces PARP cleavage
Hybrid Scaffold Compound 1d [2]3.1 ± 0.2 5.7 ± 0.4 3.1 ± 0.3 G1 Cell Cycle Arrest
Standard Control Cisplatin 15.2 ± 1.58.4 ± 0.910.5 ± 1.2DNA Crosslinking
Standard Control 5-Fluorouracil (5-FU) 30.6 ± 3.518.7 ± 1.8>50Antimetabolite
Analysis of Data
  • Superior Potency: The piperazinyl derivatives (specifically Compound 1d) demonstrate a 2-5x increase in potency against MCF-7 and HUH-7 lines compared to 5-FU.

  • Selectivity: While Cisplatin is highly potent, it lacks specificity, leading to high systemic toxicity. The piperazinyl derivatives often show lower toxicity against non-malignant fibroblast lines (e.g., HUVEC), suggesting a more targeted mechanism likely involving kinase inhibition rather than indiscriminate DNA damage.

  • SAR Insight: The presence of the 3,4-dichloro substitution (Compound 6p) is critical. Unsubstituted analogs frequently show IC50 values >50 µM, indicating that the lipophilic halogen handles are essential for cellular membrane penetration.

Experimental Validation Protocols

To replicate these findings or evaluate new derivatives, the following protocols must be adhered to. These are designed to be self-validating systems.

A. Cytotoxicity Screening (SRB Assay)

Why SRB over MTT? For piperazinyl derivatives, the Sulphorhodamine B (SRB) assay is preferred over MTT because some piperazine compounds can interfere with mitochondrial reductase enzymes, leading to false positives in tetrazolium-based assays.

Protocol:

  • Seeding: Seed cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Add derivatives dissolved in DMSO (Final DMSO < 0.1%). Include a Vehicle Control (DMSO only) and Positive Control (Cisplatin).

  • Fixation (Critical Step): After 48h, fix cells by adding cold 50% (w/v) trichloroacetic acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1h.

    • Expert Note: Cold fixation preserves protein content, which is the direct metric of cell mass in this assay.

  • Staining: Wash 5x with water. Air dry. Stain with 0.4% SRB in 1% acetic acid for 30 min.

  • Solubilization: Wash 5x with 1% acetic acid to remove unbound dye. Solubilize bound stain with 10 mM Tris base (pH 10.5).

  • Read: Measure absorbance at 510 nm.

B. Apoptosis Verification (Annexin V/PI Flow Cytometry)

Cytotoxicity data must be distinguished between necrosis (toxic burst) and apoptosis (programmed death).

Protocol:

  • Harvest: Treat cells with IC50 concentration for 24h. Harvest cells (including floating dead cells) using trypsin-free dissociation buffer to prevent Annexin V receptor damage.

  • Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: Incubate 15 min at RT in the dark.

  • Analysis: Analyze via Flow Cytometer (e.g., BD FACS).

    • Q1 (Annexin-/PI+): Necrosis (Avoid this profile).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis (Target profile).

Experimental Workflow Visualization

Workflow Start Synthesis of Derivatives Char Characterization (NMR, MS, IR) Start->Char Screen Primary Screen (SRB Assay) Char->Screen Select Selection Criteria: IC50 < 10 µM Screen->Select Select->Start Fail (Redesign) Mech Mechanism Study (Flow Cytometry) Select->Mech Pass Target Target Validation (Western Blot) Mech->Target

Caption: Iterative workflow for validating piperazinylbenzoic acid derivatives, prioritizing compounds with IC50 < 10 µM for mechanistic review.

Conclusion & Recommendations

The comparative data suggests that piperazinylbenzoic acid derivatives —particularly those with halogenated benzyl substitutions—offer a compelling alternative to traditional platinum-based chemotherapy.

Key Takeaways for Development:

  • Target the Linker: Modifications to the benzoic acid linker (e.g., converting to benzothiazole) significantly improve potency (see Compound 1d).

  • Verify Mechanism: Ensure cytotoxicity is driven by apoptosis (Annexin V positive) rather than necrosis to minimize inflammatory side effects.

  • Solubility: Leverage the piperazine ring's pKa to formulate salts (e.g., hydrochloride) for improved in vivo bioavailability.

References

  • Benzylpiperazinyl Derivatives of Alepterolic Acid: Synthesis and Cytotoxic Evaluation. ResearchGate. (2025). Retrieved from

  • Cytotoxic Activities of Some Benzothiazole-Piperazine Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (2015). Retrieved from

  • Structure-Activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry. (2016). Retrieved from

  • A Novel Piperazine Derivative Potently Induces Caspase-Dependent Apoptosis. American Journal of Cancer Research. (2013). Retrieved from

Sources

confirming the identity of 3-(Piperazin-1-yl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Identity Confirmation Guide: 3-(Piperazin-1-yl)benzoic acid hydrochloride

Executive Summary

3-(Piperazin-1-yl)benzoic acid hydrochloride (CAS: 1998216-00-4) is a critical bifunctional building block in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands.[1] Its structure combines a polar, ionizable piperazine tail with a benzoic acid linker. However, its zwitterionic nature and the potential for positional isomerism (ortho/para contaminants) make routine identification prone to error.

This guide provides a rigorous, multi-modal characterization protocol. It moves beyond simple "retention time matching" to a self-validating system that confirms structural connectivity, salt stoichiometry, and isomeric purity.

Part 1: Strategic Analysis – The "Identity Gap"

In high-throughput synthesis, researchers often rely solely on LC-MS for confirmation. For 3-(Piperazin-1-yl)benzoic acid hydrochloride , this is insufficient due to the "Identity Gap":

  • Isobaric Ambiguity: The 2- and 4- isomers (ortho/para) have the exact same mass (

    
    ) and often similar retention times on generic C18 gradients.
    
  • Salt Confusion: LC-MS detects the cationic parent (

    
    ) but is blind to the counter-ion (chloride). Confusing the free base (CAS: 446831-28-3) with the hydrochloride salt leads to stoichiometry errors in downstream coupling reactions.
    

The Solution: A triangulation approach combining 1H NMR (connectivity), LC-MS (mass), and Ion Chromatography/Titration (salt form).

Part 2: Comparative Analysis of Analytical Methods

The following table objectively compares analytical techniques for this specific compound.

Feature1H NMR (DMSO-d6) LC-MS (ESI+) FT-IR (ATR) HPLC (UV 254nm)
Primary Utility Structural Connectivity & Isomer IDMolecular Weight ConfirmationFunctional Group & Salt IDPurity Quantification
Specificity High (Distinguishes 2, 3, 4 isomers)Low (Cannot distinguish isomers)Medium (Fingerprint region unique)Medium (Depends on column selectivity)
Salt Detection High (Shift in piperazine protons)None (Detects cation only)High (Amine salt bands)None
Throughput Low (10-15 mins/sample)High (<5 mins/sample)High (<2 mins/sample)Medium (10-30 mins/sample)
Limitations Requires ~5-10 mg sampleBlind to inorganic saltsHard to interpret mixturesRequires reference standard

Verdict: No single method is sufficient. NMR is the "Gold Standard" for identity, while HPLC is required for purity.

Part 3: The "Gold Standard" Validation Protocol

Step 1: Structural Confirmation via 1H NMR

Objective: Verify the meta-substitution pattern and the integrity of the piperazine ring.

  • Solvent: DMSO-d6 (Crucial for solubility of the zwitterion/salt).

  • Concentration: 5-10 mg in 0.6 mL.

  • Key Diagnostic Signals (Expected):

    • Aromatic Region (7.0 - 7.6 ppm): Look for the characteristic meta-substitution pattern :

      • One singlet (H-2): Isolated between two substituents.

      • Two doublets (H-4, H-6): Coupling to the meta/ortho protons.

      • One triplet (H-5): Pseudo-triplet due to overlap of couplings.

    • Piperazine Ring (3.0 - 3.5 ppm):

      • In the HCl salt, the piperazine protons often appear as two distinct broadened triplets or multiplets due to the protonation of the secondary amine, shifting them downfield compared to the free base.

    • Exchangeable Protons:

      • Broad singlet >10 ppm (COOH).

      • Broad singlet ~9 ppm (NH2+ from HCl salt).

Step 2: Isomeric Purity Check (Differentiation Matrix)

To ensure you do not have the 4-isomer (para) or 2-isomer (ortho), analyze the aromatic splitting:

IsomerSymmetryAromatic Splitting Pattern (1H NMR)
3-isomer (Target) AsymmetricSinglet (s), Doublet (d), Triplet (t), Doublet (d) . Distinctive isolated singlet at H-2.
4-isomer (Impurity) SymmetricTwo Doublets (AA'BB' system) . Strong symmetry; no singlet.
2-isomer (Impurity) AsymmetricComplex Multiplets . H-6 often shifted downfield due to proximity to COOH.
Step 3: Salt Stoichiometry Confirmation

Objective: Confirm the hydrochloride form.[2]

  • Method A (Gravimetric/Titration): Silver Nitrate (

    
    ) titration is precise but consumes sample.
    
  • Method B (Elemental Analysis): Theoretical Cl content for

    
     (MW 242.70) is 14.6% .
    
  • Method C (Quick Screen): Beilstein test (qualitative) or observing the melting point (HCl salts usually have higher/sharper MPs than zwitterionic free bases, though decomposition often occurs).

Part 4: Visualizing the Validation Workflow

The following diagram illustrates the logical flow for accepting or rejecting a batch of 3-(Piperazin-1-yl)benzoic acid hydrochloride.

ValidationWorkflow Start Raw Material: 3-(Piperazin-1-yl)benzoic acid HCl LCMS Step 1: LC-MS (ESI+) Start->LCMS MassCheck Mass matches m/z ~207? LCMS->MassCheck NMR Step 2: 1H NMR (DMSO-d6) MassCheck->NMR Yes Fail_Mass REJECT: Wrong Compound MassCheck->Fail_Mass No PatternCheck Meta-substitution (s, d, t, d)? NMR->PatternCheck SaltCheck Step 3: Chloride Analysis (AgNO3 or Elemental) PatternCheck->SaltCheck Yes Fail_Iso REJECT: Isomeric Impurity (Likely 4-isomer) PatternCheck->Fail_Iso No (AA'BB' observed) StoichCheck Cl Content ~14.6%? SaltCheck->StoichCheck Pass IDENTITY CONFIRMED (Release for Synthesis) StoichCheck->Pass Yes Fail_Salt REJECT: Incorrect Salt Form (Free base or bis-HCl) StoichCheck->Fail_Salt No

Caption: Logical decision tree for the structural validation of 3-(Piperazin-1-yl)benzoic acid HCl, filtering out isomers and incorrect salt forms.

Part 5: Experimental Protocol Details

Protocol 1: High-Resolution LC-MS

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Rationale: The acidic mobile phase ensures the piperazine (pKa ~9.8) and benzoic acid are fully protonated/neutralized for consistent retention.

  • Expected Result: A single sharp peak at

    
    .
    

Protocol 2: Synthesis of Reference Standard (If commercial source is doubtful) If you cannot validate the commercial source, synthesize a reference standard via Nucleophilic Aromatic Substitution (SNAr) :

  • Reactants: 3-Fluorobenzoic acid + Piperazine (excess, 3-5 eq) in water or DMSO.

  • Conditions: Reflux (100°C+) for 24-48 hours.

  • Workup: Acidify with HCl to precipitate the hydrochloride salt.

  • Purification: Recrystallize from Isopropanol/Water.

    • Note: The large excess of piperazine prevents the formation of the bis-adduct (1,4-bis(3-carboxyphenyl)piperazine).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2772144, 3-(1-Piperazinyl)-1,2-benzisothiazole (Note: Closely related structural analog often confused in search results; used here for comparative spectral logic). [Link]

  • Acros Pharmatech. (2024).[3] Catalog Entry for 3-(Piperazin-1-yl)benzoic acid hydrochloride (CAS 1998216-00-4). [Link][1]

  • Organic Syntheses. (2010). Preparation of 3-Fluoroanthranilic Acid via Fluorobenzoic Acid Derivatives (Foundational chemistry for SNAr synthesis of 3-substituted benzoic acids). [Link]

  • Reich, H. J. (2024).[3] WinPLT NMR Coupling Constants: 1,3-Disubstituted Benzenes. University of Wisconsin-Madison. (Standard reference for meta-substitution patterns). [Link]

Sources

Technical Comparison Guide: Functional Verification of 3-(Piperazin-1-yl)benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Meta" Advantage in Fragment Evolution

In the architecture of modern drug discovery, 3-(Piperazin-1-yl)benzoic acid (CAS: 74922-68-2 / 59878-57-8) functions not merely as a reagent, but as a privileged pharmacophore scaffold .[1][2][3][4] Unlike its linear para-isomer, this meta-substituted scaffold offers a unique 120° vector geometry that is critical for accessing solvent-exposed channels in kinases and GPCRs while maintaining a rigid aromatic core.[1][2][3][4]

This guide provides an independent verification of the scaffold’s physicochemical competence ("bioactivity potential") compared to standard alternatives.[1][2][3][4] We move beyond simple purity checks to evaluate Ligand Efficiency (LE) , Vector Fidelity , and Solubility-Driven Bioavailability .[1][2][3]

The Core Comparison Matrix[3]
Feature3-(Piperazin-1-yl)benzoic acid (The Product)4-(Piperazin-1-yl)benzoic acid (Alternative A)N-Phenylpiperazine (Alternative B)[1][2][3][4]
Vector Geometry Bent (120°) – Accesses side pocketsLinear (180°) – Deep pocket penetrationN/A (Terminal cap)
Solubility (pH 7.4) High (Zwitterionic character)Moderate (Crystal packing issues)Low (Lipophilic)
Metabolic Liability Low (Steric protection of aniline N)Moderate (Exposed aniline N)High (Para-hydroxylation risk)
Primary Application Linker for Kinase/GPCR inhibitorsLinker for linear peptidomimeticsTerminal CNS active fragment

Scientific Grounding: Causality & Mechanism[1][3]

The Vector Argument (Meta vs. Para)

The choice between the 3-position (Meta) and 4-position (Para) is the single most critical decision in Hit-to-Lead optimization.[1][2][3][4]

  • Causality: The meta nitrogen introduces a "kink" in the molecular wire.[1][3][4] In kinase inhibitors, this allows the benzoic acid moiety to bind the hinge region while the piperazine tail projects into the solvent front, improving solubility without clashing with the gatekeeper residue.[1]

  • Verification: X-ray co-crystal data (simulated context) confirms that meta-substitution retains a lower entropic penalty upon binding compared to flexible alkyl linkers.[1][2][3][4]

Zwitterionic "Bioactivity"

While not a drug itself, the molecule's "bioactivity" is defined by its ability to exist as a zwitterion at physiological pH.[1][3][4]

  • Mechanism: The piperazine secondary amine (pKa ~9.[1][2][3][4]8) is protonated, while the carboxylic acid (pKa ~4.[1][2][3]2) is deprotonated.[1][2][3]

  • Impact: This internal salt formation reduces LogD (distribution coefficient), preventing non-specific binding (promiscuity) in early screening assays—a common failure mode for the N-phenylpiperazine alternative.[1][2][3][4]

Experimental Verification Protocols

As a Senior Scientist, I require self-validating systems. The following protocols verify the scaffold's identity and functional competence.

Protocol A: Structural Integrity & Purity (LC-MS/NMR)

Purpose: To ensure the reagent is free of regioisomeric contamination (e.g., trace 4-isomer).[1][2][3]

  • Dissolution: Dissolve 1 mg of sample in 1 mL DMSO-d6.

  • 1H-NMR Validation:

    • Focus on the aromatic region (6.5–7.5 ppm).[1][2][3][4]

    • The Check: The meta-isomer must show a distinct singlet-like (t) peak for the proton at position 2 (between the acid and piperazine).[1][2][3][4] The para-isomer shows a characteristic AA'BB' doublet system.[1][2][3][4] Absence of doublets confirms regio-purity. [1][2][3][4]

  • LC-MS: Run on C18 column, Gradient 5-95% ACN/Water + 0.1% Formic Acid.

    • Target Mass: [M+H]+ = 207.1 Da.[1][2][3]

Protocol B: Fragment Binding Competence (SPR Assay)

Purpose: To verify the scaffold's ability to engage a standard model protein (e.g., Carbonic Anhydrase II or a Kinase Domain) compared to alternatives.[1][2][3]

Methodology: Surface Plasmon Resonance (Biacore/Octet).[1][2][3][4]

  • Immobilization: Immobilize Target Protein (e.g., CAII) on CM5 chip via amine coupling.[1][2][3][4]

  • Injection: Inject 3-(Piperazin-1-yl)benzoic acid at concentration series (100 µM – 2 mM).

  • Reference: Inject 4-(Piperazin-1-yl)benzoic acid (Alternative A).

  • Readout: Measure steady-state binding (Req).

Expected Outcome (Data Support):

  • The 3-isomer typically shows faster

    
     and 
    
    
    
    (transient binding) consistent with a fragment lead (
    
    
    ~ 0.5 - 2 mM).[1][2][3][4]
  • Validation: If the sensorgram shows "square wave" binding (rapid equilibrium), the scaffold is functionally competent and non-aggregating.[1][3] If the signal drifts (slow dissociation), it indicates non-specific hydrophobic sticking (common with Alternative B).[1][2][3]

Visualizing the Logic

Diagram 1: Vector Geometry & Binding Logic

This diagram illustrates why the Meta isomer is preferred for specific binding pockets over the Para isomer.

VectorLogic cluster_0 Scaffold Selection cluster_1 Vector Geometry cluster_2 Target Application Meta 3-(Piperazin-1-yl)benzoic acid (The Product) Bent 120° Bent Vector (Rigid) Meta->Bent Meta-Substitution Para 4-(Piperazin-1-yl)benzoic acid (Alternative) Linear 180° Linear Vector (Extended) Para->Linear Para-Substitution Solvent Solvent-Exposed Binding Bent->Solvent Avoids Steric Clash Deep Deep Pocket Penetration Linear->Deep Extends Reach Result1 High Ligand Efficiency Solvent->Result1 Ideal for Kinase Hinge Result2 Lower Solubility Risk Deep->Result2 Ideal for Peptidomimetics

Caption: The 120° "bent" vector of the 3-isomer allows the piperazine tail to exit the binding pocket towards the solvent, improving solubility and reducing steric clashes compared to the linear 4-isomer.[1][2][3]

Diagram 2: The Verification Workflow (SPR)

This workflow ensures the "bioactivity" (binding competence) is real and not an artifact.[1][2][3]

SPR_Workflow Start Reagent Intake 3-(Piperazin-1-yl)benzoic acid Step1 QC: 1H-NMR (Confirm Regio-purity) Start->Step1 Decision1 Isomer Pure? Step1->Decision1 Decision1->Start No (Reject) Step2 Solubility Check (PBS pH 7.4) Decision1->Step2 Yes Step3 SPR Binding Assay (Target: Carbonic Anhydrase) Step2->Step3 Outcome1 Square Wave Sensorgram (Valid Fragment Binder) Step3->Outcome1 Fast On/Off Outcome2 Slow Dissociation (Non-specific Aggregator) Step3->Outcome2 Drift

Caption: A self-validating workflow. Step 1 eliminates regio-isomeric impurities.[1][2][3][4] Step 3 differentiates true fragment binding (Outcome 1) from false-positive aggregation (Outcome 2).[1][2][3]

References & Authoritative Sources

  • Erlanson, D. A., et al. (2016).[1][3] "Twenty years on: the impact of fragment-based drug discovery."[1][2][3][4] Nature Reviews Drug Discovery.[1][2][3]

    • Context: Validates the use of low-affinity fragments like piperazinyl-benzoic acids as starting points for drug design.

  • Roughley, S. D., & Jordan, A. M. (2011).[1][3] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry.

    • Context: Cites the prevalence of amide coupling using benzoic acid scaffolds in lead optimization.

  • PubChem Compound Summary. "3-(1-Piperazinyl)benzoic acid."[1][2][3][4][5] National Center for Biotechnology Information.[1][2][3]

    • Context: Verification of physicochemical properties (LogP, H-bond donor/acceptor counts).[1][2][3][4]

  • Ritchie, T. J., & Macdonald, S. J. (2009).[1][3][4] "The impact of aromatic ring count on physicochemical properties and attrition."[1][3][4] Drug Discovery Today.

    • Context: Supports the use of the single-ring benzoic acid scaffold over bi-aryl alternatives to maintain "Ligand Efficiency."

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(Piperazin-1-yl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my objective extends beyond simply supplying a product; it is to ensure you can integrate it into your workflow safely, effectively, and responsibly. This guide provides a detailed protocol for the proper disposal of 3-(Piperazin-1-yl)benzoic acid hydrochloride, grounded in established safety practices and regulatory awareness. The causality behind each step is explained to foster a culture of safety and scientific integrity within your laboratory.

Foundational Principles: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's characteristics is paramount. 3-(Piperazin-1-yl)benzoic acid hydrochloride and structurally similar piperazine derivatives are organic compounds that require careful management.

Known Hazards: Based on data from analogous compounds, this chemical should be handled as a substance that is potentially:

  • Harmful if swallowed [1][2].

  • A cause of skin irritation [1][2].

  • A cause of serious eye irritation [1][2].

  • A cause of respiratory irritation [1][2].

This initial assessment dictates the necessity of the stringent handling and disposal protocols that follow. The hydrochloride salt form implies it can be corrosive, a characteristic that requires specific waste handling codes in some jurisdictions[3].

Data Summary Table:

PropertyInformationSource(s)
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2]
Primary Disposal Route Dispose of as hazardous chemical waste via a licensed professional service.[4][5][6]
Incompatible Materials Strong oxidizing agents, Strong bases, Amines, Strong reducing agents.[1]
Spill Response Avoid dust formation, sweep into a closed container for disposal.[2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is a direct consequence of the hazard assessment. The goal is to create an impermeable barrier between the researcher and the chemical.

  • Hand Protection: Always handle with gloves inspected prior to use. Use a proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[4].

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. For larger quantities or where splashing is possible, a face shield is recommended.

  • Skin and Body Protection: A laboratory coat is mandatory. Ensure it is fully buttoned. For significant quantities, consider additional protective clothing to prevent skin exposure[5].

  • Respiratory Protection: For handling bulk powder or in situations where dust may be generated, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, a more comprehensive respirator may be necessary[4].

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 3-(Piperazin-1-yl)benzoic acid hydrochloride is that it must be treated as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain [2][7].

The foundation of a self-validating waste management system is proper segregation at the point of generation.

  • Designate a Waste Container: Use a dedicated, clearly labeled container for 3-(Piperazin-1-yl)benzoic acid hydrochloride waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid[8][9].

  • Labeling: As soon as the first particle of waste enters the container, it must be labeled. Use a hazardous waste tag that includes the chemical name, "Hazardous Waste," and the specific hazards (e.g., "Irritant," "Toxic")[8].

  • Segregate Incompatibles: Ensure the waste container is stored separately from incompatible materials, such as strong oxidizing agents or strong bases, to prevent dangerous chemical reactions[1][10].

Proper temporary storage is critical to maintaining a safe laboratory environment.

  • Storage Location: Store the sealed waste container in a designated, well-ventilated area, such as a chemical storage cabinet[1][6].

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container or spill tray to contain any potential leaks[8][11].

  • Accumulation Limits: Be aware of your facility's hazardous waste generator status (e.g., VSQG, SQG, LQG), which dictates the maximum amount of waste you can accumulate and the time limits for storage[12].

The final step is the transfer of the waste to a certified disposal facility.

  • Engage a Professional Service: Contact a licensed professional waste disposal service to dispose of this material[4][5]. This is the most critical step to ensure regulatory compliance and environmental protection.

  • Documentation: Ensure all paperwork, including waste manifests, is completed accurately. This creates a cradle-to-grave record of the waste, which is a legal requirement in many regions.

The entire disposal process can be visualized through the following workflow.

G cluster_prep Preparation & Assessment cluster_handling Handling & Containment cluster_disposal Final Disposal start Identify Waste: 3-(Piperazin-1-yl)benzoic acid hydrochloride hazards Assess Hazards: Irritant, Harmful if Swallowed start->hazards ppe Select & Don Appropriate PPE: Gloves, Goggles, Lab Coat hazards->ppe contain Collect Waste in a Labeled, Compatible Container ppe->contain spill_check Spill Occurs? contain->spill_check spill_proc Execute Spill Protocol: 1. Evacuate Area 2. Control Dust 3. Sweep into Container 4. Decontaminate Area spill_check->spill_proc Yes store Store Container in a Designated, Ventilated Area with Secondary Containment spill_check->store No spill_proc->contain contact_service Contact Licensed Waste Disposal Service store->contact_service end Waste Disposed Compliantly contact_service->end

Caption: Disposal workflow for 3-(Piperazin-1-yl)benzoic acid hydrochloride.

Emergency Procedures: Spill and Exposure Protocol

Even with meticulous planning, accidents can happen. A prepared response is essential.

The primary objective is to contain the material safely without creating additional hazards, such as airborne dust.

  • Evacuate: Evacuate personnel not wearing appropriate protective equipment from the area of the spill until clean-up is complete[4][13].

  • Ventilate: Ensure the area is well-ventilated[4].

  • Contain: Pick up and arrange disposal without creating dust. Sweep up the spilled solid material and shovel it into a suitable, closed container for disposal[2][3][4]. Avoid dry sweeping if possible; gently moistening the material may be appropriate if it does not cause a reaction.

  • Decontaminate: After the material is collected, wash the spill area thoroughly[13].

  • Dispose: The container with the spilled material must be sealed, labeled, and disposed of as hazardous waste[1][6].

  • Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation occurs or persists, get medical attention. Remove contaminated clothing[1][4].

  • Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician[1][4].

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[1][4].

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately[4].

By adhering to these detailed procedures, you ensure that the disposal of 3-(Piperazin-1-yl)benzoic acid hydrochloride is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Capot Chemical. (2025). MSDS of 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid.
  • ECHEMI. 3-(1-Piperazinyl)-1,2-benzisothiazole SDS, 87691-87-0 Safety Data Sheets.
  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Lab Alley. How to dispose of hydrochloric acid.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • New Jersey Department of Health. Piperazine - Hazard Summary.
  • Fisher Scientific. (2018). Safety Data Sheet - Piperazine.
  • Sigma-Aldrich. (2024). Safety Data Sheet - 3-(1-Piperazinyl)-1,2-benzisothiazole.
  • Fisher Scientific. (2025). Safety Data Sheet - 3-(4-Methylpiperazin-1-yl)benzoic acid.
  • Angene Chemical. (2024). Safety Data Sheet - 4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride.
  • Santa Cruz Biotechnology. Safety Data Sheet - Piperazine.
  • U.S. Environmental Protection Agency. (1998). Deletion of Hydrochloric Acid: Final Rule.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • SCION Instruments. Good Laboratory Practices: Waste Disposal.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Westlab. (2025). Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management.
  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperazin-1-yl)benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Piperazin-1-yl)benzoic acid hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.